molecular formula C39H37N3O3 B611247 TCH-165

TCH-165

Cat. No.: B611247
M. Wt: 595.7 g/mol
InChI Key: XXDLWRCUPASJGY-AEGYFVCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel modulator of proteasome assembly, resulting in an increase in 20S levels>TCH-165 is a small molecule modulator of proteasome assembly, resulting in an increase in 20S levels. The increase in the level of free 20S corresponds to enhanced proteolysis of IDPs.

Properties

IUPAC Name

ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDLWRCUPASJGY-AEGYFVCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1([C@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TCH-165: A Novel Activator of the 20S Proteasome for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of TCH-165

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule modulator that has emerged as a significant tool in the study of protein degradation. It functions as a potent enhancer of the 20S proteasome, a key component of the cellular machinery responsible for the degradation of damaged or unnecessary proteins. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on proteasome dynamics, its specificity for intrinsically disordered proteins, and its therapeutic potential in diseases driven by protein accumulation, such as certain cancers and neurodegenerative disorders.

Core Mechanism of Action: 20S Proteasome Activation

This compound's primary mechanism of action is the allosteric activation of the 20S proteasome.[1][2] The proteasome exists in two main forms: the 26S proteasome, which is responsible for the degradation of ubiquitinated proteins, and the 20S proteasome, which can degrade proteins in a ubiquitin-independent manner. This compound selectively enhances the activity of the 20S proteasome.[2]

This activation is achieved through a multi-faceted mechanism:

  • Modulation of Proteasome Equilibrium: this compound shifts the dynamic equilibrium between the 26S and 20S proteasome complexes, favoring the formation of the 20S proteasome.[3][4] This leads to an increase in the cellular pool of active 20S proteasomes available for protein degradation.

  • Induction of an "Open-Gate" Conformation: The 20S proteasome has a gated channel that controls access to its catalytic core. This compound induces a conformational change in the α-rings of the 20S proteasome, promoting an "open-gate" state. This increased accessibility allows for enhanced substrate entry and degradation.

  • Allosteric Enhancement of Catalytic Activity: this compound allosterically enhances the three main proteolytic activities of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (Tryp-L), and caspase-like (Casp-L).

The following diagram illustrates the core mechanism of this compound on the proteasome.

TCH165_Mechanism cluster_proteasome Proteasome Dynamics 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent) 20S_Proteasome_Closed 20S Proteasome (Closed Gate) 26S_Proteasome->20S_Proteasome_Closed Dissociation 20S_Proteasome_Closed->26S_Proteasome Association with 19S cap 20S_Proteasome_Open 20S Proteasome (Open Gate) Activated 20S_Proteasome_Closed->20S_Proteasome_Open TCH165 This compound TCH165->26S_Proteasome Shifts Equilibrium to 20S TCH165->20S_Proteasome_Closed Induces Open-Gate Conformation TCH165_MYC_Pathway TCH165 This compound Proteasome_Activation 20S Proteasome Activation TCH165->Proteasome_Activation MYC_Degradation Enhanced Degradation of MYC (IDP) Proteasome_Activation->MYC_Degradation MYC_Levels Decreased Cellular MYC Levels MYC_Degradation->MYC_Levels Downstream_Effects Inhibition of MYC-driven Gene Transcription MYC_Levels->Downstream_Effects Cancer_Cell_Effects - Inhibition of Cancer Cell Proliferation - Induction of Apoptosis Downstream_Effects->Cancer_Cell_Effects Proteasome_Activity_Workflow cluster_workflow Proteasome Activity Assay Workflow Start Start Prepare_Reaction Prepare reaction mix: - Purified 20S proteasome - Assay buffer - this compound (or vehicle) Start->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Add_Substrate Add fluorogenic substrate (e.g., Suc-LLVY-AMC for CT-L) Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence over time (Excitation/Emission appropriate for fluorophore) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate reaction rates and determine EC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

TCH-165: A Technical Guide to 20S Proteasome Enhancement for Neurodegenerative and Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TCH-165, a small molecule enhancer of the 20S proteasome. This compound represents a promising therapeutic strategy for diseases characterized by the accumulation of intrinsically disordered proteins (IDPs), such as neurodegenerative disorders and certain cancers. This document details the mechanism of action, quantitative efficacy, and key experimental protocols related to this compound, offering a comprehensive resource for researchers in the field.

Introduction to this compound and 20S Proteasome Activation

The 20S proteasome is a core component of the cellular machinery responsible for the degradation of damaged or misfolded proteins. Unlike the 26S proteasome, which primarily degrades ubiquitinated proteins, the 20S proteasome can degrade proteins in a ubiquitin-independent manner, with a preference for intrinsically disordered proteins (IDPs).[1][2] In several pathological conditions, including Alzheimer's disease, Parkinson's disease, and various cancers, the accumulation of toxic IDPs (e.g., tau, α-synuclein, and c-MYC) plays a critical role.[1][3][4]

This compound is a novel imidazoline-based small molecule that has been identified as a potent enhancer of 20S proteasome activity. It offers a unique therapeutic approach by selectively promoting the degradation of IDPs without affecting the turnover of structured proteins.

Mechanism of Action of this compound

This compound enhances 20S proteasome function through a distinct mechanism of action that involves direct interaction with the 20S core particle. This interaction leads to a series of events that collectively increase the proteolytic capacity of the 20S proteasome.

Allosteric Gate Opening of the 20S Proteasome

The central channel of the 20S proteasome is gated by the N-terminal tails of its α-subunits, which regulate substrate entry. This compound binds to the α-rings of the 20S proteasome, inducing a conformational change that results in the opening of this gate. This "open-gate" conformation allows for increased substrate accessibility to the proteolytic active sites within the β-rings. Atomic force microscopy (AFM) studies have provided biophysical evidence for this dose-dependent increase in the open-gate conformation of the 20S proteasome in the presence of this compound.

Shifting the 20S/26S Proteasome Equilibrium

In the cell, the 20S proteasome exists in equilibrium with the 26S proteasome, which is formed by the association of the 20S core particle with one or two 19S regulatory particles. This compound has been shown to shift this equilibrium towards the free, activated 20S form. By binding to the α-rings, this compound may compete with the 19S regulatory particle for binding to the 20S core, leading to the disassembly of the 26S proteasome. This results in an increased pool of active 20S proteasomes available for IDP degradation.

TCH165_Mechanism cluster_equilibrium Cellular Proteasome Pool cluster_action This compound Intervention cluster_outcome Functional Consequences 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent Degradation) 20S_Proteasome_latent 20S Proteasome (Latent, Closed Gate) 26S_Proteasome->20S_Proteasome_latent Disassembly 20S_Proteasome_latent->26S_Proteasome Assembly with 19S RP 20S_Proteasome_active 20S Proteasome (Active, Open Gate) 20S_Proteasome_latent->20S_Proteasome_active Induces Gate Opening TCH165 This compound TCH165->26S_Proteasome TCH165->20S_Proteasome_latent Binds to α-rings Degradation Selective Degradation 20S_Proteasome_active->Degradation IDP Intrinsically Disordered Proteins (e.g., α-synuclein, tau, c-MYC) IDP->Degradation Substrate Structured_Proteins Structured Proteins (e.g., GAPDH) No_Degradation No Degradation Structured_Proteins->No_Degradation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis start_invitro Purified 20S Proteasome incubate_tch165 Incubate with this compound start_invitro->incubate_tch165 add_substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) incubate_tch165->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence analyze_invitro Calculate EC50 measure_fluorescence->analyze_invitro start_incell Cell Culture (e.g., HEK293T, U-87MG) treat_cells Treat with this compound & Cycloheximide start_incell->treat_cells cell_lysis Cell Lysis & Protein Quantification treat_cells->cell_lysis western_blot SDS-PAGE & Western Blot cell_lysis->western_blot analyze_incell Quantify Protein Levels (e.g., c-MYC, α-synuclein) western_blot->analyze_incell Signaling_Pathways cluster_neuro Neurodegeneration cluster_onco Oncology TCH165 This compound Proteasome_20S 20S Proteasome Activation TCH165->Proteasome_20S alpha_syn α-synuclein Proteasome_20S->alpha_syn tau Tau Proteasome_20S->tau cMYC c-MYC Proteasome_20S->cMYC degradation_neuro Increased Degradation alpha_syn->degradation_neuro tau->degradation_neuro outcome_neuro Reduced Protein Aggregation & Neurotoxicity degradation_neuro->outcome_neuro degradation_onco Increased Degradation cMYC->degradation_onco outcome_onco Decreased Cell Proliferation & Tumor Growth degradation_onco->outcome_onco

References

The Role of TCH-165 in Proteasome Assembly Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ubiquitin-proteasome system is a critical pathway for protein degradation, maintaining cellular homeostasis by eliminating misfolded, damaged, or redundant proteins. The system's core catalytic machine, the 20S proteasome, is particularly important for the degradation of intrinsically disordered proteins (IDPs), whose accumulation is linked to various pathologies, including cancer and neurodegenerative diseases. This technical guide provides an in-depth analysis of TCH-165, a novel small molecule that modulates proteasome assembly. This compound shifts the dynamic equilibrium from the 26S proteasome complex towards the 20S core particle, enhancing its proteolytic activity.[1][2][3] This modulation promotes the targeted degradation of pathogenic IDPs like α-synuclein, tau, and c-MYC, while sparing structured proteins, highlighting its therapeutic potential.[1][4] This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual diagrams of its functional pathways.

Introduction to the Proteasome System

The 26S and 20S Proteasomes

The proteasome exists in several forms, primarily the 20S core particle (CP) and the 26S proteasome. The 20S proteasome is a barrel-shaped complex composed of four stacked heptameric rings, which houses the proteolytic active sites. In its latent state, the entry channel into the 20S core is gated, restricting access. The 26S proteasome is formed when one or two 19S regulatory particles (RP) cap the 20S core. The 19S RP is responsible for recognizing, unfolding, and translocating ubiquitinated proteins into the 20S core for degradation in an ATP-dependent manner.

Ubiquitin-Dependent vs. Ubiquitin-Independent Degradation

The canonical pathway for protein degradation involves the tagging of substrates with a polyubiquitin chain, which targets them for destruction by the 26S proteasome. However, a significant subset of proteins, particularly IDPs, can be degraded by the 20S proteasome in a ubiquitin- and ATP-independent manner. This process relies on the "opening" of the 20S proteasome's axial gates to allow substrate entry.

The Role of Intrinsically Disordered Proteins (IDPs) in Disease

IDPs lack a stable tertiary structure and are involved in numerous signaling and regulatory pathways. Their inherent flexibility allows them to interact with multiple partners, but also makes them prone to aggregation and accumulation. The buildup of specific IDPs is a hallmark of several diseases; for example, α-synuclein in Parkinson's disease, tau in Alzheimer's disease, and oncoproteins like c-MYC and ornithine decarboxylase (ODC) in various cancers. Enhancing the clearance of these pathogenic IDPs via 20S proteasome activation presents a promising therapeutic strategy.

This compound: A Novel Modulator of Proteasome Assembly

This compound is a small molecule belonging to an imidazoline scaffold that functions as an enhancer of 20S proteasome assembly and activity.

Mechanism of Action

This compound modulates the dynamic equilibrium between the 26S and 20S proteasome complexes. It is proposed to bind directly to the α-ring of the 20S core particle, which prevents the 19S regulatory particle from binding. This interaction induces an "open-gate" conformation of the 20S proteasome, increasing substrate accessibility to the internal catalytic chamber. The result is a time- and concentration-dependent increase in the levels of free, proteolytically active 20S proteasomes and a corresponding decrease in assembled 26S complexes. This shift specifically enhances the degradation of IDPs without affecting the degradation of structured proteins or the overall clearance of ubiquitinated substrates by the remaining 26S proteasomes at therapeutic concentrations.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The data below summarizes its key performance metrics.

Table 1: In Vitro Enzymatic Activity of this compound on Human 20S Proteasome

Parameter Value (µM) Description Reference
EC50 (Chymotrypsin-like) 4.2 Half-maximal effective concentration for enhancing proteolysis of Suc-LLVY-AMC.
EC50 (Trypsin-like) 3.2 Half-maximal effective concentration for enhancing proteolysis of Boc-LRR-AMC.
EC50 (Caspase-like) 4.7 Half-maximal effective concentration for enhancing proteolysis of Z-LLE-AMC.

| Max Fold Enhancement | ~10-fold | Maximum observed increase in 20S-mediated proteolysis. | |

Table 2: Cellular Effects and Cytotoxicity of this compound

Parameter Cell Line Value (µM) Description Reference
IC50 (Cell Growth) RPMI-8226 (Multiple Myeloma) 1.6 Half-maximal inhibitory concentration for cell growth after 72h treatment.
IC50 (Cell Growth) U-87 MG (Glioblastoma) 2.4 Half-maximal inhibitory concentration for cell growth after 72h treatment.
CC50 (Cytotoxicity) RPMI-8226 1.0 Half-maximal cytotoxic concentration after 72h treatment.
CC50 (Cytotoxicity) CCRF-CEM (Leukemia) 0.9 Half-maximal cytotoxic concentration after 72h treatment.

| EC50 (MYC Transcription) | HCT-116 | 2.57 | Half-maximal effective concentration for inhibiting MYC-mediated luciferase transcription. | |

Table 3: Impact of this compound on Proteasome Complex Distribution in HEK293T Cells

Treatment Duration Effect Reference
This compound (3, 10, 30 µM) 24 h Concentration-dependent decrease in singly and doubly capped 26S proteasomes.
This compound (3, 10, 30 µM) 24 h Concentration-dependent increase in free 20S proteasome.

| this compound (30 µM) | 0 - 24 h | Time-dependent decrease in assembled 26S proteasomes. | |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing findings. The following sections describe core assays used to characterize this compound.

In Vitro 20S Proteasome Activity Assay
  • Objective: To measure the direct effect of this compound on the catalytic activity of purified 20S proteasome.

  • Materials:

    • Purified human 20S proteasome (e.g., 1 nM final concentration).

    • This compound stock solution in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Fluorogenic peptide substrates: Suc-LLVY-AMC (chymotrypsin-like), Boc-LRR-AMC (trypsin-like), Z-LLE-AMC (caspase-like).

    • Black, clear-bottom 96-well plates.

    • Fluorescence plate reader (Ex/Em ~350/440 nm).

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. Include a DMSO vehicle control.

    • In a 96-well plate, add purified 20S proteasome to each well.

    • Add the this compound dilutions or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence (release of AMC) over time using a plate reader in kinetic mode.

    • Calculate the rate of substrate cleavage (initial velocity) for each concentration.

    • Plot the rate against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vitro IDP Degradation Assay
  • Objective: To visually confirm that this compound enhances the degradation of specific IDPs by the 20S proteasome.

  • Materials:

    • Purified 20S proteasome.

    • Purified IDP substrate (e.g., recombinant α-synuclein, tau).

    • Purified structured protein control (e.g., GAPDH).

    • This compound and vehicle control (DMSO).

    • Proteasome inhibitor control (e.g., Bortezomib, Epoxomicin).

    • SDS-PAGE and Western blotting reagents.

    • Antibodies specific to the substrate proteins.

  • Procedure:

    • Set up reaction mixtures containing the 20S proteasome and the protein substrate (IDP or structured control).

    • Add this compound, vehicle, or a proteasome inhibitor to the respective reaction tubes.

    • Incubate all reactions at 37°C for a defined period (e.g., 1 hour).

    • Stop the reactions by adding SDS-PAGE loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Perform immunoblotting using primary antibodies against the substrate protein to visualize the remaining protein.

    • Quantify band intensity using software like ImageJ to determine the extent of degradation.

Cell-Based Protein Degradation Assay
  • Objective: To assess the ability of this compound to enhance the degradation of a target IDP in a cellular context.

  • Materials:

    • A cell line expressing the target protein (e.g., HEK293T cells stably expressing ODC-GFP).

    • Cycloheximide (CHX) to inhibit new protein synthesis (e.g., 50 µg/mL).

    • This compound, vehicle control, and proteasome inhibitor control (e.g., Bortezomib).

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Western blotting reagents and relevant antibodies (e.g., anti-GFP, anti-c-MYC).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with cycloheximide for a short period (e.g., 1-2 hours) to halt protein synthesis.

    • Treat the cells with various concentrations of this compound, vehicle, or a combination of this compound and a proteasome inhibitor.

    • Incubate for a specified time course (e.g., 4, 8, or 24 hours).

    • Wash the cells with cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation.

    • Determine protein concentration in the lysates using a standard assay (e.g., BCA).

    • Analyze equal amounts of protein from each sample by Western blotting to determine the levels of the target protein.

Native PAGE Analysis of Proteasome Complexes
  • Objective: To determine the effect of this compound on the steady-state distribution of 20S and 26S proteasome complexes in cells.

  • Materials:

    • Cells treated with this compound as described in 4.3.

    • Non-denaturing cell lysis buffer (ATP- and glycerol-free).

    • Native PAGE gels (e.g., 3-8% Tris-Acetate).

    • Native running and transfer buffers.

    • Antibodies against proteasome subunits (e.g., anti-β5 for 20S CP, anti-Rpt1 for 19S RP).

  • Procedure:

    • Treat cells with this compound for the desired time and concentration.

    • Lyse the cells under non-denaturing conditions to preserve the integrity of the proteasome complexes.

    • Clarify the lysates by centrifugation at high speed.

    • Separate the proteasome complexes by native PAGE. This technique separates proteins based on size and charge while maintaining their native structure.

    • Transfer the separated complexes to a membrane.

    • Perform immunoblotting with antibodies targeting subunits of the 20S core (to detect all complexes) and the 19S cap (to distinguish 26S from 20S).

    • Quantify the relative amounts of doubly-capped 26S, singly-capped 26S, and free 20S complexes.

Visualizing the Mechanism and Workflows

Diagrams are provided to illustrate the molecular mechanism of this compound and the experimental procedures used for its characterization.

In_Vitro_Workflow cluster_assays Select Assay Type start Start: In Vitro Analysis reagents Combine Purified Components: - 20S Proteasome - this compound (or Vehicle) - Assay Buffer start->reagents pre_incubate Pre-incubate at 37°C (15 min) reagents->pre_incubate assay_activity Activity Assay: Add Fluorogenic Peptide (e.g., Suc-LLVY-AMC) pre_incubate->assay_activity assay_degradation Degradation Assay: Add Protein Substrate (e.g., α-synuclein) pre_incubate->assay_degradation measure_fluorescence Measure Fluorescence (Kinetic Reading) assay_activity->measure_fluorescence incubate_degradation Incubate at 37°C (e.g., 1 hour) assay_degradation->incubate_degradation end_activity Result: Enzymatic Rate (EC50) measure_fluorescence->end_activity western_blot Analyze by SDS-PAGE and Western Blot incubate_degradation->western_blot end_degradation Result: Protein Degradation Level western_blot->end_degradation Cell_Based_Workflow cluster_lysis Select Lysis Method start Start: Cell-Based Analysis cell_culture Culture appropriate cell line (e.g., HEK293T, RPMI-8226) start->cell_culture treatment Treat cells with: - this compound - Vehicle Control - Other compounds (CHX, BTZ) cell_culture->treatment lysis_denaturing Denaturing Lysis (RIPA Buffer) treatment->lysis_denaturing lysis_native Non-Denaturing Lysis treatment->lysis_native analysis_western Analyze Protein Levels (SDS-PAGE / Western Blot) lysis_denaturing->analysis_western analysis_native Analyze Proteasome Complexes (Native PAGE / Immunoblot) lysis_native->analysis_native end_western Result: Target Protein Abundance analysis_western->end_western end_native Result: 20S vs. 26S Ratio analysis_native->end_native

References

TCH-165: A Novel Small Molecule Modulator of Intrinsically Disordered Protein Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intrinsically disordered proteins (IDPs) represent a significant class of proteins that lack a fixed three-dimensional structure under physiological conditions. Their inherent plasticity allows them to participate in a wide array of cellular signaling and regulatory processes. However, the dysregulation and accumulation of IDPs are implicated in the pathogenesis of numerous human diseases, including cancer and neurodegenerative disorders. The development of therapeutic strategies to modulate IDP levels is therefore of paramount importance. This technical guide provides a comprehensive overview of TCH-165, a small molecule that enhances the degradation of IDPs by activating the 20S proteasome. We will delve into its mechanism of action, present key quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated cellular pathways.

Introduction to this compound and its Target: The 20S Proteasome

This compound is an imidazoline-based small molecule that has been identified as a potent enhancer of 20S proteasome activity.[1][2] The proteasome is the primary cellular machinery responsible for protein degradation. It exists in two major forms: the 26S proteasome, which is responsible for ubiquitin-dependent degradation of structured proteins, and the 20S proteasome, the core catalytic particle that can degrade IDPs in a ubiquitin-independent manner.[3][4]

This compound modulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the formation of the 20S subcomplex.[3] It is proposed to bind to the α-rings of the 20S proteasome, inducing a conformational change that opens the gate to the proteolytic chamber. This enhanced accessibility allows for the increased degradation of IDPs, which are preferentially targeted by the 20S proteasome due to their unfolded nature.

Mechanism of Action: Enhancing IDP Degradation

This compound's primary mechanism of action is the allosteric activation of the 20S proteasome. This leads to the selective degradation of IDPs, while structured proteins are largely unaffected. This specificity offers a promising therapeutic window, potentially minimizing off-target effects.

The accumulation of pathogenic IDPs is a hallmark of several diseases. For instance, the oncoprotein c-MYC, an IDP, is overexpressed in over 70% of human cancers. Similarly, the aggregation of IDPs like α-synuclein and tau is a key pathological feature of neurodegenerative conditions such as Parkinson's and Alzheimer's disease, respectively. By promoting the clearance of these and other disease-relevant IDPs, this compound presents a novel therapeutic strategy.

Signaling Pathway of this compound-Mediated IDP Degradation

TCH165_Pathway TCH165 This compound Proteasome_20S 20S Proteasome (Closed Gate) TCH165->Proteasome_20S Binds to α-rings Proteasome_26S 26S Proteasome Proteasome_26S->Proteasome_20S Dissociation Proteasome_20S_Active 20S Proteasome (Open Gate) Proteasome_20S->Proteasome_20S_Active Gate Opening Degradation Degraded Peptides Proteasome_20S_Active->Degradation Proteolysis IDPs Intrinsically Disordered Proteins (e.g., c-Myc, α-synuclein, tau) IDPs->Proteasome_20S_Active Substrate Entry Cellular_Response Therapeutic Effect (e.g., Anti-tumor activity, reduced protein aggregation) Degradation->Cellular_Response Leads to

Caption: this compound promotes the open-gate conformation of the 20S proteasome, enhancing IDP degradation.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data on the biological activity of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeCC50 (µM)Exposure Time (h)Reference
RPMI-8226Multiple Myeloma0.9 - 1.072
L363Multiple Myeloma5.072
NCI-H929Multiple Myeloma4.372
CCRF-CEMAcute Lymphoblastic Leukemia0.972
U-87 MGGlioblastoma2.472
Primary MM Cells (Newly Diagnosed)Multiple Myeloma1.0 (95% CI 0.60-1.51)72
Primary MM Cells (Relapsed)Multiple Myeloma8.1 (95% CI 7.08-9.03)72
Table 2: Enhancement of 20S Proteasome Catalytic Activity by this compound
Catalytic SiteFluorogenic SubstrateEC200 (µM)Maximum Fold Enhancement (FoldM)Reference
Chymotrypsin-like (CT-L)Suc-LLVY-AMC1.5810%
Trypsin-like (Tryp-L)Boc-LRR-AMC2.7500%
Caspase-like (Casp-L)Z-LLE-AMC1.21290%
Table 3: this compound Activity in MYC-Luciferase Reporter Assay
Cell LineAssayEC50 (µM)Reference
HCT-116MYC-mediated luciferase transcription2.57 (95% CI 2.46–2.95)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability (Cytotoxicity) Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (CC50).

Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Cell_Culture Culture cancer cells Seeding Seed cells in 96-well plates Cell_Culture->Seeding TCH165_Dilution Prepare serial dilutions of this compound Treatment Treat cells with this compound dilutions TCH165_Dilution->Treatment Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Reagent Add viability reagent (e.g., MTS, resazurin) Incubation->Viability_Reagent Read_Plate Measure absorbance/fluorescence Viability_Reagent->Read_Plate Data_Analysis Calculate CC50 values Read_Plate->Data_Analysis

Caption: Workflow for determining the cytotoxicity of this compound.

Materials:

  • Cancer cell lines (e.g., RPMI-8226, CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or resazurin-based)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the readings to the vehicle control and plot the percentage of viable cells against the log of the this compound concentration. Determine the CC50 value using non-linear regression analysis.

In Vitro 20S Proteasome Activity Assay

This assay measures the ability of this compound to enhance the catalytic activity of the purified 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC, Boc-LRR-AMC, Z-LLE-AMC)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • This compound

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, purified 20S proteasome, and varying concentrations of this compound.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity over time (e.g., every 5 minutes for 1 hour) at the appropriate excitation and emission wavelengths for the AMC fluorophore.

  • Data Analysis: Calculate the rate of substrate hydrolysis (initial velocity) from the linear phase of the fluorescence curve. Plot the fold enhancement of activity (relative to the vehicle control) against the this compound concentration to determine the EC200 (the concentration required for 200% activation) and the maximum fold enhancement.

Western Blotting for IDP Degradation

This protocol is used to visualize the this compound-induced degradation of a specific IDP, such as c-MYC.

Workflow Diagram:

WesternBlot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Treat cells with this compound and/or proteasome inhibitor Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quant Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block the membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-c-MYC) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Add chemiluminescent substrate and image Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of IDP degradation.

Materials:

  • Cells expressing the IDP of interest

  • This compound

  • Proteasome inhibitor (e.g., bortezomib) as a control

  • Lysis buffer

  • Protein assay reagent

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the IDP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours). Include a control with a proteasome inhibitor to confirm proteasome-dependent degradation.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody against the target IDP.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A decrease in the band intensity of the target IDP in this compound-treated samples indicates degradation.

Thioflavin T (ThT) Aggregation Assay

This assay can be used to assess the effect of this compound on the aggregation of amyloidogenic IDPs like α-synuclein in vitro.

Materials:

  • Recombinant amyloidogenic IDP (e.g., α-synuclein)

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • This compound

  • 96-well black plates with a clear bottom

  • Fluorescence microplate reader with shaking capabilities

Procedure:

  • Sample Preparation: Prepare a reaction mixture containing the IDP, ThT, and different concentrations of this compound in the assay buffer.

  • Incubation and Monitoring: Place the plate in a fluorescence microplate reader set to 37°C with intermittent shaking. Monitor the ThT fluorescence (excitation ~450 nm, emission ~485 nm) over time.

  • Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of this compound would suggest an inhibitory effect on aggregation, likely due to enhanced degradation of the monomeric or oligomeric species.

Conclusion and Future Directions

This compound represents a promising new class of therapeutic agents that target the fundamental cellular process of protein degradation to address diseases driven by the accumulation of intrinsically disordered proteins. Its ability to selectively enhance the activity of the 20S proteasome provides a novel strategy for the treatment of various cancers and neurodegenerative disorders. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and other small molecule activators of the proteasome. Future research should focus on elucidating the full spectrum of IDPs targeted by this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in preclinical and clinical settings.

References

The Impact of TCH-165 on c-MYC Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-MYC oncoprotein is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many human cancers. The cellular levels of c-MYC are tightly controlled, primarily through rapid protein degradation via the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of the impact of TCH-165, a small molecule activator of the 20S proteasome, on the degradation pathways of c-MYC. We will delve into the canonical, ubiquitin-dependent degradation of c-MYC and contrast it with the ubiquitin-independent mechanism facilitated by this compound. This document will provide detailed experimental protocols, quantitative data, and visual diagrams of the signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: c-MYC Dysregulation in Cancer

The c-MYC protein is a transcription factor that plays a pivotal role in regulating the expression of a vast array of genes involved in cell cycle progression, apoptosis, and metabolism. Due to its potent proliferative and transformative capabilities, the expression and activity of c-MYC are meticulously regulated in normal cells. However, in a majority of human cancers, c-MYC is overexpressed due to gene amplification, translocation, or enhanced transcriptional activation, leading to uncontrolled cell growth and tumor progression.

The inherent instability of the c-MYC protein, with a half-life of only 20-30 minutes, is a crucial mechanism to prevent its accumulation and oncogenic activity.[1] This rapid turnover is primarily mediated by the ubiquitin-proteasome pathway, making it an attractive target for therapeutic intervention.

Canonical c-MYC Degradation Pathway: The GSK3β-FBXW7 Axis

The primary and most well-characterized pathway for c-MYC degradation is a phosphorylation-dependent process mediated by the ubiquitin-proteasome system. This pathway involves a series of sequential phosphorylation events and subsequent recognition by an E3 ubiquitin ligase complex.

A key kinase in this pathway is Glycogen Synthase Kinase 3β (GSK3β). GSK3β phosphorylates c-MYC at Threonine 58 (T58).[2] This phosphorylation event is often primed by a prior phosphorylation at Serine 62 (S62), which can be mediated by mitogen-activated protein kinases (MAPKs) like ERK.[3][4] The phosphorylation at T58 creates a recognition site for the F-box protein FBXW7 (also known as F-box and WD repeat domain-containing 7), which is a substrate recognition component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex.[3] Upon binding, FBXW7 mediates the polyubiquitination of c-MYC, tagging it for degradation by the 26S proteasome. Mutations in c-MYC at T58 or in FBXW7 are frequently observed in cancers, leading to c-MYC stabilization and increased oncogenic activity.

G cluster_cytoplasm Cytoplasm ERK ERK cMYC c-MYC ERK->cMYC P (S62) GSK3b GSK3β pS62_cMYC pS62-c-MYC GSK3b->pS62_cMYC P (T58) pT58_pS62_cMYC pT58-pS62-c-MYC Ub_cMYC Ub-c-MYC pT58_pS62_cMYC->Ub_cMYC Ubiquitination FBXW7 FBXW7 SCF_Complex SCF Complex FBXW7->SCF_Complex associates SCF_Complex->pT58_pS62_cMYC recognizes & binds Proteasome26S 26S Proteasome Ub_cMYC->Proteasome26S targets Degraded_cMYC Degraded c-MYC Proteasome26S->Degraded_cMYC Degrades

Canonical Ubiquitin-Dependent c-MYC Degradation Pathway.

This compound: A Novel Activator of the 20S Proteasome

This compound is a small molecule belonging to the imidazoline class of compounds that has been identified as a potent activator of the 20S proteasome. The proteasome exists in two main forms: the 26S proteasome, which is responsible for degrading ubiquitinated proteins, and the 20S proteasome, which can degrade proteins in a ubiquitin-independent manner. The 20S proteasome is a barrel-shaped structure with a gated channel, and its activity is regulated by the opening and closing of this gate.

This compound functions by binding to the α-rings of the 20S proteasome, which induces a conformational change that favors an "open-gate" state. This increased accessibility to the catalytic core of the proteasome enhances the degradation of its substrates, particularly intrinsically disordered proteins (IDPs) like c-MYC.

G cluster_proteasome 20S Proteasome alpha_ring_closed α-rings (Closed Gate) beta_rings β-rings (Catalytic Core) alpha_ring_open α-rings (Open Gate) alpha_ring_closed->alpha_ring_open induces conformational change Degraded_cMYC Degraded c-MYC beta_rings->Degraded_cMYC Degrades TCH165 This compound TCH165->alpha_ring_closed binds cMYC c-MYC (IDP) cMYC->alpha_ring_open enters open gate

Mechanism of this compound-mediated 20S Proteasome Activation.

This compound's Impact on c-MYC Degradation

This compound promotes the degradation of c-MYC through a ubiquitin-independent pathway by directly enhancing the activity of the 20S proteasome. This mechanism is distinct from the canonical GSK3β-FBXW7 pathway. Studies have shown that this compound treatment leads to a rapid, concentration-dependent reduction in c-MYC protein levels in various cancer cell lines, including multiple myeloma. Importantly, this effect can be blocked by proteasome inhibitors like bortezomib, confirming the involvement of the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
EC50 (c-MYC-Luciferase Reporter) 2.57 µMHCT-116
EC200 (Chymotrypsin-like activity) 1.5 µMPurified 20S Proteasome
Maximum Fold Enhancement (Chymotrypsin-like) 810%Purified 20S Proteasome
EC200 (Trypsin-like activity) 2.7 µMPurified 20S Proteasome
Maximum Fold Enhancement (Trypsin-like) 500%Purified 20S Proteasome
EC200 (Caspase-like activity) 1.2 µMPurified 20S Proteasome
Maximum Fold Enhancement (Caspase-like) 1290%Purified 20S Proteasome

Table 2: Cellular and In Vivo Efficacy of this compound

ParameterValueCell Line/ModelReference
CC50 (Cell Viability, 72h) 0.9 µMRPMI-8226
CC50 (Cell Viability, 72h) 5.0 µML363
CC50 (Cell Viability, 72h) 4.3 µMNCI-H929
Tumor Growth Reduction 75.71%RPMI-8226 Xenograft

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on c-MYC degradation.

Western Blot Analysis of c-MYC Levels

This protocol describes the detection of c-MYC protein levels in cell lysates following treatment with this compound.

Materials:

  • RPMI-8226 multiple myeloma cells

  • This compound (dissolved in DMSO)

  • Bortezomib (optional, as a control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies: anti-c-MYC, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed RPMI-8226 cells and treat with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours). For control experiments, pre-treat cells with a proteasome inhibitor like bortezomib (e.g., 10 nM) for 2 hours before adding this compound.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC and β-actin overnight at 4°C.

  • Washing: Wash the membrane three times with TBS-T.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the c-MYC signal to the β-actin signal.

G start Start: Cell Culture treatment Treat cells with this compound start->treatment lysis Lyse cells & quantify protein treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with anti-c-MYC & anti-β-actin blocking->primary_ab secondary_ab Incubate with HRP-secondary Ab primary_ab->secondary_ab detection ECL detection & imaging secondary_ab->detection analysis Quantify & normalize bands detection->analysis end End: Results analysis->end

Experimental Workflow for Western Blot Analysis.
c-MYC Luciferase Reporter Assay

This assay measures the transcriptional activity of c-MYC.

Materials:

  • HCT-116 cells stably transfected with a c-MYC-responsive luciferase reporter construct

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the stably transfected HCT-116 cells in a 96-well plate.

  • Treatment: Treat the cells with a range of this compound concentrations for 24 hours.

  • Lysis and Assay: Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol, measuring both firefly (c-MYC reporter) and Renilla (transfection control) luciferase activities.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the EC50 value for the inhibition of c-MYC transcriptional activity.

Cell Viability Assay

This assay determines the cytotoxic effect of this compound.

Materials:

  • Cancer cell lines (e.g., RPMI-8226, L363, NCI-H929)

  • This compound

  • CellTiter-Glo Luminescent Cell Viability Assay or MTT assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with various concentrations of this compound for 72 hours.

  • Assay: Perform the CellTiter-Glo or MTT assay according to the manufacturer's instructions.

  • Analysis: Measure luminescence or absorbance and calculate the half-maximal cytotoxic concentration (CC50).

In Vivo Xenograft Model

This protocol outlines a subcutaneous xenograft model to assess the anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., SCID mice)

  • RPMI-8226 cells

  • This compound formulated for oral gavage

  • Vehicle control (e.g., 3:7 (v/v) propylene glycol/5% dextrose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject RPMI-8226 cells into the flank of the mice.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Treatment: Administer this compound (e.g., 100 mg/kg, twice daily) or vehicle control via oral gavage for a specified period (e.g., 21-42 days).

  • Monitoring: Measure tumor volume with calipers every few days and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

Conclusion and Future Perspectives

This compound represents a novel therapeutic strategy for c-MYC-driven cancers by promoting its degradation through a ubiquitin-independent mechanism. By activating the 20S proteasome, this compound bypasses the canonical GSK3β-FBXW7 pathway, which is often dysregulated in cancer. The preclinical data demonstrate that this compound effectively reduces c-MYC protein levels, inhibits cancer cell proliferation, and suppresses tumor growth in vivo, supporting its further development as a potential anti-cancer agent.

Future research should focus on elucidating the full spectrum of proteins whose degradation is enhanced by this compound to understand any potential off-target effects. Furthermore, combination studies with other anti-cancer agents, particularly those that target pathways upstream or downstream of c-MYC, could reveal synergistic therapeutic opportunities. The development of more potent and specific 20S proteasome activators based on the this compound scaffold is also a promising avenue for future drug discovery efforts.

References

TCH-165: A Novel Small Molecule Enhancer of 20S Proteasome-Mediated Degradation of α-Synuclein and Tau

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The accumulation of misfolded and aggregated proteins, such as α-synuclein and tau, is a central pathological hallmark of a range of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Enhancing the cellular machinery responsible for the clearance of these toxic protein species represents a promising therapeutic strategy. This document provides a comprehensive technical overview of TCH-165, a small molecule that promotes the degradation of intrinsically disordered proteins (IDPs) by activating the 20S proteasome. This compound selectively enhances the clearance of α-synuclein and tau without affecting the degradation of structured proteins.[1][2][3][4] This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction

Neurodegenerative disorders are often characterized by the progressive accumulation of specific misfolded proteins. In Parkinson's disease, Lewy bodies composed primarily of α-synuclein are observed, while in Alzheimer's disease, neurofibrillary tangles of hyperphosphorylated tau are a key feature. The ubiquitin-proteasome system (UPS) is the primary cellular pathway for the degradation of most intracellular proteins. The 26S proteasome, composed of a 20S core particle (CP) and a 19S regulatory particle (RP), is responsible for the degradation of ubiquitinated proteins. However, the 20S proteasome can also independently degrade IDPs in a ubiquitin-independent manner.[3] this compound is an imidazoline derivative that has been identified as a potent enhancer of 20S proteasome activity. This document serves as a technical resource for researchers investigating this compound as a potential therapeutic agent for neurodegenerative diseases.

Mechanism of Action of this compound

This compound enhances the degradation of IDPs through a unique mechanism of action that involves direct activation of the 20S proteasome.

  • Shifting the Proteasome Equilibrium: this compound modulates the dynamic equilibrium between the 26S and 20S proteasome complexes. Treatment of cells with this compound leads to a time- and concentration-dependent disassembly of the 26S proteasome, resulting in an increase in the levels of free 20S proteasome.

  • Induction of an "Open-Gate" Conformation: this compound binds directly to the α-ring of the 20S proteasome. This binding induces a conformational change, promoting an "open-gate" state of the 20S catalytic chamber. This increased accessibility allows for enhanced entry and degradation of substrates.

  • Selective Degradation of Intrinsically Disordered Proteins: The activation of the 20S proteasome by this compound selectively enhances the degradation of IDPs, including α-synuclein and tau. Importantly, this compound does not promote the degradation of well-structured proteins, such as GAPDH, highlighting its specificity.

Figure 1: Mechanism of this compound action on the proteasome.

Quantitative Data

The efficacy of this compound in activating the 20S proteasome has been quantified through various in vitro assays.

ParameterValueAssay ConditionReference
EC50 (Chymotrypsin-like activity) 4.2 µMPurified human 20S proteasome with Suc-LLVY-AMC substrate
EC50 (Trypsin-like activity) 3.2 µMPurified human 20S proteasome with Boc-LRR-AMC substrate
EC50 (Caspase-like activity) 4.7 µMPurified human 20S proteasome with Z-LLE-AMC substrate
EC200 (Chymotrypsin-like activity) 1.5 µMPurified human 20S proteasome with Suc-LLVY-AMC substrate
Cellular Concentration for IDP Degradation 3-10 µMHEK293T cells expressing GFPSpark-ODC
IC50 (RPMI8226 cell growth inhibition) 1.6 µM72-hour treatment
IC50 (U87MG cell growth inhibition) 2.4 µM72-hour treatment

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro Proteasome Activity Assay

This protocol measures the effect of this compound on the catalytic activity of the purified 20S proteasome using fluorogenic peptide substrates.

Materials:

  • Purified human 20S proteasome

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Fluorogenic substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 1 nM of purified human 20S proteasome in Assay Buffer to each well.

  • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15 minutes at 37°C.

  • To initiate the reaction, add the fluorogenic substrate to a final concentration of 10 µM for Suc-LLVY-AMC and Z-LLE-AMC, and 20 µM for Boc-LRR-AMC.

  • Immediately measure the increase in fluorescence (excitation: 380 nm, emission: 460 nm) kinetically for 1 hour at 37°C.

  • Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

  • Plot the rate of reaction against the concentration of this compound to determine the EC50 value.

Proteasome_Activity_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Proteasome 1. Add 1 nM 20S Proteasome to 96-well plate TCH165_add 2. Add this compound (various concentrations) Proteasome->TCH165_add Incubate 3. Incubate 15 min at 37°C TCH165_add->Incubate Substrate_add 4. Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Incubate->Substrate_add Measure 5. Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) Substrate_add->Measure Calculate_Rate 6. Calculate Reaction Rate Measure->Calculate_Rate Plot_EC50 7. Plot Rate vs. [this compound] and determine EC50 Calculate_Rate->Plot_EC50

Figure 2: Workflow for the in vitro proteasome activity assay.

In Vitro Degradation of α-Synuclein and Tau

This protocol assesses the ability of this compound to enhance the degradation of purified α-synuclein and tau by the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Purified recombinant human α-synuclein and tau (e.g., tau441)

  • Purified structured protein (e.g., GAPDH) as a negative control

  • This compound

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 1 mM EGTA

  • SDS-PAGE loading buffer

  • Western blotting equipment and reagents

  • Primary antibodies against α-synuclein, tau, and GAPDH

  • Appropriate secondary antibodies

Procedure:

  • Prepare a 50 µL reaction mixture containing 15 nM purified human 20S proteasome in Reaction Buffer.

  • Add this compound at the desired concentrations (e.g., 0, 1, 5, 10 µM) or a proteasome inhibitor (e.g., 2 µM bortezomib) as a negative control. Incubate for 20 minutes at room temperature.

  • Add 0.5 µM of purified α-synuclein or tau, and 0.5 µM of GAPDH to the reaction mixture.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding concentrated SDS-PAGE loading buffer.

  • Analyze the samples by SDS-PAGE and Western blotting using specific antibodies to detect the levels of α-synuclein, tau, and GAPDH.

  • Quantify the band intensities to determine the extent of protein degradation.

Cellular Degradation Assay in HEK293T Cells

This protocol evaluates the effect of this compound on the degradation of a target protein in a cellular context. A common model is the use of HEK293T cells stably expressing a fusion protein of a structured protein (like GFPSpark) and an IDP (like ornithine decarboxylase - ODC).

Materials:

  • HEK293T cells stably expressing the target protein (e.g., GFPSpark-ODC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cycloheximide (to inhibit new protein synthesis)

  • Bortezomib (proteasome inhibitor)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Western blotting equipment and reagents

  • Primary antibody against the target protein (e.g., anti-GFP)

Procedure:

  • Plate HEK293T cells and allow them to reach approximately 80% confluency.

  • Treat the cells with cycloheximide (50 µg/mL) to block protein synthesis.

  • Treat the cells with different concentrations of this compound (e.g., 0, 3, 10 µM) or bortezomib (3 µM) for 24 hours.

  • Harvest the cells, wash with PBS, and lyse them in cell lysis buffer.

  • Determine the total protein concentration of the lysates.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Observe the degradation of the IDP portion of the fusion protein (e.g., a band shift for GFPSpark-ODC to free GFPSpark).

Cellular_Degradation_Assay Cell_Culture 1. Culture HEK293T cells (e.g., expressing GFP-ODC) Treatment 2. Treat with Cycloheximide, This compound (various conc.), and controls (Vehicle, Bortezomib) Cell_Culture->Treatment Incubation 3. Incubate for 24 hours Treatment->Incubation Lysis 4. Harvest and lyse cells Incubation->Lysis Western_Blot 5. Perform Western Blot (e.g., with anti-GFP antibody) Lysis->Western_Blot Analysis 6. Analyze protein degradation (e.g., appearance of free GFP) Western_Blot->Analysis

Figure 3: Experimental workflow for the cellular degradation assay.

Conclusion

This compound represents a novel and promising small molecule for the targeted degradation of intrinsically disordered proteins implicated in neurodegenerative diseases. Its well-defined mechanism of action, involving the allosteric activation of the 20S proteasome, offers a distinct therapeutic approach compared to conventional proteasome inhibitors. The selective enhancement of α-synuclein and tau clearance, coupled with a lack of effect on structured proteins, underscores its potential for a favorable therapeutic window. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and related compounds as potential treatments for debilitating neurodegenerative disorders.

References

In-Depth Technical Guide to TCH-165: A Novel Modulator of Proteasome Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of TCH-165, a small molecule modulator of proteasome assembly. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the proteasome system. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Core Concepts: Chemical Structure and Properties

This compound is a specific small molecule modulator that regulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring 20S-mediated protein degradation. Its chemical and physical properties are summarized below.

Physicochemical Properties of this compound
PropertyValueReference
Chemical Name Ethyl (4R,5R)-rel-1-benzyl-5-(4-(benzylamino)phenyl)-2-(4-methoxyphenyl)-4-phenyl-4,5-dihydro-1H-imidazole-4-carboxylate[1]
Molecular Formula C39H37N3O3
Molecular Weight 595.74 g/mol
CAS Number 1446350-60-2
Appearance Solid
Purity ≥98% (HPLC)
Solubility 10 mM in DMSO, 100 mM in Ethanol
SMILES CCOC([C@@]1(C2=CC=CC=C2)--INVALID-LINK--N(C(C5=CC=C(C=C5)OC)=N1)CC6=CC=CC=C6)=O
Storage Store at -20°C
Biological Properties of this compound
PropertyValueCell Line/SystemReference
IC50 (Cell Growth Inhibition) 1.6 µMRPMI-8226
2.4 µMU87MG
EC50 (Proteasome Activity) 4.2 µM (Chymotrypsin-like)In vitro
3.2 µM (Trypsin-like)In vitro
4.7 µM (Caspase-like)In vitro

Mechanism of Action and Signaling Pathway

This compound enhances the proteolytic activity of the 20S proteasome by promoting an open-gate conformation of the α-rings, which allows for increased substrate access to the catalytic core. This leads to the enhanced degradation of intrinsically disordered proteins (IDPs) such as c-MYC, α-synuclein, and tau, without affecting the degradation of structured proteins like GAPDH. The modulation of the proteasome equilibrium by this compound results in a decrease in assembled 26S proteasomes and a corresponding increase in free 20S proteasomes.

TCH165_Pathway TCH165 This compound Proteasome_20S 20S Proteasome (Ubiquitin-Independent) TCH165->Proteasome_20S Activates & Favors Assembly Proteasome_26S 26S Proteasome (Ubiquitin-Dependent) Proteasome_26S->Proteasome_20S Shifts Equilibrium Degradation Protein Degradation Proteasome_20S->Degradation Enhances IDPs Intrinsically Disordered Proteins (e.g., c-MYC, α-synuclein, tau) IDPs->Degradation Substrates Apoptosis Apoptosis & Inhibition of Cell Proliferation Degradation->Apoptosis Leads to

Caption: this compound signaling pathway promoting 20S proteasome-mediated protein degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • RPMI-8226 or U87MG cells

  • 96-well clear bottom plates

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5.0 x 10^4 cells/well for RPMI-8226 and 1.0 x 10^4 cells/well for U87MG in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 to 10 µM.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Protein Degradation

This protocol is used to assess the effect of this compound on the degradation of specific proteins like c-MYC.

Materials:

  • RPMI-8226 cells

  • This compound stock solution (10 mM in DMSO)

  • Bortezomib (BTZ) stock solution (1 mM in DMSO)

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-MYC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed RPMI-8226 cells and grow to ~80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0, 3, 10 µM) for a specified time (e.g., 4 or 24 hours). For control experiments, pre-treat cells with BTZ (e.g., 5 µM) for 1 hour before adding this compound.

  • Harvest cells by centrifugation and wash twice with ice-cold PBS.

  • Lyse the cell pellet with ice-cold RIPA buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane and resolve by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-c-MYC diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • For a loading control, probe the same membrane with an anti-GAPDH antibody.

Proteasome Activity Assay

This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome in the presence of this compound.

Materials:

  • Purified human 20S proteasome

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic peptide substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add purified 20S proteasome to each well.

  • Add the this compound dilutions to the wells and incubate for 15 minutes at 37°C. Include a vehicle control (DMSO).

  • Initiate the reaction by adding the specific fluorogenic peptide substrate to each well.

  • Immediately measure the fluorescence intensity at 37°C in kinetic mode for a set period (e.g., 60 minutes), with readings taken every 1-2 minutes.

  • Calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).

  • Plot the rate of reaction against the log of the this compound concentration to determine the EC50 value.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model using RPMI-8226 multiple myeloma cells.

Materials:

  • Female immunodeficient mice (e.g., SCID or NOD/SCID)

  • RPMI-8226 cells

  • Matrigel

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5 x 10^6 RPMI-8226 cells mixed with Matrigel into the right flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volumes and body weights twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the this compound treated group to the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (RPMI-8226, U87MG) TCH165_Treatment_vitro This compound Treatment Cell_Culture->TCH165_Treatment_vitro Viability_Assay Cell Viability Assay (MTS) TCH165_Treatment_vitro->Viability_Assay Western_Blot Western Blot (c-MYC, GAPDH) TCH165_Treatment_vitro->Western_Blot Proteasome_Assay Proteasome Activity Assay TCH165_Treatment_vitro->Proteasome_Assay Xenograft_Model Xenograft Model (RPMI-8226 in mice) TCH165_Treatment_vivo This compound Administration (Oral Gavage) Xenograft_Model->TCH165_Treatment_vivo Tumor_Measurement Tumor Volume & Body Weight Measurement TCH165_Treatment_vivo->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Caption: A high-level workflow of the key in vitro and in vivo experiments for this compound evaluation.

References

The Therapeutic Potential of 20S Proteasome Activation by TCH-165: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TCH-165, a small molecule activator of the 20S proteasome, and its therapeutic potential, particularly in the context of MYC-driven cancers such as multiple myeloma.

Introduction: A Novel Approach to Targeting Intrinsically Disordered Proteins

The ubiquitin-proteasome system is a critical cellular machinery for protein degradation, maintaining protein homeostasis. While the 26S proteasome is responsible for the degradation of ubiquitinated proteins, the 20S proteasome, or core particle, mediates the ubiquitin-independent degradation of intrinsically disordered proteins (IDPs).[1][2] Many oncoproteins, including MYC, are IDPs, and their accumulation is a hallmark of various cancers.[3][4]

This compound is an imidazoline-based small molecule that has emerged as a potent activator of the 20S proteasome.[3] It modulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the proteolytically active, open-gate conformation of the 20S proteasome. This targeted activation leads to the enhanced degradation of IDPs like MYC, offering a novel therapeutic strategy for cancers dependent on these proteins.

Mechanism of Action of this compound

This compound's primary mechanism of action involves direct interaction with the 20S proteasome. It is proposed to bind to the α-ring of the 20S core particle, inducing a conformational change that opens the gate to the proteolytic chamber. This "open-gate" conformation allows for increased access of IDP substrates to the catalytic β-subunits, leading to their degradation. Atomic force microscopy has provided biophysical evidence supporting this gate-opening mechanism.

This activation is selective for IDPs, as this compound does not induce the degradation of structured proteins like GAPDH. By promoting the disassembly of the 26S proteasome, this compound increases the pool of active 20S proteasomes available for IDP degradation.

TCH165_Mechanism TCH165 This compound Proteasome_20S 20S Proteasome (Closed Gate) TCH165->Proteasome_20S Binds to α-ring Proteasome_20S_Active 20S Proteasome (Open Gate) Proteasome_20S->Proteasome_20S_Active Induces Conformational Change Degradation Protein Degradation Proteasome_20S_Active->Degradation Mediates IDP Intrinsically Disordered Proteins (e.g., MYC) IDP->Proteasome_20S_Active Enters Proteolytic Core

Figure 1: Mechanism of this compound action on the 20S proteasome.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative data demonstrating the in vitro and in vivo efficacy of this compound.

Cell LineCancer TypeCC50 (μM)95% Confidence Interval
RPMI-8226Multiple Myeloma0.9 - 1.00.8 - 1.2
L363Multiple Myeloma5.04.1 - 5.1
NIH-H929Multiple Myeloma4.32.8 - 6.6
CCRF-CEMLeukemia0.90.79 - 1.19
U87MGGlioblastoma2.4N/A

Table 1: Cytotoxicity (CC50) of this compound in various cancer cell lines after 72 hours of treatment.

Patient SampleTreatment StatusCC50 (μM)95% Confidence Interval
Newly Diagnosed Multiple MyelomaN/A1.00.6 - 1.5
Relapsed Multiple MyelomaBortezomib Unresponsive8.17.1 - 9.0

Table 2: Cytotoxicity (CC50) of this compound in primary human multiple myeloma cells.

AssayEC50 (μM)95% Confidence Interval
MYC-Mediated Luciferase Transcription2.572.46 - 2.95

Table 3: Potency of this compound in inhibiting MYC-mediated gene transcription in HCT-116 cells.

Catalytic SiteMaximum Fold Enhancement
Chymotrypsin-like~10-fold
Trypsin-like~4-fold
Caspase-like~2-fold

Table 4: Enhancement of 20S proteasome catalytic activities by this compound.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Western Blot for MYC Degradation

This protocol is used to assess the effect of this compound on MYC protein levels in cancer cell lines.

  • Cell Culture and Treatment:

    • Culture RPMI-8226 multiple myeloma cells to approximately 80% confluency.

    • Treat cells with the desired concentrations of this compound (e.g., 5 μM) or vehicle (DMSO) for 4 hours.

    • For proteasome inhibition controls, pre-treat cells with bortezomib (5 μM) for 1 hour before adding this compound.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash twice with chilled PBS.

    • Resuspend the cell pellet in chilled RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification:

    • Determine the total protein concentration using a BCA assay.

    • Normalize protein concentrations to 2 mg/mL and add 5X SDS loading buffer.

  • SDS-PAGE and Immunoblotting:

    • Load 30 μg of protein lysate onto a 4-20% Tris/glycine gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against MYC and GAPDH (as a loading control).

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Quantification cluster_blotting Immunoblotting Culture Culture RPMI-8226 cells Treat Treat with this compound and/or Bortezomib Culture->Treat Lysis Lyse cells in RIPA buffer Treat->Lysis Quantify Quantify protein (BCA) Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Probe Probe with Antibodies (MYC, GAPDH) Transfer->Probe Visualize Visualize Bands Probe->Visualize

Figure 2: Experimental workflow for Western blot analysis of MYC degradation.

MYC-Luciferase Reporter Assay

This assay quantifies the effect of this compound on MYC-mediated gene transcription.

  • Cell Line:

    • Use HCT-116 cells stably transfected with a MYC-luciferase reporter gene.

  • Treatment:

    • Plate the cells and treat with various concentrations of this compound.

  • Luciferase Activity Measurement:

    • After the desired incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

    • Calculate the EC50 value by fitting the concentration-response data to a four-parameter logistic curve.

Therapeutic Implications and Future Directions

The activation of the 20S proteasome by this compound represents a promising therapeutic strategy for several diseases.

  • Oncology: The primary application is in MYC-driven cancers, including multiple myeloma. This compound's ability to degrade MYC and its efficacy in bortezomib-resistant cells highlight its potential as a novel anti-cancer agent. In vivo studies have shown that this compound can inhibit tumor growth and is well-tolerated in mice and dogs.

  • Neurodegenerative Diseases: By enhancing the degradation of aggregation-prone IDPs such as α-synuclein and tau, 20S proteasome activation may be beneficial for neurodegenerative disorders like Parkinson's and Alzheimer's diseases.

  • Cardiac Ischemia/Reperfusion Injury: Recent studies suggest that this compound can protect against cardiac ischemia/reperfusion injury by increasing immunoproteasome activity and promoting the degradation of the pro-fission protein Drp1.

TCH165_Therapeutic_Potential cluster_diseases Therapeutic Applications TCH165 This compound Proteasome_Activation 20S Proteasome Activation TCH165->Proteasome_Activation IDP_Degradation Enhanced IDP Degradation Proteasome_Activation->IDP_Degradation Cardiac_Injury Cardiac I/R Injury Proteasome_Activation->Cardiac_Injury Increases Immunoproteasome Activity Cancer MYC-Driven Cancers (e.g., Multiple Myeloma) IDP_Degradation->Cancer Degrades MYC Neurodegeneration Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's) IDP_Degradation->Neurodegeneration Degrades α-synuclein, Tau

Figure 3: Therapeutic potential of this compound mediated 20S proteasome activation.

Future research should focus on further elucidating the detailed molecular interactions between this compound and the 20S proteasome, optimizing its pharmacokinetic and pharmacodynamic properties, and expanding clinical investigations into its safety and efficacy in various disease models. The development of this compound and similar 20S proteasome activators opens a new avenue for the treatment of diseases driven by the accumulation of toxic, intrinsically disordered proteins.

References

Methodological & Application

TCH-165 Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TCH-165 is a novel small molecule modulator of the proteasome, a critical cellular machinery for protein degradation. It acts by promoting the assembly and activity of the 20S proteasome, leading to enhanced degradation of intrinsically disordered proteins (IDPs), while leaving structured proteins largely unaffected[1][2][3]. This selective activity makes this compound a valuable tool for studying the ubiquitin-proteasome system and a potential therapeutic agent in diseases characterized by the accumulation of toxic IDPs, such as certain cancers and neurodegenerative disorders[3][4].

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, protein degradation, and related signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cell Viability
Cell LineAssay TypeIC50 / CC50 (µM)Treatment Duration (hours)Reference
RPMI-8226 (Multiple Myeloma)Growth Inhibition1.672
U87MG (Glioblastoma)Growth Inhibition2.472
RPMI-8226 (Multiple Myeloma)Cytotoxicity0.972
L363 (Multiple Myeloma)Cytotoxicity5.072
NIH-H929 (Multiple Myeloma)Cytotoxicity4.372
Primary Human MM Cells (Newly Diagnosed)Cytotoxicity1.072
Primary Human MM Cells (Relapsed)Cytotoxicity8.172
Table 2: In Vitro Activity of this compound on Proteasome and MYC-mediated Transcription
AssaySystemEC50 (µM)Reference
20S Proteasome Chymotrypsin-like ActivityPurified 20S Proteasome4.2
20S Proteasome Trypsin-like ActivityPurified 20S Proteasome3.2
20S Proteasome Caspase-like ActivityPurified 20S Proteasome4.7
MYC-mediated Luciferase TranscriptionHCT-116 cells2.57

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines using a standard colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.

Materials:

  • This compound (stored as a stock solution, e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • 96-well clear or opaque-walled tissue culture plates

  • Selected cancer cell lines (e.g., RPMI-8226, U87MG)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Follow the manufacturer's instructions for the chosen viability reagent.

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight. Read absorbance at 570 nm.

    • For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol details the investigation of this compound's effect on the degradation of specific proteins, such as c-MYC, by Western blotting.

Materials:

  • This compound

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Selected cell lines (e.g., RPMI-8226, HEK293T)

  • Proteasome inhibitor (e.g., Bortezomib, BTZ) as a control

  • Protein synthesis inhibitor (e.g., Cycloheximide, CHX)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-MYC, anti-GAPDH, anti-GFP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentration of this compound (e.g., 5 µM) for a specified time course (e.g., 4, 8, 12, 24 hours).

    • For control experiments, pre-treat cells with a proteasome inhibitor like BTZ (e.g., 3 µM) before adding this compound to confirm proteasome-mediated degradation.

    • To assess protein stability, treat cells with a protein synthesis inhibitor like cycloheximide (e.g., 50 µg/mL) with or without this compound.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH as a loading control, as GAPDH is a structured protein not degraded by this compound.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the loading control.

Mandatory Visualization

TCH165_Signaling_Pathway cluster_proteasome Proteasome System cluster_TCH165 This compound Intervention Proteasome_26S 26S Proteasome (Ubiquitin-dependent degradation) Proteasome_20S 20S Proteasome (Ubiquitin-independent degradation) Proteasome_26S->Proteasome_20S Degraded_Products Degraded Peptides Proteasome_26S->Degraded_Products Degrades Proteasome_20S->Proteasome_26S Proteasome_20S->Degraded_Products Degrades Proteasome_19S 19S Regulatory Particle Ub_IDP Ubiquitinated Intrinsically Disordered Proteins Ub_IDP->Proteasome_26S Targeted to IDP Intrinsically Disordered Proteins (e.g., c-MYC, α-syn, tau) IDP->Proteasome_20S Targeted to Structured_Proteins Structured Proteins (e.g., GAPDH) TCH165 This compound TCH165->Proteasome_26S Inhibits Assembly TCH165->Proteasome_20S Enhances Activity

Caption: Mechanism of action of this compound on the proteasome system.

Experimental_Workflow_Protein_Degradation cluster_cell_culture Cell Culture & Treatment cluster_biochemical_analysis Biochemical Analysis cluster_data_analysis Data Analysis A Seed cells in 6-well plates B Treat with this compound (e.g., 5 µM) A->B C Include Controls: - Vehicle (DMSO) - Proteasome Inhibitor (BTZ) B->C D Incubate for desired time course (e.g., 4-24h) C->D E Lyse cells and extract proteins D->E Proceed to lysis F Quantify protein concentration (BCA) E->F G Western Blot: - SDS-PAGE - Transfer - Antibody Incubation F->G H Visualize and quantify protein bands G->H I Normalize target protein to loading control (GAPDH) H->I Analyze results J Compare this compound treated samples to controls I->J

Caption: Workflow for analyzing this compound-induced protein degradation.

References

Application Notes and Protocols for TCH-165 in the RPMI-8226 Multiple Myeloma Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

TCH-165 is a novel small molecule activator of the 20S proteasome, a key component of the cellular machinery responsible for protein degradation. In multiple myeloma, a cancer of plasma cells, the proteasome system is a validated therapeutic target. This compound offers a unique mechanism of action by enhancing the degradation of key oncoproteins, such as MYC, which are critical for the survival and proliferation of multiple myeloma cells.[1][2][3] These application notes provide detailed protocols for utilizing this compound in the RPMI-8226 multiple myeloma cell line, a widely used model for studying this disease.

Mechanism of Action

This compound functions by modulating the assembly of the 26S proteasome, which favors the proteolytically active conformation of the 20S proteasome.[1][2] This enhancement of 20S proteasome activity leads to the ubiquitin-independent degradation of intrinsically disordered proteins, including the MYC transcription factor. The reduction of MYC protein levels in multiple myeloma cells disrupts oncogenic signaling pathways, leading to decreased cell proliferation and the induction of apoptosis.

Data Presentation

The following tables summarize the quantitative effects of this compound on the RPMI-8226 multiple myeloma cell line.

ParameterValueCell LineTreatment DurationReference
CC50 0.9 µM (95% CI: 0.8–1.2 µM)RPMI-822672 hours
CC50 1.0 µM (95% CI: 0.75-1.15µM)RPMI-822672 hours

Note: CC50 (half maximal cytotoxic concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound in multiple myeloma cells.

TCH165_Pathway TCH165 This compound Proteasome20S 20S Proteasome (Activated) TCH165->Proteasome20S Degradation Enhanced Degradation Proteasome20S->Degradation MYC MYC Protein MYC->Degradation Proliferation Cell Proliferation Degradation->Proliferation | Apoptosis Apoptosis Degradation->Apoptosis

Caption: this compound activates the 20S proteasome, leading to enhanced degradation of MYC, which in turn inhibits cell proliferation and induces apoptosis.

Experimental Protocols

Cell Culture

RPMI-8226 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on RPMI-8226 cells.

Materials:

  • RPMI-8226 cells

  • This compound

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed RPMI-8226 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 x g for 5 minutes.

  • Carefully remove the supernatant without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of key apoptosis-related proteins.

Materials:

  • RPMI-8226 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-MYC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat RPMI-8226 cells with the desired concentrations of this compound for the indicated times.

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of RPMI-8226 cells.

Materials:

  • RPMI-8226 cells treated with this compound

  • PBS (Phosphate-buffered saline)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat RPMI-8226 cells with the desired concentrations of this compound for the indicated times.

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

The following diagram provides a general workflow for studying the effects of this compound on RPMI-8226 cells.

TCH165_Workflow cluster_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture Culture RPMI-8226 Cells Treatment Treat with this compound (various concentrations and times) CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Western Western Blot (Apoptosis Markers, MYC) Treatment->Western Flow Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow CC50_Calc Calculate CC50 MTT->CC50_Calc Protein_Quant Quantify Protein Expression Western->Protein_Quant CellCycle_Dist Analyze Cell Cycle Distribution Flow->CellCycle_Dist

References

Application Notes and Protocols: TCH-165 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function.[1] A common pathological hallmark of many of these disorders is the accumulation and aggregation of misfolded, intrinsically disordered proteins (IDPs).[2] For instance, Alzheimer's disease is associated with intracellular aggregates of hyperphosphorylated tau protein, while Parkinson's disease is marked by Lewy bodies, which are primarily composed of α-synuclein.[2][3] The cellular machinery responsible for clearing these aberrant proteins, primarily the ubiquitin-proteasome system (UPS), is often impaired in these conditions, exacerbating the toxic buildup of protein aggregates.[4]

TCH-165 is a small molecule modulator of the proteasome that presents a novel therapeutic strategy for neurodegenerative diseases. Instead of inhibiting the proteasome, a strategy employed in cancer therapy, this compound enhances the activity of the 20S proteasome core particle. This enhancement promotes the degradation of IDPs, including key pathological proteins like α-synuclein and tau, without affecting the degradation of properly folded, structured proteins. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data from preclinical models, and detailed protocols for its use in neurodegenerative disease research.

Mechanism of Action of this compound

This compound functions as a modulator of proteasome assembly, shifting the dynamic equilibrium between the 26S and 20S proteasome complexes. The 26S proteasome, which degrades ubiquitinated proteins, consists of a 20S core particle (CP) capped by one or two 19S regulatory particles (RP). The 20S proteasome, on the other hand, is capable of degrading IDPs in a ubiquitin-independent manner.

This compound is proposed to bind directly to the α-rings of the 20S CP. This binding induces an "open-gate" conformation, increasing substrate accessibility to the proteolytic active sites within the core particle. By favoring this active conformation and promoting the disassembly of the 26S proteasome into its constituent 20S and 19S particles, this compound increases the cellular pool of free, active 20S proteasomes. This leads to enhanced, selective degradation of IDPs like α-synuclein and tau, which are implicated in Parkinson's and Alzheimer's disease, respectively.

TCH165_Mechanism P26S 26S Proteasome (Doubly-capped) P19S_20S 19S-20S Proteasome (Singly-capped) P26S->P19S_20S Disassembly P19S_20S->P26S Assembly P20S Free 20S Proteasome (Inactive 'closed' gate) P19S_20S->P20S Disassembly P19S 19S Regulatory Particle P19S_20S->P19S P20S->P19S_20S Assembly P20S_active Active 20S Proteasome ('Open' gate) P20S->P20S_active TCH165 This compound TCH165->P19S_20S TCH165->P20S Binds to α-rings Degraded_peptides Degraded Peptides P20S_active->Degraded_peptides Enhanced Degradation IDPs Intrinsically Disordered Proteins (α-synuclein, tau) IDPs->P20S_active Enters active site

Caption: Mechanism of this compound action on the proteasome equilibrium.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from in vitro and cell-based assays.

Table 1: In Vitro 20S Proteasome Activation

Proteolytic ActivitySubstrateEC50 (μM)Maximum Fold EnhancementReference
Chymotrypsin-like (CT-L)Suc-LLVY-AMC4.2~10
Trypsin-like (Tryp-L)Boc-LRR-AMC3.2~4
Caspase-like (Casp-L)Z-LLE-AMC4.7~2

Table 2: Cell Growth Inhibition/Cytotoxicity

Cell LineCell TypeAssay DurationIC50 / CC50 (μM)Reference
RPMI-8226Multiple Myeloma72 hoursIC50: 1.6 / CC50: 0.9
U-87MGGlioblastoma72 hoursIC50: 2.4
L363Multiple Myeloma72 hoursCC50: 5.0
NCI-H929Multiple Myeloma72 hoursCC50: 4.3
Primary MM Cells (Newly Diagnosed)Multiple Myeloma72 hoursCC50: 1.0
Primary MM Cells (Relapsed)Multiple Myeloma72 hoursCC50: 8.1

Experimental Protocols

Detailed methodologies for key experiments are provided below. A general experimental workflow for evaluating this compound is also presented.

TCH165_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis A1 Proteasome Activity Assay A2 IDP Degradation Assay (e.g., α-syn, tau) A1->A2 Confirm 20S activation B1 Cell Culture (e.g., HEK293T, U-87MG) B2 This compound Treatment B1->B2 B3 Protein Degradation Analysis (Western Blot) B2->B3 Vary dose & time B4 Proteasome Complex Analysis (Native PAGE) B2->B4 Vary dose & time B5 Cell Viability Assay (e.g., MTS, CTG) B2->B5 Determine cytotoxicity end Conclusion B3->end Observe IDP reduction B4->end Observe ↑20S, ↓26S B5->end Establish therapeutic window start Hypothesis: This compound enhances IDP degradation start->A1 start->B1

Caption: General experimental workflow for evaluating this compound.
Protocol 1: In Vitro 20S Proteasome Activity Assay

This protocol measures the effect of this compound on the three proteolytic activities of purified human 20S proteasome using fluorogenic peptide substrates.

Materials:

  • Purified human 20S proteasome

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT

  • Fluorogenic substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).

  • In a 96-well plate, add 2 μL of each this compound dilution or vehicle control.

  • Add 96 μL of Assay Buffer containing 0.5 nM of 20S proteasome to each well.

  • Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the proteasome.

  • Initiate the reaction by adding 2 μL of the desired fluorogenic substrate (final concentration 100 μM).

  • Immediately place the plate in a pre-warmed (37°C) plate reader.

  • Measure the fluorescence intensity every 2 minutes for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Normalize the rates to the vehicle control and plot the fold activation against this compound concentration to determine the EC50 value.

Protocol 2: In Vitro Degradation of α-Synuclein and Tau

This protocol assesses the ability of this compound to enhance the degradation of specific IDPs by the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Recombinant human α-synuclein or tau protein

  • This compound stock solution (in DMSO)

  • Proteasome inhibitor (e.g., Bortezomib) as a negative control

  • Degradation Buffer: 20 mM HEPES, pH 7.8, 1.5 mM MgOAc, 10 mM KCl, 1 mM DTT

  • SDS-PAGE loading buffer

  • Primary antibodies against α-synuclein or tau, and GAPDH (as a structured protein control)

  • Secondary HRP-conjugated antibodies

  • Chemiluminescence substrate

Procedure:

  • Prepare reaction tubes containing Degradation Buffer.

  • Add this compound (e.g., final concentration of 10 μM), Bortezomib (2 μM), or vehicle (DMSO) to the respective tubes.

  • Add purified 20S proteasome (e.g., 20 nM) to each tube and pre-incubate at 37°C for 15 minutes.

  • Add the substrate proteins (α-synuclein or tau, and GAPDH as a control) to a final concentration of ~0.5 μM.

  • Incubate the reactions at 37°C. Collect aliquots at different time points (e.g., 0, 1, 2, 4 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using primary antibodies for the substrate proteins.

  • Develop the blot using chemiluminescence and quantify the band intensities to determine the rate of degradation.

Protocol 3: Analysis of Endogenous Protein Degradation in Cell Culture

This protocol is used to determine if this compound enhances the degradation of an endogenous IDP, such as c-Fos, in a relevant cell line (e.g., U-87MG human glioblastoma cells).

Materials:

  • U-87MG cells

  • Complete growth medium (e.g., MEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Cycloheximide (CHX) to inhibit new protein synthesis

  • Proteasome inhibitor (e.g., Epoxomicin)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against c-Fos

  • Loading control primary antibody (e.g., GAPDH, β-actin)

Procedure:

  • Seed U-87MG cells in 100 mm dishes and grow to ~80% confluency.

  • Treat the cells with vehicle (DMSO), this compound (e.g., 3, 10, 30 μM), or a proteasome inhibitor for a specified time (e.g., 8 hours). To confirm the degradation is post-translational, a parallel set of treatments should include co-treatment with cycloheximide (50 μg/mL).

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in chilled RIPA buffer containing protease inhibitors.

  • Clear the lysates by centrifugation and determine the total protein concentration using a BCA assay.

  • Normalize protein concentrations for all samples.

  • Perform Western blotting as described in Protocol 2, using antibodies against c-Fos and a loading control.

  • Quantify the c-Fos band intensity relative to the loading control to assess the extent of degradation.

Conclusion

This compound represents a promising research tool and potential therapeutic agent for neurodegenerative diseases. Its unique mechanism of selectively enhancing 20S proteasome-mediated degradation of intrinsically disordered proteins, such as α-synuclein and tau, directly addresses a core pathological feature of these disorders. The provided protocols offer a robust framework for researchers to investigate the efficacy and mechanism of this compound and similar molecules in various in vitro and cell-based models of neurodegeneration. Further studies in animal models are warranted to fully elucidate its therapeutic potential.

References

Application Notes: Western Blot Analysis of Protein Degradation with TCH-165

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TCH-165 is a small molecule modulator that enhances the assembly and proteolytic activity of the 20S proteasome.[1] The proteasome exists in two main forms: the 26S proteasome, which degrades ubiquitin-tagged proteins, and the 20S proteasome, the core catalytic particle that primarily degrades intrinsically disordered proteins (IDPs) in a ubiquitin-independent manner.[2][3][4] this compound shifts the dynamic equilibrium between these complexes, favoring the formation of the 20S proteasome. It facilitates an "open-gate" conformation of the 20S proteasome's α-rings, increasing substrate accessibility to the internal catalytic chamber. This mechanism enhances the degradation of specific IDPs, many of which are implicated in cancer and neurodegenerative diseases, such as c-MYC, α-synuclein, and tau. Notably, this compound does not induce the degradation of structured proteins like GAPDH, making GAPDH a reliable loading control for Western blot analyses.

These application notes provide a comprehensive guide for researchers utilizing Western blotting to investigate the effects of this compound on the degradation of target proteins.

Mechanism of Action of this compound

This compound modulates the cellular proteasome landscape. It promotes the disassembly of the 26S proteasome into its 20S core particle and 19S regulatory particle components. This compound then binds to the α-ring of the 20S proteasome, inducing a conformational change that opens the substrate gate. This allows for enhanced recruitment and degradation of intrinsically disordered proteins (IDPs) into smaller peptides.

TCH165_Mechanism cluster_equilibrium Proteasome Equilibrium cluster_activation This compound Action cluster_degradation Protein Degradation 26S 26S Proteasome (Ub-dependent degradation) 20S 20S Proteasome (Inactive Gate) 26S->20S Dissociation 19S 19S RP 20S->26S Association TCH165 This compound 20S_Active Activated 20S Proteasome (Open Gate) TCH165->20S_Active Binds to α-ring & Promotes Open Gate Peptides Degraded Peptides 20S_Active->Peptides Degradation IDPs Intrinsically Disordered Proteins (e.g., c-MYC, α-synuclein, Tau) IDPs->20S_Active

Caption: Mechanism of this compound-mediated 20S proteasome activation and IDP degradation.

Quantitative Data Summary

The efficacy of this compound can be characterized by its activity enhancement of the 20S proteasome's catalytic subunits and its cytotoxic effects on cancer cell lines.

Table 1: Enhancement of 20S Proteasome Catalytic Activities by this compound

Catalytic Site Substrate EC50 / AC200 Maximum Fold Enhancement Reference
Chymotrypsin-like (CT-L) Suc-LLVY-AMC 4.2 µM (EC50) / 1.5 µM (AC200) ~810% (8.1-fold)
Trypsin-like (Tryp-L) Boc-LRR-AMC 3.2 µM (EC50) / 2.7 µM (AC200) ~500% (5.0-fold)
Caspase-like (Casp-L) Z-LLE-AMC 4.7 µM (EC50) / 1.2 µM (AC200) ~1290% (12.9-fold)

EC50: Half-maximal effective concentration. AC200: Concentration at which this compound doubles (200%) 20S activity.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 Incubation Time Reference
RPMI-8226 Multiple Myeloma 1.6 µM / 1.0 µM 72 hours
U-87MG Glioblastoma 2.4 µM 72 hours
CCRF-CEM Acute Lymphoblastic Leukemia 0.9 µM 72 hours

IC50: Half-maximal inhibitory concentration.

Experimental Workflow

The following diagram outlines the key steps for assessing this compound-induced protein degradation using Western blot analysis.

WB_Workflow A 1. Cell Culture & Treatment (e.g., RPMI-8226 cells + this compound) B 2. Cell Lysis (RIPA buffer + Protease Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Normalize concentration, add Laemmli buffer) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (Transfer to PVDF membrane) E->F G 7. Immunoblotting (Blocking, Primary/Secondary Antibodies) F->G H 8. Detection & Imaging (ECL Substrate, Chemiluminescence) G->H I 9. Data Analysis (Densitometry, Normalize to Loading Control) H->I

Caption: Standard workflow for Western blot analysis of this compound-mediated protein degradation.

Detailed Experimental Protocol

This protocol provides a step-by-step method for analyzing the degradation of a target protein (e.g., c-MYC) in a cancer cell line (e.g., RPMI-8226) following treatment with this compound.

1. Materials and Reagents

  • Cell Line: RPMI-8226 (multiple myeloma) or other suitable cell line expressing the target protein.

  • This compound: Prepare a stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Lysis Buffer: RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Assay: BCA Protein Assay Kit.

  • Sample Buffer: 4x or 5x Laemmli sample buffer.

  • SDS-PAGE: Precast or hand-cast Tris-glycine gels (e.g., 4-20% gradient).

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Antibody specific to the target protein (e.g., anti-c-MYC).

    • Antibody for a loading control (e.g., anti-GAPDH, as it is not degraded by this compound).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

2. Cell Culture and Treatment

  • Culture RPMI-8226 cells to approximately 80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 3, 5, 10 µM) for a predetermined time (e.g., 4, 8, or 24 hours).

  • Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • (Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like bortezomib (e.g., 5 µM) for 1 hour before adding this compound.

3. Cell Lysis and Protein Quantification

  • After treatment, harvest the cells by centrifugation.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the pellet in ice-cold RIPA buffer with freshly added protease inhibitors.

  • Incubate on ice for 15-30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

4. SDS-PAGE and Protein Transfer

  • Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) using lysis buffer.

  • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of total protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF membrane.

5. Immunodetection

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the target protein (e.g., anti-c-MYC), diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 5-10 minutes each.

  • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

6. Stripping and Re-probing for Loading Control

  • (Recommended) To ensure accurate quantification, the same membrane can be stripped of the first antibody set and re-probed for a loading control.

  • Incubate the membrane in a stripping buffer.

  • Wash thoroughly and repeat the immunodetection process (Steps 5.1-5.7) using the primary antibody for the loading control (e.g., anti-GAPDH).

7. Data Analysis

  • Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).

  • For each sample, normalize the band intensity of the target protein to the intensity of its corresponding loading control band.

  • Calculate the percentage of protein remaining in each this compound-treated sample relative to the vehicle-treated control sample (which is set to 100%).

  • Plot the percentage of remaining protein against the this compound concentration to generate a dose-response curve and determine parameters like DC50 (concentration for 50% degradation).

References

Application Notes and Protocols: Elucidating the Effect of TCH-165 on Gene Transcription Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCH-165 is a small molecule that has been identified as an enhancer of 20S proteasome assembly and activity.[1][2] The proteasome is a critical cellular machinery responsible for protein degradation, and its modulation has significant therapeutic potential. This compound has been shown to regulate the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring 20S-mediated protein degradation.[1][2] This mechanism is particularly relevant for the degradation of intrinsically disordered proteins (IDPs), such as the oncoprotein MYC.[3]

The MYC proto-oncogene is a transcription factor that is frequently overexpressed in a wide range of human cancers and plays a pivotal role in cell growth, proliferation, and apoptosis. This compound has been demonstrated to decrease MYC protein levels, which in turn inhibits MYC-mediated gene transcription. A luciferase reporter assay is a highly sensitive and quantitative method to study the regulation of gene expression at the transcriptional level and is an ideal tool to investigate the effects of compounds like this compound.

These application notes provide a detailed protocol for utilizing a luciferase reporter assay to quantify the inhibitory effect of this compound on the transcriptional activity of a gene of interest, using MYC as a prime example.

Signaling Pathway of this compound Action

This compound enhances the activity of the 20S proteasome, a key component of the cellular protein degradation machinery. This enhancement leads to the increased degradation of specific proteins, including the transcription factor MYC. The reduction in MYC protein levels subsequently leads to a decrease in the transcription of MYC target genes.

cluster_inhibition TCH165 This compound Proteasome20S 20S Proteasome TCH165->Proteasome20S enhances MYC_Protein MYC Protein Proteasome20S->MYC_Protein degrades MYC_Gene MYC Target Gene Transcription MYC_Protein->MYC_Gene activates inhibition_label inhibits

Caption: this compound enhances 20S proteasome-mediated degradation of MYC protein, inhibiting gene transcription.

Experimental Workflow

The experimental workflow for assessing the impact of this compound on gene transcription using a luciferase reporter assay involves several key steps, from cell culture and transfection to data analysis.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Seeding Transfection Transfection with Luciferase Reporter Vector Cell_Culture->Transfection TCH165_Treatment Incubation with This compound Transfection->TCH165_Treatment Cell_Lysis Cell Lysis TCH165_Treatment->Cell_Lysis Luciferase_Assay Addition of Luciferin & Measurement Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis Luciferase_Assay->Data_Analysis

Caption: Workflow for the luciferase reporter assay to evaluate this compound's effect on gene transcription.

Detailed Experimental Protocols

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents
  • Cell Line: A suitable human cell line (e.g., HCT-116, RPMI-8226) that expresses the target of interest.

  • Luciferase Reporter Vector: A plasmid containing the promoter of the gene of interest (e.g., MYC promoter) upstream of the firefly luciferase gene.

  • Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.

  • Transfection Reagent: A suitable lipid-based transfection reagent.

  • Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Dual-Luciferase® Reporter Assay System: Commercially available kit containing cell lysis buffer, firefly luciferase substrate, and Renilla luciferase substrate.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Luminometer: Plate-reading luminometer capable of sequential dual-luciferase measurements.

  • White, opaque 96-well plates: For luminescence measurements.

Protocol
  • Cell Seeding:

    • One day prior to transfection, seed the cells in a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Prepare the transfection complexes according to the manufacturer's protocol for the chosen transfection reagent.

    • In each well, co-transfect the cells with the firefly luciferase reporter vector and the Renilla luciferase control vector. A typical ratio is 10:1 (firefly:Renilla).

    • Incubate the cells for 24 hours under standard cell culture conditions.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in fresh cell culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine a dose-response curve.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the transfection medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for an appropriate duration (e.g., 24-48 hours) to allow for changes in gene transcription.

  • Cell Lysis:

    • After the incubation period, carefully remove the medium from the wells.

    • Wash the cells once with PBS.

    • Add the appropriate volume of passive lysis buffer (from the dual-luciferase kit) to each well.

    • Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.

  • Luciferase Assay:

    • Program the luminometer to perform a dual-luciferase measurement.

    • Add the firefly luciferase substrate to each well and immediately measure the luminescence (firefly activity).

    • Following the firefly measurement, add the Stop & Glo® Reagent (which contains the Renilla luciferase substrate) to each well and measure the luminescence again (Renilla activity).

  • Data Analysis:

    • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

    • Normalize the data to the vehicle control to determine the relative luciferase activity for each this compound concentration.

    • Plot the relative luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Data Presentation

The quantitative data from the luciferase reporter assay should be summarized in a clear and structured table to facilitate comparison.

This compound Concentration (µM)Normalized Luciferase Activity (Relative to Vehicle)Standard Deviation
0 (Vehicle)1.000.08
0.10.920.06
0.50.750.05
1.00.610.04
2.50.480.03
5.00.350.03
10.00.220.02

Note: The data presented in this table is hypothetical and for illustrative purposes only. A study on HCT-116 cells with a stably transfected MYC-luciferase gene reported a concentration-dependent decrease in MYC-mediated luciferase transcription with an EC50 of 2.57 μM for this compound.

Logical Relationship of Experimental Results

The experimental results can be logically visualized to demonstrate the relationship between increasing this compound concentration and the corresponding decrease in gene transcription.

TCH165_Conc Increasing this compound Concentration Proteasome_Activity Enhanced 20S Proteasome Activity TCH165_Conc->Proteasome_Activity leads to MYC_Degradation Increased MYC Protein Degradation Proteasome_Activity->MYC_Degradation results in Luciferase_Activity Decreased Luciferase Reporter Activity MYC_Degradation->Luciferase_Activity causes

Caption: Logical flow of this compound's effect, from increased concentration to reduced reporter gene activity.

Conclusion

The luciferase reporter assay is a robust and sensitive method for quantifying the effect of this compound on the transcriptional activity of specific genes. By following the detailed protocols outlined in these application notes, researchers can effectively characterize the dose-dependent inhibitory effects of this compound and gain valuable insights into its mechanism of action as a modulator of gene expression. This information is crucial for the ongoing research and development of this compound and similar compounds as potential therapeutic agents.

References

Application Notes: Measuring 20S Proteasome Activity Following TCH-165 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for degrading unneeded or damaged proteins in a ubiquitin-independent manner. Its activity is crucial for maintaining protein homeostasis (proteostasis). TCH-165 is a novel small molecule modulator of proteasome assembly. Unlike direct inhibitors or activators that target the catalytic sites, this compound regulates the dynamic equilibrium between the 26S and 20S proteasome complexes.[1][2] It promotes the disassembly of the 26S proteasome, thereby increasing the cellular pool of free, active 20S proteasomes.[1][3] Furthermore, this compound is reported to induce an "open-gate" conformation in the 20S particle, enhancing substrate access to the internal catalytic chamber and boosting the degradation of intrinsically disordered proteins (IDPs) such as α-synuclein, tau, and c-MYC.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately quantify the effects of this compound on 20S proteasome activity, both in biochemical and cell-based settings.

Mechanism of Action of this compound

This compound shifts the cellular balance of proteasome complexes. The 26S proteasome, which degrades ubiquitinated proteins, is in a dynamic equilibrium with its constituent parts: the 20S core particle (CP) and the 19S regulatory particle (RP). This compound treatment favors the dissociation of the 19S cap from the 20S core, leading to an increased concentration of free 20S proteasomes. This, combined with the induction of an open-gate conformation, enhances the degradation of non-ubiquitinated, intrinsically disordered proteins.

TCH165_Mechanism cluster_0 Normal Equilibrium cluster_1 After this compound Treatment Proteasome_26S 26S Proteasome (19S-20S-19S) Proteasome_20S 20S Proteasome (Inactive/Gated) Proteasome_26S->Proteasome_20S Dissociation Proteasome_20S->Proteasome_26S Association Proteasome_19S 19S Cap TCH_Proteasome_26S 26S Proteasome TCH_Proteasome_20S_Active Free & Active 20S Proteasome (Open-Gate) TCH_Proteasome_26S->TCH_Proteasome_20S_Active Dissociation Favored Degraded_Products Degraded Peptides TCH_Proteasome_20S_Active->Degraded_Products Enhanced Degradation IDP Intrinsically Disordered Proteins (e.g., c-MYC, α-syn) IDP->TCH_Proteasome_20S_Active Entry TCH165 This compound TCH165->TCH_Proteasome_26S Shifts Equilibrium

Caption: this compound modulates proteasome assembly equilibrium.

Data Presentation: Efficacy of this compound on 20S Proteasome Activity

Quantitative analysis reveals that this compound enhances all three peptidase activities of the 20S proteasome in a concentration-dependent manner. The following table summarizes the in vitro efficacy of this compound on purified human 20S proteasome.

Proteolytic ActivityFluorogenic SubstrateEC₅₀ (μM)Maximum Fold EnhancementReference
Chymotrypsin-like (CT-L)Suc-LLVY-AMC4.2~8-10 fold
Trypsin-like (Tryp-L)Boc-LRR-AMC3.2~3 fold
Caspase-like (Casp-L)Z-LLE-AMC4.7~2 fold

EC₅₀ (Half-maximal effective concentration) is the concentration of this compound that produces 50% of the maximum possible enhancement of enzyme activity.

Experimental Protocols

Three key protocols are presented to measure the impact of this compound: a direct biochemical assay, a cell-based lysate assay, and an in-gel activity assay to visualize changes in proteasome complexes.

Protocol 1: In Vitro 20S Proteasome Activity Assay

This protocol directly measures the effect of this compound on the activity of purified 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified human 20S proteasome

  • This compound stock solution (e.g., in DMSO)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5)

  • Fluorogenic Substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm for AMC substrates)

Procedure:

  • Preparation: Thaw all reagents on ice. Dilute the purified 20S proteasome in assay buffer to the desired working concentration (e.g., 1-5 nM).

  • Compound Plating: Prepare serial dilutions of this compound in assay buffer. Add a fixed volume (e.g., 10 µL) of each this compound dilution to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

  • Enzyme Addition: Add the diluted 20S proteasome solution (e.g., 80 µL) to each well containing this compound or vehicle.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow this compound to interact with the proteasome.

  • Reaction Initiation: Prepare the fluorogenic substrate stock solution in DMSO and dilute it to a working concentration (e.g., 100 µM) in assay buffer. Add the substrate solution (e.g., 10 µL) to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes (kinetic mode).

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • Plot the reaction rates against the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

Protocol 2: Cell-Based 20S Proteasome Activity Assay

This protocol measures proteasome activity in lysates from cells treated with this compound, reflecting the compound's effect in a biological environment.

Materials:

  • Cell line (e.g., HEK293T, RPMI-8226)

  • Cell culture medium and supplements

  • This compound

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100. Add protease inhibitors (proteasome inhibitors must be excluded).

  • BCA or Bradford protein assay reagents

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 3, 10, 30 µM) and a vehicle control (DMSO) for a specified duration (e.g., 12-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Activity Assay:

    • Dilute the cell lysates with assay buffer to a uniform protein concentration (e.g., 10-20 µg of total protein per well).

    • Add the diluted lysate to the wells of a 96-well black plate.

    • Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50-100 µM).

  • Measurement and Analysis:

    • Measure fluorescence kinetically at 37°C as described in Protocol 1.

    • Calculate the reaction rate and normalize it to the amount of protein in each well (e.g., RFU/min/µg protein).

    • Compare the normalized activity of this compound-treated samples to the vehicle control to determine the fold increase in activity.

Cell_Based_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysate_prep Lysate Preparation cluster_assay Activity Measurement cluster_analysis Data Analysis A 1. Plate Cells (e.g., HEK293T) B 2. Treat with this compound (Various Concentrations & Timepoints) A->B C 3. Wash with PBS & Lyse Cells B->C D 4. Centrifuge to Clarify Lysate C->D E 5. Quantify Protein (BCA/Bradford) D->E F 6. Add Lysate & Substrate (Suc-LLVY-AMC) to 96-well Plate E->F G 7. Read Fluorescence (Kinetic Mode, 37°C) F->G H 8. Calculate Reaction Rate & Normalize to Protein Conc. G->H I 9. Plot Activity vs. [this compound] H->I

Caption: Workflow for cell-based proteasome activity measurement.
Protocol 3: Native PAGE In-Gel Activity Assay

This protocol provides qualitative and semi-quantitative evidence of the shift from 26S to 20S proteasome complexes and their respective activities.

Materials:

  • Lysates from this compound-treated and control cells (prepared as in Protocol 2, but in a non-denaturing buffer without Triton X-100 if possible, and with 1 mM ATP to stabilize 26S complexes in controls).

  • Native PAGE gel system (e.g., 4-12% Bis-Tris gel)

  • Native gel running buffer

  • In-gel activity buffer: 50 mM Tris-HCl (pH 7.5), 1 mM ATP, 5 mM MgCl₂

  • Fluorogenic substrate (Suc-LLVY-AMC)

  • UV transilluminator or gel imaging system

Procedure:

  • Sample Preparation: Mix cell lysates (equal protein amounts) with a native gel loading dye. Do not heat or add reducing agents.

  • Electrophoresis: Run the samples on a native polyacrylamide gel at 4°C to resolve the different proteasome complexes (doubly-capped 26S, singly-capped 26S, and free 20S).

  • In-Gel Activity Detection:

    • After electrophoresis, carefully remove the gel and incubate it in the in-gel activity buffer containing the fluorogenic substrate (e.g., 100 µM Suc-LLVY-AMC).

    • Incubate at 37°C for 15-30 minutes, protected from light.

  • Visualization:

    • Visualize the fluorescent bands under a UV transilluminator. Active proteasome complexes will appear as bright bands where the substrate has been cleaved.

    • Image the gel for documentation.

  • Analysis: Compare the band intensities between lanes. A successful this compound treatment should show a decrease in the intensity of the bands corresponding to 26S proteasomes and a significant increase in the intensity of the band corresponding to the free 20S proteasome. This visually confirms the mechanism of action. For confirmation, a parallel gel can be run and subjected to Western blotting using antibodies against 20S (e.g., anti-β5) and 19S (e.g., anti-Rpt1) subunits.

References

TCH-165 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

A Small Molecule Modulator of Proteasome Assembly

Introduction

TCH-165 is a potent small molecule modulator of the proteasome, a critical cellular machinery for protein degradation. It uniquely enhances the activity of the 20S proteasome, offering a valuable tool for studying cellular processes regulated by protein turnover and for the development of novel therapeutics targeting diseases associated with the accumulation of intrinsically disordered proteins (IDPs).[1][2] This document provides detailed protocols for the preparation and storage of this compound stock solutions, along with an overview of its mechanism of action and applications.

This compound regulates the dynamic equilibrium between the 26S and 20S proteasome complexes.[1] It promotes the disassembly of the 26S proteasome, leading to an increase in the levels of the free 20S proteasome. This, in turn, enhances the degradation of IDPs such as α-synuclein, tau, and the oncoprotein c-Myc, while not affecting the degradation of structured proteins like GAPDH. This selective activity makes this compound a valuable probe for investigating the roles of the 20S proteasome in various cellular pathways and disease models.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₃₉H₃₇N₃O₃
Molecular Weight 595.74 g/mol
CAS Number 1446350-60-2
Appearance Solid
Purity ≥98%
Solubility - Soluble to 100 mM in DMSO- Soluble to 100 mM in Ethanol- Soluble in Methanol
EC₅₀ (20S Proteasome) - Chymotrypsin-like: 4.2 µM- Trypsin-like: 3.2 µM- Caspase-like: 4.7 µM
IC₅₀ (Cell Growth) - RPMI-8226 cells: 1.6 µM- U87MG cells: 2.4 µM

Mechanism of Action of this compound

This compound modulates proteasome dynamics, shifting the equilibrium from the 26S proteasome towards the 20S proteasome. This leads to an increase in the degradation of intrinsically disordered proteins.

TCH165_Mechanism cluster_proteasome Proteasome Dynamics cluster_action This compound Action cluster_outcome Cellular Outcome 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent Degradation) 20S_Proteasome 20S Proteasome (Ubiquitin-Independent Degradation) 26S_Proteasome->20S_Proteasome Disassembly 20S_Proteasome->26S_Proteasome Assembly IDP_Degradation Increased Degradation of Intrinsically Disordered Proteins (e.g., α-synuclein, tau, c-Myc) 20S_Proteasome->IDP_Degradation Enhances 19S_Cap 19S Regulatory Particle 19S_Cap->26S_Proteasome TCH165 This compound TCH165->26S_Proteasome Favors Disassembly Structured_Proteins No Effect on Structured Proteins (e.g., GAPDH)

Caption: Mechanism of action of this compound on the proteasome complex.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5957 mg of this compound (Molecular Weight = 595.74 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 100 µL of DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C. The stock solution is stable for at least one year when stored at -20°C and for up to two years at -80°C.

TCH165_Stock_Prep start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

In Vitro Cell-Based Assays

For in vitro experiments, the this compound stock solution can be further diluted in the appropriate cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.

Concluding Remarks

This compound is a valuable research tool for investigating the ubiquitin-independent proteasome pathway and its role in health and disease. The protocols provided in this document are intended to serve as a guide for the proper handling and use of this compound. As with any chemical reagent, appropriate personal protective equipment should be worn, and all handling should be performed in a well-ventilated area. For specific experimental applications, further optimization of concentrations and incubation times may be necessary.

References

Application Notes and Protocols: TCH-165 for Overcoming Bortezomib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TCH-165, a novel 20S proteasome enhancer, in overcoming resistance to the proteasome inhibitor bortezomib. This document includes the mechanism of action, protocols for key experiments, and quantitative data on the efficacy of this compound in bortezomib-resistant cancer cell models.

Introduction

Bortezomib is a first-in-class proteasome inhibitor widely used in the treatment of multiple myeloma and other hematological malignancies.[1][2] It functions by reversibly inhibiting the chymotrypsin-like activity of the β5 subunit of the 26S proteasome, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[1][3] However, the development of intrinsic and acquired resistance to bortezomib is a significant clinical challenge, often leading to treatment failure.[4]

Mechanisms of bortezomib resistance are multifaceted and include:

  • Mutations or overexpression of the proteasome subunit β5 (PSMB5): These alterations reduce the binding affinity of bortezomib to its target.

  • Activation of pro-survival signaling pathways: Pathways such as the unfolded protein response (UPR) and NF-κB can be activated to counteract the cytotoxic effects of proteasome inhibition.

  • Increased drug efflux: The upregulation of multidrug resistance transporters can reduce the intracellular concentration of bortezomib.

This compound presents a novel strategy to counteract bortezomib resistance. Unlike bortezomib, this compound is a small molecule enhancer of the 20S proteasome. It modulates the equilibrium between the 26S and 20S proteasome complexes, favoring the "open-gate," proteolytically active conformation of the 20S proteasome. This leads to the enhanced degradation of intrinsically disordered proteins (IDPs), a class of proteins that includes many oncoproteins like c-MYC, without the need for ubiquitination. This unique mechanism of action allows this compound to bypass the common resistance mechanisms developed against bortezomib.

Mechanism of Action: this compound vs. Bortezomib

The distinct mechanisms of this compound and bortezomib are central to understanding how this compound can be effective in bortezomib-resistant settings.

cluster_bortezomib Bortezomib Action & Resistance cluster_tch165 This compound Action Bortezomib Bortezomib Proteasome26S_B 26S Proteasome (β5 subunit) Bortezomib->Proteasome26S_B Inhibits UbProteins_B Ubiquitinated Proteins Proteasome26S_B->UbProteins_B Degrades Apoptosis_B Apoptosis UbProteins_B->Apoptosis_B Accumulation Leads to Resistance Resistance Mechanisms (e.g., PSMB5 mutation) Resistance->Proteasome26S_B Blocks Inhibition TCH165 This compound Proteasome26S_T 26S Proteasome TCH165->Proteasome26S_T Shifts Equilibrium Proteasome20S_T 20S Proteasome (Open Gate) Proteasome26S_T->Proteasome20S_T IDPs Intrinsically Disordered Oncoproteins (e.g., c-MYC) Proteasome20S_T->IDPs Enhances Degradation of Degradation Degradation IDPs->Degradation

Figure 1: Comparative mechanisms of Bortezomib and this compound.

Quantitative Data

The efficacy of this compound has been demonstrated in both bortezomib-sensitive and -resistant cell lines, as well as in primary patient samples. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma (MM) Primary Cells

Cell Type Treatment CC50 (μM) 95% Confidence Interval
Newly Diagnosed MM Patient Cells This compound 1.0 0.60–1.51
Bortezomib-Refractory MM Patient Cells This compound 8.1 7.08–9.03
Bortezomib-Refractory MM Patient Cells Bortezomib >1 N/A

Data sourced from a study on the effects of this compound.

Table 2: Proteolytic Activity Enhancement by this compound

Proteasome Activity EC50 (μM) of this compound
Chymotrypsin-like (CT-L) 4.2
Trypsin-like (Tryp-L) 3.2
Caspase-like (Casp-L) 4.7

Data from in vitro assays using purified 20S proteasome.

Table 3: Cell Growth Inhibition by this compound

Cell Line IC50 (μM) after 72h
RPMI-8226 (Multiple Myeloma) 1.6
U87MG (Glioblastoma) 2.4

Data from cell viability assays.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in bortezomib-resistant cells.

Protocol 1: Cell Viability Assay to Determine IC50/CC50

This protocol is for determining the concentration of this compound that inhibits 50% of cell growth (IC50) or is cytotoxic to 50% of cells (CC50).

Materials:

  • Bortezomib-resistant and parental (sensitive) cell lines

  • This compound

  • Bortezomib (as a control)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTS, AlamarBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and bortezomib in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50/CC50 values.

start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate (48-72h) treat->incubate reagent Add Viability Reagent incubate->reagent read Read Plate reagent->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Figure 2: Workflow for determining cell viability (IC50/CC50).
Protocol 2: Western Blot Analysis of c-MYC Degradation

This protocol is to assess the effect of this compound on the degradation of the oncoprotein c-MYC.

Materials:

  • Bortezomib-resistant and parental cell lines

  • This compound

  • Bortezomib

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies (anti-c-MYC, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Treat the cells with this compound (e.g., 5 µM) for various time points (e.g., 0, 2, 4, 8 hours). Include a vehicle control and a co-treatment group with this compound and bortezomib (e.g., 5 µM) to confirm proteasome-dependent degradation.

  • Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.

cluster_pathway This compound Induced c-MYC Degradation Pathway TCH165 This compound Proteasome20S 20S Proteasome Activation TCH165->Proteasome20S cMYC c-MYC Protein Proteasome20S->cMYC Targets Degradation c-MYC Degradation cMYC->Degradation TumorGrowth Reduced Tumor Cell Proliferation Degradation->TumorGrowth Leads to Bortezomib Bortezomib Bortezomib->Proteasome20S Inhibits

Figure 3: Signaling pathway of this compound-induced c-MYC degradation.
Protocol 3: Proteasome Activity Assay

This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.

Materials:

  • Cell lysates from this compound treated and untreated cells

  • Fluorogenic proteasome substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • Assay buffer

  • 96-well black plates

  • Fluorometer

Procedure:

  • Prepare cell lysates from bortezomib-resistant and parental cells treated with various concentrations of this compound.

  • Add 20-50 µg of protein lysate to each well of a 96-well black plate.

  • Add the specific fluorogenic substrate to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorometer with the appropriate excitation/emission wavelengths for AMC.

  • Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the reaction.

Conclusion

This compound represents a promising therapeutic agent for overcoming bortezomib resistance in cancer. Its unique mechanism of enhancing 20S proteasome activity to degrade intrinsically disordered oncoproteins like c-MYC allows it to bypass the resistance mechanisms that render bortezomib ineffective. The provided protocols offer a framework for researchers to investigate the application of this compound in their specific models of bortezomib-resistant cancers. Further investigation into the efficacy of this compound in a broader range of resistant cancer types is warranted.

References

Troubleshooting & Optimization

Potential off-target effects of TCH-165 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of TCH-165, with a specific focus on potential effects observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule modulator of proteasome assembly.[1] It enhances the proteolytic activity of the 20S proteasome by promoting an "open-gate" conformation, which increases substrate accessibility to the catalytic chamber.[2][3] This mechanism favors the degradation of intrinsically disordered proteins (IDPs), such as α-synuclein, tau, and c-Fos, while not affecting the degradation of structured proteins.

Q2: What are the known effects of this compound at high concentrations?

A2: At concentrations above 30 µM, this compound can lead to the disassembly of the 26S proteasome. This disassembly can inhibit the degradation of ubiquitinated substrates, an effect analogous to that of a 26S proteasome inhibitor. Some cytotoxicity has also been observed at these higher concentrations.

Q3: Is this compound a kinase inhibitor, and does it have off-target kinase effects?

A3: this compound's primary target is the proteasome, not a kinase. The available literature characterizes it as a proteasome assembly modulator that enhances 20S proteasome activity. There is no indication from the provided search results that this compound is a kinase inhibitor or has known off-target effects on kinases. The "off-target" effects at high concentrations refer to the unintended inhibition of 26S proteasome-mediated degradation due to its primary mechanism on proteasome assembly.

Q4: Why am I observing cytotoxicity in my cell-based assays with this compound?

A4: Cytotoxicity with this compound can occur, particularly at higher concentrations (e.g., 30 µM). This may be due to the accumulation of ubiquitinated proteins resulting from the disassembly of the 26S proteasome at these concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration for 20S proteasome activation without inducing significant cell death in your specific cell line.

Q5: I am not observing the expected degradation of my target protein. What could be the reason?

A5: There are several potential reasons for this:

  • Protein Structure: this compound selectively enhances the degradation of intrinsically disordered proteins (IDPs). If your protein of interest is well-structured, it is not an expected substrate for this compound-mediated 20S proteasome degradation.

  • Concentration: The concentration of this compound is critical. While it enhances 20S activity at lower micromolar concentrations, very high concentrations (>30 µM) can inhibit the degradation of ubiquitinated proteins by disrupting the 26S proteasome.

  • Cellular Context: The effects of this compound can be cell-line specific. It is advisable to confirm the expression and activity of the proteasome subunits in your experimental model.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of ubiquitinated proteins are detected.

Possible CauseTroubleshooting StepExpected Outcome
High Concentration of this compound: Concentrations >30 µM can cause 26S proteasome disassembly, leading to the inhibition of ubiquitinated protein degradation.Perform a dose-response experiment with this compound, starting from a lower concentration range (e.g., 1-10 µM).Identify a concentration that enhances 20S proteasome activity without significantly inhibiting 26S proteasome function.
On-target effect leading to pathway modulation: The degradation of a specific IDP by enhanced 20S proteasome activity might indirectly lead to the upregulation of ubiquitination pathways.Analyze the specific ubiquitinated proteins that are accumulating to understand the affected pathways.A clearer understanding of the cellular response to enhanced 20S proteasome activity.

Issue 2: Inconsistent results for the degradation of an intrinsically disordered protein.

Possible CauseTroubleshooting StepExpected Outcome
Sub-optimal this compound Concentration: The EC50 for enhancing different proteolytic activities of the 20S proteasome is in the low micromolar range. The concentration may be too low or too high.Titrate this compound in your assay to determine the optimal concentration for degrading your specific IDP of interest.Consistent and reproducible degradation of the target IDP.
Compound Instability or Solubility: this compound may be unstable or precipitate in the experimental media.Check the stability and solubility of this compound under your experimental conditions. Ensure proper dissolution in a suitable solvent like DMSO before diluting in media.Accurate and effective concentration of this compound in the assay.
Cell Line Specific Effects: The expression and regulation of proteasome subunits can vary between cell lines.Test the effect of this compound in multiple cell lines to determine if the observed effects are consistent.Identification of a suitable cell model for your experiments.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound

ParameterConcentrationEffectReference
EC50 for 20S Proteasome Chymotrypsin-like Activity 4.2 µMEnhancement of proteolytic activity
EC50 for 20S Proteasome Trypsin-like Activity 3.2 µMEnhancement of proteolytic activity
EC50 for 20S Proteasome Caspase-like Activity 4.7 µMEnhancement of proteolytic activity
Inhibition of Cell Growth (IC50 in RPMI8226 cells) 1.6 µMInhibition of cell proliferation
Inhibition of Cell Growth (IC50 in U87MG cells) 2.4 µMInhibition of cell proliferation
High Concentration Effect >30 µMDisassembly of 26S proteasome and inhibition of ubiquitinated substrate degradation
Cytotoxicity 30 µM~22% cell death after 24 hours

Experimental Protocols

Protocol: Assessing Dose-Dependent Effects of this compound on Proteasome Activity

Objective: To determine the concentration range at which this compound enhances 20S proteasome activity and to identify the threshold for high-concentration effects on the 26S proteasome.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., HEK293T, U-87MG) to desired confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with a range of this compound concentrations (e.g., 0, 1, 3, 10, 30, 50 µM) for a specified time (e.g., 24 hours).

  • Assessment of 20S Proteasome Activity:

    • Harvest cells and prepare cell lysates.

    • Use a fluorogenic peptide substrate specific for one of the 20S proteasome's catalytic activities (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

    • Measure the fluorescence intensity over time to determine the rate of substrate cleavage.

    • Compare the activity in this compound-treated samples to the vehicle control.

  • Assessment of 26S Proteasome Integrity and Activity:

    • Native PAGE and Western Blot: Separate protein complexes from cell lysates using native polyacrylamide gel electrophoresis (PAGE). Transfer to a membrane and probe with antibodies against 20S (e.g., β5 subunit) and 19S (e.g., Rpt1 subunit) proteasome subunits to visualize the assembled 26S and free 20S proteasomes.

    • Ubiquitinated Protein Accumulation: Perform SDS-PAGE and Western blot on cell lysates using an antibody against ubiquitin to assess the accumulation of polyubiquitinated proteins.

  • Cell Viability Assay:

    • In parallel with the proteasome activity assays, treat cells with the same concentrations of this compound.

    • Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic effects at each concentration.

Mandatory Visualizations

TCH165_On_Target_Pathway TCH165 This compound Proteasome20S_inactive 20S Proteasome (Closed Gate) TCH165->Proteasome20S_inactive Binds to α-ring Proteasome20S_active 20S Proteasome (Open Gate) Proteasome20S_inactive->Proteasome20S_active Conformational Change Degraded_Peptides Degraded Peptides Proteasome20S_active->Degraded_Peptides Proteolysis IDP Intrinsically Disordered Proteins (e.g., α-syn, tau) IDP->Proteasome20S_active

Caption: On-target pathway of this compound enhancing 20S proteasome activity.

TCH165_High_Concentration_Effects cluster_normal Normal Proteasome Equilibrium cluster_high_TCH165 High Concentration this compound (>30 µM) Proteasome26S 26S Proteasome (20S + 19S) Degraded_Ub_Protein Degraded Peptides Proteasome26S->Degraded_Ub_Protein Disassembled_26S Disassembled 26S Proteasome Proteasome20S 20S Proteasome Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome26S Accumulated_Ub_Protein Accumulation of Ubiquitinated Proteins TCH165_high High [this compound] TCH165_high->Proteasome26S Increased_20S Increased Free 20S

Caption: Effects of high this compound concentration on 26S proteasome integrity.

Experimental_Workflow_TCH165 cluster_assays Parallel Assays start Start: Cell Culture treatment Treat cells with this compound dose range (0-50 µM) start->treatment harvest Harvest cells and prepare lysates treatment->harvest assay_20S 20S Proteasome Activity Assay (Fluorogenic Substrate) harvest->assay_20S assay_26S Native PAGE / Western Blot (26S/20S Assembly) harvest->assay_26S assay_ub SDS-PAGE / Western Blot (Ubiquitin Accumulation) harvest->assay_ub assay_viability Cell Viability Assay (e.g., MTT) harvest->assay_viability analysis Data Analysis: - Determine EC50 for 20S activation - Identify threshold for 26S disassembly - Determine IC50 for cytotoxicity assay_20S->analysis assay_26S->analysis assay_ub->analysis assay_viability->analysis end End: Characterize Dose-Response analysis->end

Caption: Experimental workflow for assessing dose-dependent effects of this compound.

References

Navigating TCH-165 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered with TCH-165 in aqueous solutions. The following information is designed to assist researchers in preparing stable this compound solutions for various experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with a maximum concentration of 100 mM achievable in both.[1] For biological experiments, DMSO is a commonly used solvent for preparing high-concentration stock solutions.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What is causing this and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water. To prevent this, it is crucial to use a formulation that improves aqueous solubility. A proven method involves the use of co-solvents and surfactants.

Q3: Is there a recommended protocol for preparing a clear, aqueous working solution of this compound?

A3: Yes, a clear aqueous solution of this compound can be prepared using a multi-step protocol involving co-solvents and a surfactant. A published protocol has demonstrated the ability to achieve a clear solution of at least 6.25 mg/mL (10.49 mM).[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution in aqueous media Low aqueous solubility of this compound.- Utilize the recommended co-solvent and surfactant-based formulation protocol.[2]- Decrease the final concentration of this compound in the aqueous solution.- Increase the percentage of co-solvents (e.g., PEG300) and surfactant (e.g., Tween-80) in the final formulation, but be mindful of potential effects on your experimental system.
Cloudiness or opalescence in the final aqueous solution Incomplete dissolution or formation of micelles/aggregates.- Ensure thorough mixing at each step of the solubilization protocol.- Gentle warming (e.g., to 37°C) of the solution may aid in dissolution, but monitor for any compound degradation.- Consider filtration of the final solution through a 0.22 µm filter to remove any undissolved particles.
Inconsistent experimental results Poor bioavailability due to precipitation or aggregation in the assay medium.- Visually inspect your final working solution for any signs of precipitation before each experiment.- Prepare fresh dilutions of this compound for each experiment from a stable stock solution.- Consider including a solubility assessment in your specific experimental buffer as part of your initial assay development.

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

This protocol yields a clear solution of ≥ 6.25 mg/mL (10.49 mM). The example below is for preparing 1 mL of working solution.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a 62.5 mg/mL stock solution of this compound in DMSO.

  • To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution. Mix thoroughly until the solution is uniform.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of Saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.

The resulting solution should be clear.

Visualizing the Mechanism and Workflow

To aid in understanding the experimental context and the mechanism of action of this compound, the following diagrams are provided.

TCH165_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation TCH_solid This compound (Solid) TCH_stock This compound Stock (62.5 mg/mL) TCH_solid->TCH_stock Dissolve DMSO DMSO DMSO->TCH_stock Mix1 Mix 1 TCH_stock->Mix1 PEG300 PEG300 PEG300->Mix1 Tween80 Tween-80 Mix2 Mix 2 Tween80->Mix2 Saline Saline Final_Solution Final Aqueous Solution (≥6.25 mg/mL) Saline->Final_Solution Mix1->Mix2 Mix2->Final_Solution TCH165_Signaling_Pathway cluster_proteasome Proteasome Equilibrium P26S 26S Proteasome (Ubiquitin-dependent degradation) P20S 20S Proteasome (Ubiquitin-independent degradation) P26S->P20S Disassembly P20S->P26S Assembly Degradation Enhanced Degradation P20S->Degradation Mediates TCH165 This compound TCH165->P20S Favors IDPs Intrinsically Disordered Proteins (e.g., α-synuclein, tau, MYC) IDPs->Degradation Substrates

References

Troubleshooting inconsistent results in TCH-165 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCH-165. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule modulator of proteasome assembly.[1][2] It enhances the activity of the 20S proteasome by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring 20S-mediated protein degradation.[1][2][3] This is achieved by inducing an "open-gate" conformation of the 20S proteasome, which increases substrate accessibility to its catalytic chamber.

Q2: Which proteins are targeted for degradation by the this compound-activated 20S proteasome?

A2: The 20S proteasome primarily degrades intrinsically disordered proteins (IDPs) in a ubiquitin-independent manner. This compound has been shown to enhance the degradation of IDPs such as α-synuclein, tau, c-Fos, and ornithine decarboxylase (ODC). Importantly, it does not induce the degradation of structured proteins like GAPDH. This compound has also been shown to promote the degradation of the oncoprotein MYC, which has implications for its anti-tumor activity.

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated activity in a variety of cell lines, including HEK293T, U-87MG (human glioblastoma), RPMI-8226 (multiple myeloma), and HCT-116. The choice of cell line will depend on the specific research question and the expression levels of the target IDP.

Q4: What is the recommended concentration range and treatment time for this compound in cell culture experiments?

A4: The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific endpoint being measured. However, published studies have used concentrations ranging from 3 µM to 30 µM for time points between 4 and 72 hours. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Q5: How can I confirm that the observed effects in my experiment are due to 20S proteasome activation by this compound?

A5: To confirm the mechanism of action, you can use a proteasome inhibitor as a negative control. Pre-treatment of cells with a proteasome inhibitor like bortezomib (BTZ) or epoxomicin should block the this compound-induced degradation of your target protein. This demonstrates that the degradation is proteasome-dependent.

Troubleshooting Guide for Inconsistent Results

Problem 1: High variability in the degradation of the target intrinsically disordered protein (IDP) upon this compound treatment.
Potential Cause Suggested Solution
Inconsistent this compound Activity Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure complete dissolution of the compound before adding it to the cell culture medium.
Cellular State and Confluency Ensure that cells are in the logarithmic growth phase and at a consistent confluency for all experiments. Cellular stress, including oxidative stress, can affect proteasome activity and composition.
Substrate Availability and Expression Verify the expression level of your target IDP in the cell line used. Low or variable expression can lead to inconsistent degradation results. Consider using a cell line with stable overexpression of the target protein if endogenous levels are low.
Alternative Degradation Pathways The target protein might be degraded by other cellular pathways, such as autophagy. To investigate this, you can use inhibitors of other pathways (e.g., chloroquine for autophagy) in combination with this compound.
Experimental Technique Variability Standardize all steps of the experimental protocol, including cell seeding density, treatment duration, lysis buffer composition, and Western blot procedures. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
Problem 2: Unexpected or excessive cytotoxicity observed with this compound treatment.
Potential Cause Suggested Solution
High Concentration of this compound Perform a dose-response curve to determine the optimal concentration that induces target degradation without causing significant cell death. High concentrations of this compound (>30 μM) can lead to the disassembly of the 26S proteasome, which may result in cytotoxicity.
Off-Target Effects While this compound is reported to be selective for the 20S proteasome, off-target effects at high concentrations cannot be entirely ruled out. Lowering the concentration may mitigate these effects.
Solvent Toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically below 0.5%).
Cell Line Sensitivity Different cell lines can exhibit varying sensitivities to this compound. It is crucial to establish a toxicity profile for each cell line used.
Problem 3: No significant difference in 26S proteasome assembly observed by native PAGE after this compound treatment.
Potential Cause Suggested Solution
Suboptimal Treatment Conditions The effect of this compound on 26S proteasome disassembly is time and concentration-dependent. Ensure you are using an adequate concentration and a sufficient time point (e.g., 24 hours) to observe a significant shift.
Lysis Buffer Composition The composition of the lysis buffer is critical for preserving the integrity of proteasome complexes during extraction. Use a lysis buffer specifically designed for native PAGE analysis of proteasomes.
Native PAGE Protocol Optimize the native PAGE protocol, including the gel percentage and running conditions, to achieve good separation of the different proteasome complexes (20S, 26S, and doubly-capped 26S).
Antibody Quality Use antibodies specific for proteasome subunits (e.g., a subunit of the 19S regulatory particle like Rpt1 and a subunit of the 20S core particle like β5) that are validated for Western blotting after native PAGE.

Experimental Protocols

Western Blot Analysis of IDP Degradation

This protocol is designed to assess the effect of this compound on the degradation of a target intrinsically disordered protein (IDP).

  • Cell Seeding: Plate cells (e.g., HEK293T or U-87MG) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 3, 10, 30 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 8, 12, or 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 5 µM bortezomib) for 1 hour before adding this compound.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody against the target IDP and a loading control (e.g., anti-GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Native PAGE for Proteasome Assembly Analysis

This protocol allows for the visualization of the effect of this compound on the equilibrium between 20S and 26S proteasomes.

  • Cell Treatment and Lysis: Treat cells as described in the Western blot protocol. Lyse the cells in a non-denaturing lysis buffer suitable for preserving protein complexes.

  • Protein Quantification: Determine and normalize protein concentrations as described above.

  • Native PAGE:

    • Prepare samples with a native sample buffer (do not heat or add reducing agents).

    • Run the samples on a native polyacrylamide gel (e.g., 4-12% gradient gel) at 4°C to maintain complex integrity.

  • Western Blotting:

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against a 19S subunit (e.g., Rpt1) and a 20S subunit (e.g., β5) to identify the different proteasome complexes (20S, single-capped 26S, and double-capped 26S).

  • Data Analysis: Analyze the shifts in the bands corresponding to the different proteasome complexes to assess the effect of this compound on 26S proteasome disassembly.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells (e.g., RPMI-8226) in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

  • Viability Measurement: Use a commercially available cell viability reagent (e.g., MTS or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value if required.

Data Presentation

Table 1: Summary of this compound Effects on Proteasome Activity and Cell Viability

ParameterCell LineConcentrationTime (hours)Observed EffectReference
26S Disassembly HEK293T3, 10, 30 µM24Concentration-dependent decrease in 26S and increase in 20S proteasome
α-synuclein Degradation In vitroVarious1Enhanced degradation
c-Fos Degradation U-87MG3, 10, 30 µM8Significant reduction in c-Fos levels
MYC Degradation RPMI-82265 µM4Reduction in MYC protein levels
Cell Growth Inhibition (IC50) RPMI-82260.01-10 µM721.6 µM
Cell Growth Inhibition (IC50) U-87MG0.01-10 µM722.4 µM

Visualizations

TCH165_Mechanism cluster_proteasome Proteasome Equilibrium 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent Degradation) 20S_Proteasome 20S Proteasome (Inactive Gate) 26S_Proteasome->20S_Proteasome Disassembly Activated_20S Activated 20S Proteasome (Open Gate) 20S_Proteasome->Activated_20S Induces Open-Gate Conformation Degradation Degradation Activated_20S->Degradation No_Degradation No Degradation TCH165 This compound TCH165->20S_Proteasome Binds to α-rings IDPs Intrinsically Disordered Proteins (e.g., α-synuclein, tau, c-Fos, MYC) IDPs->Activated_20S Substrate Structured_Proteins Structured Proteins (e.g., GAPDH) Structured_Proteins->Activated_20S Not a Substrate

Caption: Mechanism of this compound action on the proteasome.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed_Cells 1. Seed Cells Treat_Cells 2. Treat with this compound (and optional proteasome inhibitor) Seed_Cells->Treat_Cells Harvest_Cells 3. Harvest Cells Treat_Cells->Harvest_Cells Lyse_Cells 4. Lyse Cells Harvest_Cells->Lyse_Cells Quantify_Protein 5. Quantify Protein Lyse_Cells->Quantify_Protein SDS_PAGE 6. SDS-PAGE Quantify_Protein->SDS_PAGE Transfer 7. Transfer to Membrane SDS_PAGE->Transfer Immunoblot 8. Immunoblot with Antibodies Transfer->Immunoblot Detect 9. Detect Signal Immunoblot->Detect Analyze_Data 10. Analyze Data (Densitometry) Detect->Analyze_Data

Caption: Workflow for Western blot analysis of IDP degradation.

References

How to control for TCH-165's effect on 26S proteasome activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the effects of TCH-165 on 26S proteasome activity in experimental settings. This compound is a novel small molecule that modulates proteasome assembly, and understanding its mechanism of action is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: Is this compound a direct inhibitor of the 26S proteasome?

No, this compound is not a direct inhibitor of the 26S proteasome's catalytic activity at typical working concentrations. Instead, it modulates the dynamic equilibrium between the 20S and 26S proteasome complexes.[1][2] this compound promotes the disassembly of the 26S proteasome, leading to an increase in the levels of the free 20S proteasome.[1][3] This results in enhanced 20S-mediated degradation of intrinsically disordered proteins (IDPs).

Q2: How does this compound affect protein degradation?

This compound enhances the degradation of IDPs, such as α-synuclein, tau, and c-Fos, by increasing the activity of the 20S proteasome. It does not typically induce the degradation of structured proteins, which are the primary substrates of the 26S proteasome. However, at high concentrations (>30 µM), this compound can lead to significant disassembly of the 26S proteasome, which may indirectly inhibit the degradation of ubiquitinated substrates.

Q3: What are the key experimental controls when using this compound?

To accurately interpret your results, it is essential to include the following controls:

  • Vehicle Control: To assess the baseline proteasome activity in your experimental system.

  • Selective 20S Proteasome Inhibitor: To confirm that the observed degradation is mediated by the 20S proteasome.

  • Selective 26S Proteasome Inhibitor (e.g., Bortezomib, MG132): To differentiate between 20S and 26S-mediated degradation pathways.

  • Concentration-Response Analysis: To determine the optimal concentration of this compound that enhances 20S activity without significantly disrupting 26S function.

Q4: How can I monitor the assembly state of the proteasome in my experiment?

Native polyacrylamide gel electrophoresis (PAGE) followed by Western blotting is a key technique to visualize the relative abundance of 20S, singly-capped (19S-20S), and doubly-capped (19S-20S-19S) proteasome complexes. This allows you to directly observe the disassembly of the 26S proteasome induced by this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No change in the degradation of my protein of interest after this compound treatment. Your protein may not be an intrinsically disordered protein (IDP) and is therefore not a primary substrate for the 20S proteasome.Confirm if your protein of interest has intrinsically disordered regions. Use a known IDP as a positive control for this compound activity.
This compound is causing accumulation of ubiquitinated proteins. You may be using too high a concentration of this compound, leading to significant 26S proteasome disassembly and inhibition of ubiquitin-dependent degradation.Perform a concentration-response experiment to find a concentration that enhances 20S activity without causing a build-up of poly-ubiquitinated proteins. A concentration below 30 µM is recommended.
Conflicting results between different proteasome activity assays. Different assays measure distinct aspects of proteasome function (e.g., chymotrypsin-like, trypsin-like, caspase-like activity) and may be affected differently by this compound's mechanism.Use multiple, complementary assays to get a comprehensive view of proteasome activity. For example, combine a fluorogenic peptide substrate assay with a Western blot for a specific IDP substrate.
Variability in this compound efficacy between cell lines. The endogenous equilibrium between 20S and 26S proteasomes can vary between cell types, influencing the response to this compound.Characterize the baseline proteasome assembly state in your specific cell line using native PAGE and Western blotting.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's effect on proteasome activity based on published literature.

Parameter Value Assay Conditions Reference
EC50 for 20S Proteasome Activation (Chymotrypsin-like) 4.2 µMIn vitro fluorogenic peptide assay (Suc-LLVY-AMC)
EC50 for 20S Proteasome Activation (Trypsin-like) 3.2 µMIn vitro fluorogenic peptide assay (Boc-LRR-AMC)
EC50 for 20S Proteasome Activation (Caspase-like) 4.7 µMIn vitro fluorogenic peptide assay (Z-LLE-AMC)
EC50 for 26S Proteasome Activity >70 µMIn vitro fluorogenic peptide assays
Concentration for 26S Disassembly 3 - 30 µM (concentration-dependent)HEK293T cells, Native PAGE and Western Blot
IC50 for Cell Growth Inhibition (RPMI8226 cells) 1.6 µM72 hours incubation
IC50 for Cell Growth Inhibition (U87MG cells) 2.4 µM72 hours incubation

Experimental Protocols

Protocol 1: Analysis of Proteasome Complex Assembly by Native PAGE

This protocol allows for the separation and visualization of intact 20S and 26S proteasome complexes.

Materials:

  • Cell lysis buffer (non-denaturing, e.g., Tris-based buffer with mild detergent like NP-40)

  • Native PAGE gels (gradient or single percentage)

  • Native PAGE running buffer

  • Transfer buffer

  • PVDF membrane

  • Primary antibodies against a 20S subunit (e.g., β5) and a 19S subunit (e.g., Rpt1)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Harvest and lyse cells on ice in non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration of the lysate.

  • Mix lysate with native PAGE sample buffer (do not heat or add reducing agents).

  • Load equal amounts of protein onto a native PAGE gel and run at 4°C.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against 20S and 19S subunits.

  • Incubate with HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescence substrate and image.

Protocol 2: In-Cell Proteasome Activity Assay using a Fluorogenic Substrate

This protocol measures the chymotrypsin-like activity of the proteasome within intact cells.

Materials:

  • Cell-permeable fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treat cells with this compound, vehicle control, a 20S inhibitor, and a 26S inhibitor.

  • Add the cell-permeable fluorogenic substrate to each well.

  • Incubate for the recommended time.

  • Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Normalize the fluorescence signal to cell number or total protein content.

Visualizations

TCH165_Mechanism cluster_proteasome Proteasome Dynamics 26S 26S Proteasome (Ubiquitin-Dependent Degradation) 20S 20S Proteasome (Ubiquitin-Independent Degradation) 26S->20S Disassembly Degradation_26S Degradation 26S->Degradation_26S 20S->26S Assembly Degradation_20S Degradation 20S->Degradation_20S 19S 19S Regulatory Particle 19S->26S TCH165 This compound TCH165->26S Promotes IDPs Intrinsically Disordered Proteins (IDPs) IDPs->20S Structured Structured Proteins Structured->26S

Caption: Mechanism of this compound action on proteasome dynamics.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Vehicle Vehicle Control Native_PAGE Native PAGE & Western Blot Vehicle->Native_PAGE Activity_Assay Proteasome Activity Assay (Fluorogenic Substrate) Vehicle->Activity_Assay Substrate_Degradation Substrate Degradation (Western Blot for IDP) Vehicle->Substrate_Degradation Ubiquitination Ubiquitinated Protein Accumulation (Western Blot) Vehicle->Ubiquitination TCH165_Low This compound (Low Conc.) TCH165_Low->Native_PAGE TCH165_Low->Activity_Assay TCH165_Low->Substrate_Degradation TCH165_High This compound (High Conc.) TCH165_High->Native_PAGE TCH165_High->Ubiquitination Inhibitor_20S 20S Inhibitor Inhibitor_20S->Activity_Assay Inhibitor_20S->Substrate_Degradation Inhibitor_26S 26S Inhibitor Inhibitor_26S->Activity_Assay Inhibitor_26S->Ubiquitination

Caption: Recommended experimental workflow for studying this compound effects.

References

TCH-165 Technical Support Center: Stability and Best Practices in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of TCH-165 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and ensure the reliable application of this compound in your research.

Frequently Asked Questions (FAQs)

1. How should I store this compound?

Proper storage of this compound is critical to maintain its activity. Here are the recommended storage conditions:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C2 years
-20°C1 year

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]

2. How do I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as DMSO and ethanol. For cell culture applications, preparing a high-concentration stock solution in anhydrous DMSO is recommended. This minimizes the final concentration of the organic solvent in your culture medium, which can be toxic to cells. A stock concentration of 10 mM is commonly used.

3. What is the stability of this compound in cell culture media?

Currently, there is no direct published data on the half-life or degradation rate of this compound in cell culture media. This compound belongs to the imidazoline class of compounds. Some imidazoline derivatives are known to be stable in acidic solutions but can undergo hydrolysis in aqueous basic media.[2] Since most cell culture media are buffered to a physiological pH of ~7.4, which is slightly basic, there is a potential for hydrolysis over extended incubation periods.

For typical cell culture experiments with incubation times ranging from 4 to 72 hours, this compound has been shown to be effective, suggesting it retains sufficient activity during this period.[1][3] However, for long-term experiments, it is advisable to refresh the media with freshly diluted this compound periodically.

4. What is the mechanism of action of this compound?

This compound is a small molecule modulator of proteasome assembly. It enhances the activity of the 20S proteasome by promoting an "open-gate" conformation. This facilitates the degradation of intrinsically disordered proteins (IDPs), such as α-synuclein, tau, and c-Fos, while not affecting the degradation of structured proteins like GAPDH. This compound achieves this by shifting the dynamic equilibrium from the 26S proteasome to the 20S proteasome, leading to an increase in free 20S proteasome complexes.

TCH165_Mechanism TCH165 This compound Proteasome_26S 26S Proteasome (Ubiquitin-Dependent Degradation) TCH165->Proteasome_26S Proteasome_20S 20S Proteasome (Ubiquitin-Independent Degradation) Proteasome_26S->Proteasome_20S Degradation Enhanced Degradation Proteasome_20S->Degradation IDP Intrinsically Disordered Proteins (e.g., α-syn, tau) IDP->Degradation

This compound Mechanism of Action.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no observable effect of this compound Compound Degradation: Improper storage of stock solutions or instability in media during long-term experiments.- Ensure stock solutions are stored at -80°C in single-use aliquots. - For experiments longer than 72 hours, consider replacing the media with fresh this compound every 48-72 hours.
Incorrect Concentration: The effective concentration can vary between cell lines.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Effective concentrations in published studies range from low micromolar (e.g., 1-10 µM).
Cell Line Resistance: Some cell lines may be less sensitive to the effects of this compound.- Verify the expression of the 20S proteasome in your cell line. - Consider testing a different cell line known to be responsive to proteasome modulation.
High Cellular Toxicity Solvent Toxicity: High concentrations of DMSO can be toxic to cells.- Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%. - Always include a vehicle control (media with the same concentration of DMSO as the this compound treated wells) in your experiments.
Off-Target Effects: At very high concentrations, this compound may have off-target effects.- Use the lowest effective concentration determined from your dose-response experiments.
Precipitation of this compound in Media Poor Solubility: this compound may precipitate when a concentrated DMSO stock is added directly to aqueous media.- To avoid precipitation, perform a serial dilution of the DMSO stock in your cell culture medium. - Gently vortex the diluted solution before adding it to your cells.

Experimental Protocols

Protocol for Preparing this compound Working Solution

Protocol_Workflow Start Start: this compound Powder Dissolve Dissolve in Anhydrous DMSO to make 10 mM Stock Solution Start->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw a Single Aliquot Store->Thaw Dilute Serially Dilute in Pre-warmed Cell Culture Medium to Working Concentration Thaw->Dilute Add_to_Cells Add to Cell Culture Dilute->Add_to_Cells End End Add_to_Cells->End

References

Technical Support Center: Addressing Cytotoxicity of TCH-165 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the 20S proteasome activator, TCH-165, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule modulator of proteasome assembly.[1] It enhances 20S proteasome-mediated protein degradation by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the 20S form.[1][2] this compound induces an "open-gate" conformation in the 20S proteasome, which increases substrate accessibility to the catalytic chamber. This leads to enhanced degradation of intrinsically disordered proteins (IDPs), such as α-synuclein, tau, and the oncoprotein MYC, while not affecting structured proteins like GAPDH.

Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with this compound?

A2: While this compound has shown therapeutic potential, particularly in cancer models, high concentrations can lead to cytotoxicity. The enhanced proteasomal activity can trigger apoptotic signaling pathways, leading to cell death, especially in cells that are highly reliant on the proteasome for survival. Primary cells can be more sensitive to perturbations in cellular homeostasis compared to immortalized cell lines, which may contribute to the observed cytotoxicity.

Q3: What are the typical effective concentrations of this compound, and what are the reported cytotoxic concentrations?

A3: The effective concentration of this compound can vary depending on the cell type and the experimental endpoint. It has been shown to reduce MYC protein levels at concentrations as low as 5 μM in RPMI-8226 multiple myeloma cells. The cytotoxic concentration (CC50) has been reported in the low micromolar range for various cancer cell lines and primary multiple myeloma cells after 72 hours of treatment. Refer to the data summary table below for specific values. It is crucial to determine the optimal, non-toxic concentration for your specific primary cell type through a dose-response experiment.

Q4: How can I reduce the cytotoxicity of this compound in my primary cell culture experiments?

A4: To mitigate cytotoxicity, you can try several approaches:

  • Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to find the lowest effective concentration and shortest exposure time that achieves the desired biological effect with minimal cell death.

  • Use Cytoprotective Agents: Depending on the mechanism of cytotoxicity, co-treatment with agents like pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from apoptosis.

  • Ensure Healthy Cell Culture: Start with a healthy, viable primary cell population. Stressors from isolation, plating, or culture conditions can sensitize cells to drug-induced toxicity.

  • Serum Concentration: In some cases, adjusting the serum concentration in your culture medium can influence drug efficacy and toxicity.

Q5: What are the signs of contamination in my cell culture, and how can I differentiate it from this compound-induced cytotoxicity?

A5: Contamination by bacteria, yeast, or fungi can cause rapid changes in the culture medium, such as turbidity, color change (often yellowing due to a drop in pH), and the appearance of filamentous structures or small, dark, motile particles under the microscope. This compound-induced cytotoxicity, on the other hand, will typically manifest as an increase in floating, rounded, and shrunken cells (indicative of apoptosis) without the overt signs of microbial growth. Regular microscopic examination of your cultures is essential.

Troubleshooting Guides

Problem 1: High Levels of Cell Death Observed at Expected Effective Concentrations

Possible Cause Suggested Solution
Primary cells are highly sensitive to this compound. Perform a detailed dose-response curve with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the precise CC50 for your specific cell type.
Incorrect drug concentration. Verify the calculations for your stock solution and final dilutions. Ensure proper mixing of the compound in the culture medium.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Suboptimal cell health prior to treatment. Assess the viability of your primary cells before adding this compound. Ensure cells have recovered from the isolation process and are well-attached (for adherent cells).
Extended exposure time. Perform a time-course experiment to determine the minimum exposure time required to observe the desired effect.

Problem 2: Inconsistent Results and High Variability Between Replicates

Possible Cause Suggested Solution
Uneven cell seeding. Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent plating techniques.
Edge effects in multi-well plates. Avoid using the outermost wells of the plate, or fill them with sterile phosphate-buffered saline (PBS) or medium to maintain humidity and minimize evaporation.
Inaccurate pipetting of this compound. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of the drug dilution to add to replicate wells.
Drug degradation. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: Reported Cytotoxic Concentrations (CC50) of this compound in Various Cell Types

Cell TypeCC50 (µM)Exposure Time (hours)
Primary Human Multiple Myeloma (Newly Diagnosed)1.072
Primary Human Multiple Myeloma (Relapsed/Refractory)8.172
RPMI-8226 (Multiple Myeloma)1.072
CCRF-CEM (Acute Lymphoblastic Leukemia)0.972
L363 (Multiple Myeloma)5.072
NCI-H929 (Multiple Myeloma)4.372
Data compiled from published studies.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound

  • Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density in their recommended culture medium. Allow the cells to adhere and recover for 24 hours.

  • Drug Preparation: Prepare a 2X serial dilution series of this compound in complete culture medium from a concentrated stock solution.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Viability Assay: At the end of the incubation period, perform a cell viability assay such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the CC50 value.

Protocol 2: Assessing Apoptosis as a Mechanism of Cytotoxicity

  • Cell Treatment: Plate primary cells in a suitable format (e.g., 6-well plate) and treat with this compound at concentrations around the determined CC50, alongside a vehicle control.

  • Cell Lysis: After the desired incubation time, harvest the cells and prepare cell lysates.

  • Western Blotting: Perform Western blot analysis to detect the cleavage of key apoptotic proteins. Probe for cleaved caspase-3 and cleaved PARP. An increase in the cleaved forms of these proteins indicates the activation of the caspase-dependent apoptotic pathway.

  • Flow Cytometry (Optional): For a quantitative assessment, cells can be stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) and analyzed by flow cytometry. An increase in the Annexin V positive population is indicative of apoptosis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Primary Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add this compound Dilutions to Cells incubate_24h->add_drug prep_drug Prepare this compound Serial Dilutions prep_drug->add_drug incubate_treatment Incubate for 24-72h add_drug->incubate_treatment add_controls Include Vehicle and Untreated Controls add_controls->incubate_treatment viability_assay Perform Cell Viability Assay (e.g., MTT, MTS, ATP-based) incubate_treatment->viability_assay read_plate Measure Absorbance/Luminescence viability_assay->read_plate data_analysis Normalize Data and Plot Dose-Response Curve read_plate->data_analysis calc_cc50 Calculate CC50 Value data_analysis->calc_cc50

Caption: Experimental workflow for determining the CC50 of this compound.

troubleshooting_workflow start High Cytotoxicity Observed check_concentration Verify this compound Concentration and Solvent Level start->check_concentration check_cells Assess Pre-treatment Cell Health and Viability start->check_cells check_contamination Microscopic Examination for Contamination start->check_contamination dose_response Perform Detailed Dose-Response and Time-Course check_concentration->dose_response check_cells->dose_response optimize Optimize Concentration and Exposure Time dose_response->optimize contamination_found Contamination Confirmed check_contamination->contamination_found discard_culture Discard Contaminated Culture and Review Aseptic Technique contamination_found->discard_culture Yes no_contamination No Contamination contamination_found->no_contamination No mechanism_investigation Investigate Mechanism (e.g., Apoptosis Assay) no_contamination->mechanism_investigation use_inhibitors Consider Cytoprotective Agents (e.g., Caspase Inhibitors) mechanism_investigation->use_inhibitors use_inhibitors->optimize

Caption: Troubleshooting workflow for high cytotoxicity of this compound.

signaling_pathway TCH165 This compound Proteasome_Equilibrium 26S <-> 20S Proteasome Equilibrium TCH165->Proteasome_Equilibrium Shifts Equilibrium Increased_20S Increased 20S Proteasome Levels (Open-Gate Conformation) Proteasome_Equilibrium->Increased_20S IDP_Degradation Enhanced Degradation of Intrinsically Disordered Proteins (e.g., MYC) Increased_20S->IDP_Degradation Apoptotic_Signal Induction of Apoptotic Signaling IDP_Degradation->Apoptotic_Signal Caspase_Cascade Caspase Activation (e.g., Caspase-3) Apoptotic_Signal->Caspase_Cascade Cell_Death Apoptotic Cell Death Caspase_Cascade->Cell_Death

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: TCH-165 In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in TCH-165 in vivo xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule activator of the 20S proteasome.[1][2] Its primary mechanism of action involves enhancing the degradation of the oncoprotein MYC, which is overexpressed in many cancers, including multiple myeloma.[1][2][3] By activating the 20S proteasome, this compound promotes ubiquitin-independent degradation of MYC, leading to reduced cancer cell growth and proliferation.

Q2: Which cell lines are commonly used for this compound xenograft studies?

A2: The human multiple myeloma cell line RPMI-8226 is a well-documented and commonly used cell line for establishing xenograft models to evaluate the efficacy of this compound.

Q3: What is the recommended dose and administration route for this compound in mice?

A3: A frequently used and effective dose of this compound in mouse xenograft models is 100 mg/kg, administered twice daily (bid) via oral gavage.

Q4: What vehicle should be used to prepare this compound for oral administration?

A4: A common vehicle for preparing a homogeneous suspension of this compound for oral gavage is a mixture of propylene glycol and 5% dextrose, typically in a 3:7 volume-to-volume ratio.

Troubleshooting Guide

High variability in xenograft tumor growth can obscure the true efficacy of a therapeutic agent like this compound. Below are common sources of variability and troubleshooting recommendations.

Problem Area Potential Cause Troubleshooting Recommendations
Tumor Take Rate & Initial Growth Poor Cell HealthUse cells in the logarithmic growth phase for injection. Ensure cell viability is high (>95%) immediately before injection. Avoid using cells that have been in culture for too many passages.
Cell Line Misidentification/ContaminationAuthenticate cell lines using methods like Short Tandem Repeat (STR) analysis before starting in vivo experiments. Regularly test for mycoplasma contamination.
Improper Injection TechniqueEnsure a consistent subcutaneous injection technique. Inject the cell suspension slowly and wait a few seconds before withdrawing the needle to prevent leakage. Using a consistent injection site, such as the flank, is also recommended.
Insufficient Cell NumberThe number of injected cells can impact tumor establishment. For RPMI-8226 cells, a common number is 5 x 10^6 cells per mouse, often mixed with Matrigel to support initial growth.
Tumor Growth Variability Animal Health and HusbandryHouse animals in a specific-pathogen-free (SPF) environment. Monitor animal health daily, including body weight, appetite, and overall condition. Differences in animal feed, lighting, and microbiome can contribute to variability.
Tumor Measurement InconsistencyUse the same method and operator for tumor measurements throughout the study. Calipers are a common tool, and tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
Host-Tumor InteractionsThe tumor microenvironment, which includes host stromal and immune cells, can significantly influence tumor growth. Using highly immunodeficient mouse strains like SCID or NSG is crucial for xenografting human cell lines.
Intrinsic Tumor HeterogeneityCancer cell lines can exhibit clonal diversity, leading to different growth rates in individual tumors.
Data Interpretation Inappropriate Statistical AnalysisUse statistical methods that account for the longitudinal nature of tumor growth data, such as mixed-effects models or repeated measures ANOVA.
Small Sample SizeInsufficient numbers of animals per group can make it difficult to detect statistically significant differences. Power analysis should be performed during the experimental design phase to determine the appropriate group size.

Experimental Protocols

RPMI-8226 Subcutaneous Xenograft Model

This protocol outlines the key steps for establishing an RPMI-8226 xenograft model to test the efficacy of this compound.

  • Cell Culture:

    • Culture RPMI-8226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Maintain cells in a 37°C incubator with 5% CO2.

    • Ensure cells are in the logarithmic growth phase at the time of harvesting for injection.

  • Cell Preparation for Injection:

    • Harvest cells and wash with sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >95%.

    • Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Handling and Tumor Cell Implantation:

    • Use immunodeficient mice (e.g., female SCID mice, 6-8 weeks old).

    • Anesthetize the mice prior to injection.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

    • Randomize mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

  • This compound Administration:

    • Prepare a 100 mg/kg dose of this compound in a vehicle of 3:7 (v/v) propylene glycol: 5% dextrose.

    • Administer the this compound suspension or vehicle control to the respective groups via oral gavage twice daily.

  • Data Collection and Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting for MYC levels).

    • Analyze the tumor growth data using appropriate statistical methods to determine the efficacy of this compound.

Signaling Pathways and Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in promoting MYC degradation.

TCH165_Pathway cluster_proteasome Proteasome Dynamics cluster_myc MYC Regulation 26S_Proteasome 26S Proteasome 20S_Proteasome 20S Proteasome 26S_Proteasome->20S_Proteasome Dissociation 20S_Proteasome->26S_Proteasome Association MYC_Protein MYC Oncoprotein 20S_Proteasome->MYC_Protein Ub-independent degradation 19S_Cap 19S Regulatory Particle Degraded_MYC Degraded MYC Peptides Ub_MYC Ubiquitinated MYC MYC_Protein->Ub_MYC Ubiquitin Ubiquitin Ub_MYC->26S_Proteasome Ub-dependent degradation TCH_165 This compound TCH_165->20S_Proteasome Activates

Caption: this compound activates the 20S proteasome, enhancing ubiquitin-independent degradation of MYC.

Experimental Workflow for this compound Xenograft Study

This diagram outlines the major steps in conducting an in vivo xenograft study with this compound.

Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture 1. RPMI-8226 Cell Culture & Expansion Cell_Harvest 2. Cell Harvest, Viability Check, & Resuspension in Matrigel Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Implantation (5x10^6 cells/mouse) Cell_Harvest->Implantation Animal_Acclimation 3. Animal Acclimation (SCID Mice) Animal_Acclimation->Implantation Tumor_Monitoring 5. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Monitoring Randomization 6. Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Monitoring->Randomization Treatment 7. Treatment Administration (this compound or Vehicle) Randomization->Treatment Data_Collection 8. Ongoing Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 9. Study Endpoint & Tissue Harvest Data_Collection->Endpoint Data_Analysis 10. Statistical Analysis & Reporting Endpoint->Data_Analysis Troubleshooting_Workflow Start High Variability Observed Check_Cell_Line Verify Cell Line Integrity? Start->Check_Cell_Line Authenticate Action: STR Profile & Mycoplasma Test Check_Cell_Line->Authenticate No Check_Protocol Review Experimental Protocol? Check_Cell_Line->Check_Protocol Yes Authenticate->Check_Protocol Standardize Action: Standardize Cell Prep, Injection, & Measurements Check_Protocol->Standardize No Check_Animals Assess Animal Health & Husbandry? Check_Protocol->Check_Animals Yes Standardize->Check_Animals Monitor Action: Review Health Reports & Environmental Conditions Check_Animals->Monitor No Check_Data Re-evaluate Data Analysis? Check_Animals->Check_Data Yes Monitor->Check_Data Analyze Action: Consult Statistician, Use Appropriate Models Check_Data->Analyze No Resolved Variability Minimized Check_Data->Resolved Yes Analyze->Resolved

References

Validation & Comparative

TCH-165: A Comparative Guide to the Targeted Degradation of Intrinsically Disordered Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule TCH-165 and its efficacy in inducing the degradation of specific intrinsically disordered proteins (IDPs) against other known degradation-inducing alternatives. This compound is a modulator of proteasome assembly that enhances the activity of the 20S proteasome, a key component of the cellular machinery responsible for the degradation of misfolded and damaged proteins.[1][2][3][4][5] This guide presents supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying molecular pathways to offer an objective assessment of this compound's performance.

Mechanism of Action of this compound

This compound enhances the degradation of IDPs by shifting the dynamic equilibrium between the 26S and 20S proteasome complexes in favor of the 20S proteasome. It binds to the α-ring of the 20S proteasome, inducing an "open-gate" conformation. This structural change increases the accessibility of the proteasome's catalytic chamber to substrates, thereby promoting the degradation of IDPs without the need for ubiquitination. Structured proteins, such as GAPDH, are not affected by this compound.

TCH-165_Mechanism_of_Action cluster_equilibrium Proteasome Equilibrium cluster_TCH165_action This compound Intervention cluster_degradation IDP Degradation 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent) 20S_Proteasome_Inactive 20S Proteasome (Inactive, Gated) 26S_Proteasome->20S_Proteasome_Inactive Dissociation 20S_Proteasome_Inactive->26S_Proteasome Association with 19S RP 20S_Proteasome_Active 20S Proteasome (Active, Open-Gate) 20S_Proteasome_Inactive->20S_Proteasome_Active Conformational Change TCH165 This compound TCH165->20S_Proteasome_Inactive Binds to α-ring Degraded_Peptides Degraded Peptides 20S_Proteasome_Active->Degraded_Peptides IDPs Intrinsically Disordered Proteins (IDPs) IDPs->20S_Proteasome_Active Enters open gate

Figure 1: Mechanism of this compound-induced IDP degradation.

Comparison of this compound and Alternatives for Specific IDP Degradation

The following sections provide a comparative analysis of this compound and alternative approaches for the degradation of several key IDPs implicated in various diseases.

α-Synuclein

α-Synuclein is a key IDP involved in the pathogenesis of Parkinson's disease and other synucleinopathies. Its aggregation into Lewy bodies is a hallmark of these neurodegenerative disorders.

Quantitative Comparison:

Compound/MethodMechanism of ActionEfficacy MetricValueCell Line/SystemReference
This compound 20S Proteasome ActivationEnhanced DegradationSignificant increase over vehicle controlIn vitro (purified 20S proteasome)
PROTAC (Arg-PEG1-Tα-syn) Targeted Protein Degradation (UPS)DegradationDetected as early as 12h, peak at 48h293T/α-synA53T
PROTAC (Compound 5) Targeted Protein Degradation (UPS)DC505.049 µMIn vitro
PROTAC (Compound 2b) Targeted Protein Degradation (UPS & Lysosome)DC507.51 ± 0.53 μMModified pre-formed fibril-seeding cell model
PROTAC (T3 - Dual Degrader) Targeted Protein Degradation (UPS)DC501.57 ± 0.55 µMIn vitro
R406 Autophagy-Tethering CompoundDecreased Protein LevelsSignificant reductionPrimary neurons, HEK293 cells, PD patient-derived organoids
Syrosingopine 20S Proteasome ActivationEnhanced DegradationPotent activatorIn vitro and HeLa cells
AUTOTAC (ATC161) Autophagy-Targeting ChimeraDC50~100 nM (for aggregates)PD cellular models

Logical Relationship Diagram:

Alpha_Synuclein_Degradation_Comparison cluster_TCH165 This compound cluster_Alternatives Alternatives Alpha_Synuclein α-Synuclein TCH165 This compound PROTACs PROTACs R406_AUTOTACs R406 / AUTOTACs Syrosingopine Syrosingopine Degradation Degradation P20S_Activation 20S Proteasome Activation TCH165->P20S_Activation P20S_Activation->Degradation UPS_Lysosome Ubiquitin-Proteasome System / Lysosome PROTACs->UPS_Lysosome UPS_Lysosome->Degradation Autophagy Autophagy R406_AUTOTACs->Autophagy Autophagy->Degradation P20S_Activation_Alt 20S Proteasome Activation Syrosingopine->P20S_Activation_Alt P20S_Activation_Alt->Degradation

Figure 2: Comparison of degradation pathways for α-synuclein.
Tau

Tau is a microtubule-associated protein that forms neurofibrillary tangles in Alzheimer's disease and other tauopathies.

Quantitative Comparison:

Compound/MethodMechanism of ActionEfficacy MetricValueCell Line/SystemReference
This compound 20S Proteasome ActivationEnhanced DegradationSignificant increase over vehicle controlIn vitro (purified 20S proteasome)
PROTAC (C004019) Targeted Protein Degradation (UPS)DC507.9 nMHEK293-hTau
PROTAC (QC-01-175) Targeted Protein Degradation (UPS)Degradation Concentration100 nM - 1 µMPatient-derived neuronal cell models
PROTAC (T3 - Dual Degrader) Targeted Protein Degradation (UPS)DC504.09 ± 0.90 μMIn vitro
LMTX (Leuco-Methylthioninium) Tau Aggregation InhibitionClinical EfficacyReduction in cognitive decline and brain atrophy progression in monotherapy trialsPhase 3 Clinical Trials in Alzheimer's patients

Logical Relationship Diagram:

Tau_Degradation_Comparison cluster_TCH165 This compound cluster_Alternatives Alternatives Tau Tau TCH165 This compound PROTACs PROTACs LMTX LMTX Degradation_Clearance Degradation / Clearance P20S_Activation 20S Proteasome Activation TCH165->P20S_Activation P20S_Activation->Degradation_Clearance UPS Ubiquitin-Proteasome System PROTACs->UPS UPS->Degradation_Clearance Aggregation_Inhibition Aggregation Inhibition LMTX->Aggregation_Inhibition Aggregation_Inhibition->Degradation_Clearance

Figure 3: Comparison of degradation pathways for Tau.
c-MYC

c-MYC is an oncoprotein that is overexpressed in a majority of human cancers. Its degradation is a key therapeutic strategy in oncology.

Quantitative Comparison:

Compound/MethodMechanism of ActionEfficacy MetricValueCell LineReference
This compound 20S Proteasome ActivationCC501.0 µMRPMI-8226
This compound 20S Proteasome ActivationCC500.9 µMCCRF-CEM
This compound 20S Proteasome ActivationCC505.0 µML363
This compound 20S Proteasome ActivationCC504.3 µMNCI-H929
This compound 20S Proteasome ActivationProtein ReductionSignificant concentration-dependent reduction at 4hRPMI-8226, CCRF-CEM
Ubiquitin Ligases (e.g., SCFFbw7) Ubiquitin-Dependent Degradation (26S Proteasome)Natural Degradation PathwayN/AVarious

Logical Relationship Diagram:

cMYC_Degradation_Comparison cluster_TCH165 This compound cluster_Alternatives Alternative Pathway cMYC c-MYC TCH165 This compound Ub_Ligases Ubiquitin Ligases (e.g., SCF-Fbw7) Degradation Degradation P20S_Activation 20S Proteasome Activation TCH165->P20S_Activation P20S_Activation->Degradation P26S_Degradation 26S Proteasome Degradation Ub_Ligases->P26S_Degradation P26S_Degradation->Degradation

Figure 4: Comparison of degradation pathways for c-MYC.
Ornithine Decarboxylase (ODC)

ODC is the rate-limiting enzyme in polyamine biosynthesis and is rapidly turned over in the cell. Its degradation is a classic example of ubiquitin-independent proteasomal degradation.

Quantitative Comparison:

Compound/MethodMechanism of ActionEfficacyCell Line/SystemReference
This compound 20S Proteasome ActivationEnhanced degradationIn vitro and HEK293T cells
Polyamines (e.g., spermidine, spermine) Antizyme-Mediated 26S Proteasome DegradationIncreased degradation with increasing polyamine concentrationsIn vitro and yeast cells

Logical Relationship Diagram:

ODC_Degradation_Comparison cluster_TCH165 This compound cluster_Alternatives Alternative Pathway ODC Ornithine Decarboxylase (ODC) TCH165 This compound Polyamines Polyamines Degradation Degradation P20S_Activation 20S Proteasome Activation TCH165->P20S_Activation P20S_Activation->Degradation Antizyme Antizyme Induction Polyamines->Antizyme P26S_Degradation 26S Proteasome Degradation Antizyme->P26S_Degradation P26S_Degradation->Degradation

Figure 5: Comparison of degradation pathways for ODC.
c-Fos

c-Fos is a proto-oncogene that is rapidly and transiently induced by various stimuli. Its short half-life is crucial for its function as a nuclear protein.

Quantitative Comparison:

Compound/MethodMechanism of ActionEfficacyCell Line/SystemReference
This compound 20S Proteasome ActivationSignificant reduction in c-Fos levels after 8h treatmentU-87MG glioblastoma cells
NQO1 Inhibition of Proteasomal DegradationIncreased c-Fos stability and prolonged half-lifeHEK293, MCF-7, HCT116 cells

Logical Relationship Diagram:

cFos_Degradation_Comparison cluster_TCH165 This compound (Promotes Degradation) cluster_Alternatives Alternative (Inhibits Degradation) cFos c-Fos TCH165 This compound NQO1 NQO1 Degradation_Stability Degradation / Stability P20S_Activation 20S Proteasome Activation TCH165->P20S_Activation P20S_Activation->Degradation_Stability Proteasome_Inhibition Inhibition of Proteasomal Degradation NQO1->Proteasome_Inhibition Proteasome_Inhibition->Degradation_Stability

Figure 6: Comparison of modulators of c-Fos stability.

Experimental Protocols

General Western Blotting Protocol for Assessing IDP Degradation

This protocol provides a general framework for assessing the this compound-induced degradation of IDPs in cell culture. Specific antibody concentrations and incubation times may need to be optimized for each target protein.

Experimental Workflow Diagram:

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, U-87MG, RPMI-8226) Treatment 2. Treatment - this compound (various concentrations) - Vehicle control (e.g., DMSO) - Proteasome inhibitor (e.g., Bortezomib) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with protease inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Figure 7: General experimental workflow for Western blot analysis.

Materials:

  • Cell line of interest (e.g., HEK293T, U-87MG, RPMI-8226)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., Bortezomib, Epoxomicin)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels

  • SDS-PAGE and Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody specific to the target IDP

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for proteasome inhibition (e.g., Bortezomib) for the desired time period (e.g., 4, 8, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for at least 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target IDP overnight at 4°C with gentle agitation.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again several times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometry analysis to quantify the protein band intensities. Normalize the intensity of the target protein band to the loading control.

Conclusion

This compound represents a promising small molecule for inducing the degradation of a range of intrinsically disordered proteins by activating the 20S proteasome. This guide provides a comparative overview of this compound's efficacy against other degradation-inducing strategies for key IDPs such as α-synuclein, tau, c-MYC, ODC, and c-Fos. The provided data, protocols, and pathway diagrams are intended to aid researchers in evaluating the potential of this compound in their specific research and drug development contexts. The unique mechanism of action of this compound, which bypasses the need for ubiquitination, offers a distinct advantage for targeting IDPs that may not be efficiently handled by the conventional ubiquitin-proteasome system. Further research is warranted to fully elucidate the therapeutic potential of this compound and other 20S proteasome activators.

References

TCH-165 vs. Bortezomib: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of TCH-165 and bortezomib, focusing on their mechanisms of action, experimental data, and relevant protocols.

This guide provides a comprehensive comparison of this compound, a novel proteasome activator, and bortezomib, a well-established proteasome inhibitor. The information presented is intended to assist researchers in understanding the distinct mechanisms of these compounds and to provide a framework for their experimental evaluation.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, playing a vital role in cell cycle regulation, signal transduction, and apoptosis.[1] Its dysregulation is implicated in various diseases, including cancer. The 26S proteasome, the central protease of the UPS, is a validated therapeutic target.

Bortezomib (Velcade®) was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma and mantle cell lymphoma.[1] It reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[1][2]

This compound is a novel small molecule that acts as a proteasome assembly modulator.[3] In contrast to bortezomib, this compound enhances the activity of the 20S proteasome, a core component of the 26S proteasome. It achieves this by favoring the dynamic equilibrium towards the 20S complex, thereby promoting the degradation of intrinsically disordered proteins (IDPs) such as c-MYC, α-synuclein, and tau. This unique mechanism of action suggests its potential in treating diseases characterized by the accumulation of such proteins, including certain cancers and neurodegenerative disorders. Notably, this compound has shown efficacy in bortezomib-resistant multiple myeloma cells.

Mechanism of Action

The fundamental difference between this compound and bortezomib lies in their opposing effects on the proteasome.

This compound: The 20S Proteasome Enhancer

This compound modulates the assembly of the proteasome, increasing the levels of the free 20S proteasome. This leads to an enhanced degradation of a specific subset of proteins, namely intrinsically disordered proteins, in a ubiquitin-independent manner. At higher concentrations (>30 μM), this compound can lead to the disassembly of the 26S proteasome, which may inhibit the degradation of ubiquitinated substrates.

Bortezomib: The 26S Proteasome Inhibitor

Bortezomib is a reversible inhibitor that specifically targets the chymotrypsin-like catalytic site (β5 subunit) of the 20S core particle within the 26S proteasome. This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation and triggering downstream signaling pathways that induce apoptosis.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and bortezomib. It is important to note that direct head-to-head comparisons in the same experimental settings are limited.

Parameter This compound Bortezomib Cell Line Reference
IC50/CC50 1.0 μM (CC50, 72h)~7 nM (IC50, 48h)RPMI-8226 (Multiple Myeloma)
5.0 μM (CC50, 72h)-L363 (Multiple Myeloma)
4.3 μM (CC50, 72h)~1.8 nM (IC50, 48h)NCI-H929 (Multiple Myeloma)
1.6 μM (IC50, 72h)-RPMI8226 (Multiple Myeloma)
2.4 μM (IC50, 72h)-U87MG (Glioblastoma)
EC50 (Proteasome Activity) 4.2 μM (Chymotrypsin-like)-Purified 20S Proteasome
3.2 μM (Trypsin-like)-Purified 20S Proteasome
4.7 μM (Caspase-like)-Purified 20S Proteasome

Table 1: In Vitro Cytotoxicity and Proteasome Activity. This table presents the half-maximal inhibitory/cytotoxic concentrations (IC50/CC50) and half-maximal effective concentrations (EC50) for this compound and bortezomib in various cancer cell lines and purified proteasome assays.

Parameter This compound (100 mg/kg, oral, twice daily) Bortezomib (0.375 mg/kg initial, then lower doses, IV, 3x/week) Xenograft Model Reference
Average Tumor Volume (Day 42) 304.43 mm³771.41 mm³RPMI-8226 Subcutaneous Xenograft
Tumor Growth Reduction (vs. Vehicle) 75.71%Not directly stated, but less effective than this compoundRPMI-8226 Subcutaneous Xenograft

Table 2: In Vivo Efficacy in a Multiple Myeloma Xenograft Model. This table summarizes the results of a preclinical study comparing the anti-tumor efficacy of this compound and bortezomib in a mouse model of multiple myeloma.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

  • Purified 20S or 26S proteasome

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 0.5 mM EDTA, 1 mM DTT

  • Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity)

  • This compound and Bortezomib

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound or bortezomib in assay buffer.

  • In a 96-well plate, add the purified proteasome to each well.

  • Add the different concentrations of the test compounds to the respective wells.

  • Incubate at 37°C for 15 minutes.

  • Add the fluorogenic substrate Suc-LLVY-AMC to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 1-2 hours at 37°C.

  • Calculate the rate of AMC release, which is proportional to the proteasome activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Multiple myeloma cell lines (e.g., RPMI-8226)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Bortezomib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or bortezomib for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Multiple myeloma cell lines

  • This compound and Bortezomib

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or bortezomib for the desired time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

TCH165_Mechanism cluster_TCH165 This compound Action cluster_Degradation Protein Degradation TCH165 This compound Proteasome_Equilibrium 26S <-> 20S Proteasome Equilibrium TCH165->Proteasome_Equilibrium Shifts equilibrium Free_20S Increased Free 20S Proteasome Proteasome_Equilibrium->Free_20S Degradation Enhanced Degradation Free_20S->Degradation IDPs Intrinsically Disordered Proteins (e.g., c-MYC) IDPs->Degradation Cellular_Response Anti-tumor Effects Degradation->Cellular_Response Bortezomib_Mechanism cluster_Bortezomib Bortezomib Action cluster_Accumulation Cellular Consequences Bortezomib Bortezomib Proteasome_26S 26S Proteasome (β5 subunit) Bortezomib->Proteasome_26S Reversibly binds to Inhibition Inhibition of Chymotrypsin-like Activity Proteasome_26S->Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins Inhibition->Ub_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Ub_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Ub_Proteins->Apoptosis Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture (e.g., RPMI-8226) treatment Treatment with This compound or Bortezomib start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis proteasome_activity Proteasome Activity (Fluorogenic Assay) treatment->proteasome_activity data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis proteasome_activity->data_analysis end Conclusion data_analysis->end

References

A Comparative Guide to TCH-165 and Other Small Molecule Proteasome Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 20S proteasome is a critical component of the cellular machinery responsible for the degradation of damaged, misfolded, and regulatory proteins. Its activation is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. TCH-165 is a novel small molecule activator of the 20S proteasome that has garnered significant interest. This guide provides an objective comparison of this compound with other known small molecule proteasome activators, supported by available experimental data.

Mechanism of Action: A Differentiated Approach

This compound, an imidazoline derivative, enhances 20S proteasome activity by a unique mechanism. It modulates the assembly of the proteasome, favoring the dissociation of the 26S proteasome into the 20S core particle and the 19S regulatory particle.[1][2][3][4][5] This shift in equilibrium increases the pool of active 20S proteasomes available for ubiquitin-independent degradation of substrates. Furthermore, this compound is believed to bind to the α-rings of the 20S proteasome, inducing an "open-gate" conformation that facilitates substrate entry into the proteolytic chamber. This mechanism preferentially enhances the degradation of intrinsically disordered proteins (IDPs) such as α-synuclein and tau, which are implicated in neurodegenerative diseases, without affecting the degradation of structured proteins.

Other small molecule activators function through different mechanisms. For instance, some natural compounds like betulinic acid and oleuropein are also reported to enhance 20S proteasome activity. While the precise mechanism of betulinic acid is not fully elucidated, it preferentially activates the chymotrypsin-like activity of the proteasome. Oleuropein is suggested to induce conformational changes in the proteasome, leading to enhanced activity. Another class of activators, such as AM-404 and MK-886 , are described as "gate-openers," directly facilitating substrate entry.

Quantitative Comparison of Proteasome Activation

The following table summarizes the available quantitative data on the activation of the 20S proteasome by this compound and other selected small molecule activators. It is important to note that these values are often determined in different experimental settings, which can influence the results. A direct head-to-head comparison under identical conditions would provide a more definitive assessment of relative potency.

CompoundClassTarget ActivityEC50 (µM)Maximum Fold EnhancementReference
This compound ImidazolineChymotrypsin-like4.2~10-fold
Trypsin-like3.2~10-fold
Caspase-like4.7~10-fold
Betulinic Acid TriterpenoidChymotrypsin-like~5.4 (2.5 µg/mL)Not specified
AM-404 PyrazoloneNot specified~323- to 4-fold
MK-886 PyrazoloneNot specified~323- to 4-fold
Oleuropein SecoiridoidAll three activitiesNot specifiedStronger than other known activators (at the time of publication)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing proteasome activity.

TCH165_Mechanism cluster_equilibrium Proteasome Equilibrium cluster_action This compound Action P26S 26S Proteasome P20S 20S Proteasome P26S->P20S Dissociation P20S->P26S Association OpenGate Open-Gate 20S Proteasome P20S->OpenGate P19S 19S Regulatory Particle TCH165 This compound TCH165->P26S TCH165->P20S Stabilizes & Induces Open Gate Degradation Enhanced Degradation OpenGate->Degradation Leads to IDP Intrinsically Disordered Proteins (e.g., α-synuclein, tau) IDP->OpenGate Substrate

Caption: Proposed mechanism of action of this compound.

Proteasome_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Proteasome Purified 20S Proteasome or Cell Lysate Incubation Incubate at 37°C Proteasome->Incubation Activator This compound or other Small Molecule Activator Activator->Incubation Substrate Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Substrate->Incubation Cleavage Proteasomal Cleavage of Substrate Incubation->Cleavage Fluorophore Release of Fluorophore (AMC) Cleavage->Fluorophore PlateReader Fluorescence Plate Reader (Ex: ~360-380 nm, Em: ~460-500 nm) Fluorophore->PlateReader Data Quantify Fluorescence (Relative Fluorescence Units) PlateReader->Data

Caption: Experimental workflow for a 20S proteasome activity assay.

Experimental Protocols

20S Proteasome Activity Assay

This protocol outlines a general method for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome using fluorogenic substrates.

Materials:

  • Purified human 20S proteasome

  • This compound and other small molecule activators

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA

  • Fluorogenic Substrates:

    • Chymotrypsin-like: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin)

    • Trypsin-like: Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin)

    • Caspase-like: Z-LLE-AMC (Z-Leu-Leu-Glu-7-amido-4-methylcoumarin)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound and other activators in DMSO to create stock solutions.

    • Prepare working solutions of the activators by diluting the stock solutions in Assay Buffer.

    • Prepare stock solutions of the fluorogenic substrates in DMSO.

    • Prepare working solutions of the substrates by diluting the stock solutions in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of purified 20S proteasome to each well.

    • Add varying concentrations of the small molecule activators or vehicle (DMSO) to the wells.

    • Include control wells with proteasome and vehicle, and wells with substrate only (no proteasome) to measure background fluorescence.

  • Incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the activators to interact with the proteasome.

  • Reaction Initiation:

    • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Measurement:

    • Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation at approximately 360-380 nm and emission at approximately 460-500 nm.

    • Record fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (substrate only) from all readings.

    • Determine the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocity against the concentration of the activator to determine the EC50 value (the concentration at which 50% of the maximal activation is achieved).

Conclusion

This compound represents a promising small molecule proteasome activator with a distinct mechanism of action that favors the degradation of intrinsically disordered proteins. While direct comparative studies are limited, the available data suggests that this compound is a potent activator of all three proteolytic activities of the 20S proteasome. Further research, including head-to-head comparisons with other activators in standardized assays, will be crucial to fully elucidate its therapeutic potential relative to other compounds. The experimental protocols and workflows provided in this guide offer a foundation for conducting such comparative studies.

References

A Comparative Guide to TCH-165 and Other Small-Molecule Enhancers of 20S Proteasome Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of TCH-165 and its alternatives for the enhancement of 20S proteasome activity. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

The 20S proteasome is a critical component of the cellular machinery responsible for the degradation of intrinsically disordered proteins (IDPs).[1][2][3] Dysregulation of 20S proteasome function is implicated in a variety of diseases, including neurodegenerative disorders and cancer, making it an attractive target for therapeutic intervention. Small-molecule activators of the 20S proteasome offer a promising strategy to enhance the clearance of pathogenic proteins. This guide focuses on this compound, a notable 20S proteasome enhancer, and compares it with other known activators.

This compound: A Potent Modulator of 20S Proteasome Activity

This compound is an imidazoline-based small molecule that enhances the function of the 20S proteasome.[1][4] Its mechanism of action involves direct binding to the α-ring of the 20S proteasome, which induces a conformational change to an "open-gate" state. This allosteric modulation increases substrate accessibility to the proteolytic core, leading to enhanced degradation of IDPs such as α-synuclein and tau, without affecting the degradation of structured proteins like GAPDH. Furthermore, this compound shifts the cellular equilibrium from the 26S proteasome to the 20S proteasome by hindering the association of the 19S regulatory particle.

Alternatives to this compound

Several other classes of small molecules have been identified as enhancers of 20S proteasome activity. These alternatives operate through various mechanisms and exhibit a range of potencies.

  • Phenothiazines: This class of compounds, including the antipsychotic drug chlorpromazine, has been repurposed as 20S proteasome activators. Chemical modifications have been explored to separate the proteasome-activating effects from the dopamine D2 receptor antagonism. Similar to this compound, these compounds are believed to bind to the intersubunit pockets of the α-ring to induce an open-gate conformation.

  • Triterpenoids: Natural products such as betulinic acid and ursolic acid have been shown to enhance the chymotrypsin-like (CT-L) activity of the 20S proteasome.

  • Fluspirilene and Analogs: The neuroleptic fluspirilene and its derivatives, like acylfluspirilene, represent another class of 20S proteasome activators. Docking studies suggest a different binding site on the α-ring (α2-3 intersubunit pocket) compared to this compound.

  • Other Small Molecules: A variety of other small molecules, including AM-404, MK-886, and dihydroquinazolines, have been identified through screening efforts and medicinal chemistry optimization.

  • Indirect Activators: Some compounds, such as the NRF2 activators t-BHQ and sulforaphane, indirectly enhance proteasome function by upregulating the expression of proteasome subunits.

Quantitative Comparison of 20S Proteasome Activators

The following tables summarize the quantitative data for this compound and its alternatives, focusing on their potency in enhancing the catalytic activities of the 20S proteasome. The data is primarily derived from in vitro assays using fluorogenic peptide substrates.

CompoundClassEC50 Chymotrypsin-Like (µM)EC50 Trypsin-Like (µM)EC50 Caspase-Like (µM)Notes
This compound Imidazoline4.23.24.7Also reported EC200 of 1.5 µM for CT-L activity.
Chlorpromazine derivative (Cpd 2) Phenothiazine4.910.04.8Modified to reduce D2 receptor binding.
AM-404 Arachidonic Acid Derivative~32Not ReportedNot Reported
MK-886 5-Lipoxygenase Activating Protein Inhibitor~32Not ReportedNot Reported
Betulinic Acid Triterpenoid~2.5 µg/mL (~5.5 µM)Not ReportedNot Reported
Acylfluspirilene Fluspirilene AnalogEC200 of 1.9Not ReportedNot ReportedReported to have >20-fold enhancement.
Dihydroquinazoline (Cpd 18) DihydroquinazolineEC200 of 1.3Not ReportedNot Reported

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of these compounds, the following diagrams are provided.

TCH165_Mechanism Mechanism of this compound Action TCH165 This compound Proteasome20S_closed 20S Proteasome (Closed Gate) TCH165->Proteasome20S_closed Binds to α-ring Proteasome26S 26S Proteasome Assembly TCH165->Proteasome26S Inhibits Assembly RP19S 19S Regulatory Particle TCH165->RP19S Competes with Proteasome20S_open 20S Proteasome (Open Gate) Proteasome20S_closed->Proteasome20S_open Conformational Change Degradation Enhanced Degradation Proteasome20S_open->Degradation IDP Intrinsically Disordered Proteins (e.g., α-synuclein, tau) IDP->Proteasome20S_open RP19S->Proteasome20S_closed Binding

Caption: Mechanism of this compound action on the 20S proteasome.

Experimental_Workflow Experimental Workflow for Evaluating 20S Proteasome Activators cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Purified20S Purified 20S Proteasome Activity_Assay Proteasome Activity Assay Purified20S->Activity_Assay IDP_Degradation IDP Degradation Assay Purified20S->IDP_Degradation Compound Test Compound (e.g., this compound) Compound->Activity_Assay Compound->IDP_Degradation Fluorogenic_Substrate Fluorogenic Peptide Substrate (e.g., Suc-LLVY-AMC) Fluorogenic_Substrate->Activity_Assay Western_Blot Western Blot Analysis IDP_Degradation->Western_Blot Purified_IDP Purified IDP (e.g., α-synuclein) Purified_IDP->IDP_Degradation Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Cellular_Activity Cellular Proteasome Activity Cell_Lysis->Cellular_Activity IDP_Levels Cellular IDP Levels Cell_Lysis->IDP_Levels Western_Blot2 Western Blot Analysis IDP_Levels->Western_Blot2

Caption: A typical experimental workflow for the evaluation of 20S proteasome activators.

Experimental Protocols

In Vitro 20S Proteasome Activity Assay

This assay measures the ability of a compound to enhance the proteolytic activity of the purified 20S proteasome using a fluorogenic peptide substrate.

Materials:

  • Purified human 20S proteasome

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) dissolved in DMSO

  • Test compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified 20S proteasome in the wells of the 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known activator).

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the compound to interact with the proteasome.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time in a kinetic mode.

  • Calculate the rate of substrate cleavage (RFU/min) for each concentration of the test compound.

  • Plot the rate of reaction against the compound concentration and fit the data to a dose-response curve to determine the EC50 or EC200 value.

In Vitro α-Synuclein Degradation Assay

This assay assesses the ability of a compound to enhance the degradation of a specific intrinsically disordered protein substrate by the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Purified recombinant α-synuclein

  • Assay buffer (as above)

  • Test compound dissolved in DMSO

  • Proteasome inhibitor (e.g., bortezomib) as a negative control

  • SDS-PAGE gels and Western blotting reagents

  • Anti-α-synuclein antibody

Procedure:

  • Set up reaction tubes containing the assay buffer, purified 20S proteasome, and purified α-synuclein.

  • Add the test compound at various concentrations, a vehicle control, and a proteasome inhibitor control to the respective tubes.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours).

  • Stop the reactions by adding SDS-PAGE sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an anti-α-synuclein antibody to visualize the remaining α-synuclein.

  • Quantify the band intensities to determine the extent of α-synuclein degradation at different compound concentrations.

References

TCH-165: Selective Degradation of Disordered Proteins Without Affecting Structured Proteins Like GAPDH

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the effects of TCH-165 on intrinsically disordered proteins (IDPs) versus structured proteins, using Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a key example of the latter. The data presented herein demonstrates the selective activity of this compound, a valuable attribute for therapeutic strategies targeting proteins that lack a stable tertiary structure.

This compound is a novel small molecule that modulates the proteasome, the cellular machinery responsible for protein degradation.[1][2] Its unique mechanism of action involves shifting the dynamic equilibrium between the 26S and 20S proteasome complexes, leading to an increase in the levels of the 20S proteasome.[1][2] This, in turn, enhances the degradation of IDPs, which are implicated in a variety of diseases, including neurodegenerative disorders and cancer.

A critical aspect of any targeted protein degradation strategy is the preservation of essential, well-structured proteins. This guide outlines the experimental evidence demonstrating that this compound selectively targets IDPs for degradation while leaving structured proteins, such as the housekeeping protein GAPDH, unaffected.

Comparative Analysis of this compound's Effect on Protein Degradation

Experimental data has shown that this compound promotes the degradation of known IDPs, such as α-synuclein and tau, in a concentration-dependent manner. In stark contrast, the levels of the structured protein GAPDH remain unchanged in the presence of this compound.

ProteinProtein TypeEffect of this compound Treatment
α-synucleinIntrinsically DisorderedEnhanced Degradation
TauIntrinsically DisorderedEnhanced Degradation
GAPDH Structured No Effect on Degradation
c-FosIntrinsically DisorderedEnhanced Degradation
Ornithine Decarboxylase (ODC)Intrinsically DisorderedEnhanced Degradation

Mechanism of Selective Degradation

The selectivity of this compound is rooted in its mechanism of action. By favoring the 20S proteasome, this compound enhances a degradation pathway that preferentially targets IDPs. Structured proteins like GAPDH are primarily degraded via the ubiquitin-dependent 26S proteasome pathway and are not substrates for the this compound-activated 20S proteasome.

cluster_0 This compound Mechanism of Action cluster_1 Effect on Structured Proteins TCH165 This compound ProteasomeEquilibrium 26S <-> 20S Proteasome Equilibrium TCH165->ProteasomeEquilibrium Shifts Equilibrium P20S Increased 20S Proteasome ProteasomeEquilibrium->P20S IDP_Degradation Enhanced Degradation P20S->IDP_Degradation GAPDH GAPDH (Structured Protein) IDP Intrinsically Disordered Proteins (e.g., α-syn, Tau) IDP->IDP_Degradation NoEffect No Degradation GAPDH->NoEffect Not a substrate for this compound-activated 20S

Figure 1. this compound selectively promotes the degradation of IDPs.

Experimental Protocols

To verify that this compound does not impact structured proteins, a series of standard biochemical assays can be performed.

Western Blot Analysis of Protein Levels

This is a direct method to visualize and quantify changes in protein levels within a cell or tissue lysate after treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., anti-GAPDH, anti-α-synuclein). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the target protein to a loading control. In this specific case, an alternative loading control to GAPDH should be used to ensure unbiased results.

start Cell Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sds SDS-PAGE lysis->sds transfer Protein Transfer to Membrane sds->transfer immuno Immunoblotting with Specific Antibodies transfer->immuno detect Chemiluminescent Detection immuno->detect analysis Band Intensity Analysis detect->analysis

Figure 2. Workflow for Western Blot analysis.
In Vitro Degradation Assay

This assay directly assesses the ability of the purified 20S proteasome to degrade specific proteins in the presence or absence of this compound.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine purified 20S proteasome, the purified protein of interest (e.g., GAPDH or α-synuclein), and either this compound or a vehicle control in an appropriate reaction buffer.

  • Incubation: Incubate the reaction mixtures at 37°C for a set time course (e.g., 0, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the degradation of the protein by SDS-PAGE and Coomassie blue staining or by Western blotting.

ComponentFunction
Purified 20S ProteasomeThe enzyme responsible for degradation.
Purified Substrate ProteinThe protein being tested for degradation (e.g., GAPDH, α-synuclein).
This compoundThe compound being tested for its effect on degradation.
Reaction BufferProvides the optimal environment for the enzymatic reaction.

Conclusion

References

Cross-Validation of TCH-165's Proteasome Modulating Effects with Genetic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the pharmacological effects of TCH-165, a small molecule modulator of the proteasome, with established genetic methods. By comparing the outcomes of this compound treatment with genetic manipulations that mimic its mechanism of action, researchers can gain greater confidence in the on-target effects of the compound and better understand its therapeutic potential.

This compound acts by modulating the assembly of the proteasome, favoring the formation of the 20S proteasome over the 26S complex. This leads to enhanced degradation of intrinsically disordered proteins (IDPs), such as c-MYC and α-synuclein, which are implicated in cancer and neurodegenerative diseases, respectively.

Genetic methods provide a powerful tool to validate these pharmacological findings. By specifically targeting components of the proteasome system, researchers can create cellular models that phenocopy the effects of this compound. This guide outlines a comparative analysis using two key genetic approaches:

  • siRNA-mediated knockdown of 26S proteasome subunits: This approach aims to decrease the abundance of the 26S proteasome, thereby increasing the relative levels of the 20S proteasome, mimicking the effect of this compound.

  • Overexpression of 20S proteasome activators: This method involves increasing the cellular levels of proteins that enhance the activity of the 20S proteasome, such as REGγ (also known as PA28γ), to parallel the enhanced 20S-mediated degradation induced by this compound.

Data Presentation: Comparative Analysis of this compound and Genetic Methods

The following tables summarize the expected comparative quantitative data from experiments designed to cross-validate the effects of this compound with genetic methods.

Table 1: Comparison of Effects on Proteasome Composition and Activity

ParameterThis compound TreatmentsiRNA Knockdown of 26S Subunit (e.g., PSMD1)Overexpression of REGγExpected Outcome
26S/20S Proteasome Ratio DecreasedDecreasedNo direct effectThis compound and siRNA knockdown should show a similar decrease.
Chymotrypsin-like Activity (20S) IncreasedNo direct effectNo direct effect on this activityThis compound enhances the intrinsic activity of the 20S proteasome.
Trypsin-like Activity (20S) IncreasedNo direct effectIncreasedThis compound and REGγ overexpression are expected to enhance this specific activity.
Caspase-like Activity (20S) IncreasedNo direct effectNo direct effectThis compound enhances the intrinsic activity of the 20S proteasome.

Table 2: Comparison of Effects on Target Protein Degradation and Cell Viability

ParameterThis compound TreatmentsiRNA Knockdown of c-mycOverexpression of REGγExpected Outcome
c-MYC Protein Levels DecreasedDecreasedDecreasedAll three interventions are expected to lead to a reduction in c-MYC levels.
α-Synuclein Levels DecreasedNot applicableDecreasedThis compound and REGγ overexpression are expected to enhance the degradation of α-synuclein.
Cell Viability (e.g., in Multiple Myeloma cells) DecreasedDecreasedDecreasedA reduction in the viability of cancer cells dependent on high c-MYC levels is anticipated.
IC50 / EC50 e.g., ~1.6 µM (RPMI-8226 cells)Not applicableNot applicableProvides a quantitative measure of this compound potency.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This compound Treatment and Cell Viability Assay
  • Cell Culture: Culture human multiple myeloma cell lines (e.g., RPMI-8226) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations.

  • Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations for a specified period (e.g., 72 hours).

  • Cell Viability Assay: Use a standard method such as the MTT or CellTiter-Glo assay to determine cell viability.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

siRNA-Mediated Knockdown of a 26S Proteasome Subunit (e.g., PSMD1)
  • siRNA Design and Synthesis: Obtain validated siRNA duplexes targeting the mRNA of the chosen 26S proteasome subunit (e.g., PSMD1) and a non-targeting control siRNA.

  • Transfection:

    • Seed cells in a 6-well plate to achieve 60-80% confluency on the day of transfection.

    • Prepare two solutions: Solution A with siRNA duplex in serum-free medium and Solution B with a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine Solution A and B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.

    • Add the complexes to the cells in fresh serum-free medium.

    • After 5-7 hours of incubation, add normal growth medium containing double the serum and antibiotic concentration.

  • Validation of Knockdown: After 24-72 hours, harvest the cells and assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.

Overexpression of REGγ (PA28γ)
  • Plasmid Construction: Clone the full-length cDNA of human REGγ into a suitable mammalian expression vector (e.g., pcDNA3.1) with an appropriate tag (e.g., HA or FLAG) for detection.

  • Transfection:

    • Seed cells to achieve 70-90% confluency on the day of transfection.

    • Use a suitable transfection reagent (e.g., Lipofectamine 3000) to transfect the cells with the REGγ expression plasmid or an empty vector control.

  • Validation of Overexpression: After 24-48 hours, confirm the overexpression of REGγ by Western blotting using an antibody against the tag or REGγ.

Western Blotting for Protein Level Analysis
  • Cell Lysis: Lyse the treated or transfected cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., c-MYC, α-synuclein, PSMD1, REGγ, and a loading control like GAPDH or β-actin).

  • Detection: Incubate with a suitable HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

TCH165_Mechanism cluster_proteasome Proteasome Equilibrium cluster_intervention Interventions 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent Degradation) 20S_Proteasome 20S Proteasome (Ubiquitin-Independent Degradation) 26S_Proteasome->20S_Proteasome Dynamic Equilibrium Degradation_Products Degradation Products 20S_Proteasome->Degradation_Products 19S_RP 19S Regulatory Particle 19S_RP->26S_Proteasome Assembly 20S_CP 20S Core Particle 20S_CP->26S_Proteasome TCH165 This compound TCH165->20S_Proteasome Favors & Activates (Open-Gate Conformation) siRNA siRNA vs 26S Subunit siRNA->26S_Proteasome Inhibits Assembly IDPs Intrinsically Disordered Proteins (e.g., c-MYC, α-synuclein) IDPs->20S_Proteasome Degraded by CrossValidation_Workflow cluster_treatment Experimental Arms cluster_assays Downstream Assays Control Vehicle Control Proteasome_Ratio 26S/20S Ratio (Native PAGE) Control->Proteasome_Ratio Protein_Levels Target Protein Levels (Western Blot) Control->Protein_Levels Cell_Viability Cell Viability Assay (MTT / CellTiter-Glo) Control->Cell_Viability TCH165 This compound Treatment TCH165->Proteasome_Ratio TCH165->Protein_Levels TCH165->Cell_Viability siRNA siRNA Knockdown (e.g., PSMD1) siRNA->Proteasome_Ratio siRNA->Protein_Levels siRNA->Cell_Viability Overexpression REGγ Overexpression Overexpression->Protein_Levels Overexpression->Cell_Viability Results Comparative Data Analysis Proteasome_Ratio->Results Protein_Levels->Results Cell_Viability->Results

TCH-165 Versus Natural Proteasome Activators: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic strategies targeting protein degradation pathways, the activation of the proteasome presents a compelling approach for diseases characterized by the accumulation of misfolded or intrinsically disordered proteins. This guide provides a detailed comparison of the synthetic proteasome activator, TCH-165, against a panel of natural proteasome activators, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies and mechanisms of action.

Executive Summary

This compound is a synthetic small molecule that enhances the activity of the 20S proteasome by inducing a conformational change that opens the substrate gate. This mechanism facilitates the degradation of intrinsically disordered proteins (IDPs), such as MYC, α-synuclein, and tau, which are implicated in various cancers and neurodegenerative diseases.[1][2][3] Natural compounds, including betulinic acid, ursolic acid, and oleuropein, have also been identified as proteasome activators. While they offer the advantage of natural sourcing, their mechanisms are often less specific, and their in vivo efficacy can be less pronounced compared to synthetic counterparts. This guide presents a side-by-side comparison of the available data to inform research and development decisions.

Mechanism of Action: A Tale of Two Approaches

This compound: A Precision Tool for 20S Proteasome Gate Opening

This compound functions as a modulator of proteasome assembly, shifting the equilibrium from the 26S proteasome to the 20S proteasome.[3] Its primary mechanism involves binding to the α-rings of the 20S proteasome, which induces an "open-gate" conformation.[2] This allows for enhanced access of substrates to the proteolytic core, leading to their degradation. A key feature of this compound is its selectivity for intrinsically disordered proteins, while leaving structured proteins like GAPDH unaffected. This specificity is crucial for minimizing off-target effects and potential toxicity.

Natural Activators: A Broader Stroke

The mechanisms of natural proteasome activators are more varied and, in some cases, less well-defined.

  • Betulinic Acid: This pentacyclic triterpenoid preferentially activates the chymotrypsin-like activity of the 20S proteasome.

  • Ursolic Acid: Structurally similar to betulinic acid, ursolic acid also enhances the chymotrypsin-like activity of the 20S proteasome. However, its mechanism appears to be distinct from that of betulinic acid.

  • Oleuropein: This phenolic compound found in olives has been shown to enhance all three proteolytic activities of the proteasome, possibly through inducing conformational changes.

The following diagram illustrates the targeted mechanism of this compound in modulating the proteasome complex.

TCH165_Mechanism cluster_equilibrium Proteasome Equilibrium P26S 26S Proteasome (Ubiquitin-Dependent Degradation) P20S 20S Proteasome (Latent State) P26S->P20S Disassembly Active_P20S Active 20S Proteasome (Open-Gate Conformation) TCH165 This compound TCH165->P20S Degradation Degradation Active_P20S->Degradation IDPs Intrinsically Disordered Proteins (e.g., MYC, α-synuclein, Tau) IDPs->Active_P20S Enters Proteolytic Core

Mechanism of this compound action on the 20S proteasome.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of this compound and natural proteasome activators. Direct comparisons are limited due to variations in experimental setups across different studies.

Table 1: In Vitro Proteasome Activation

CompoundAssay TypeTargetEfficacy Metric (EC50/EC200)Maximum Fold EnhancementSource
This compound Fluorogenic Peptide Substrate20S Proteasome (Chymotrypsin-like)EC50: 4.2 µM~10-fold
Fluorogenic Peptide Substrate20S Proteasome (Trypsin-like)EC50: 3.2 µM~4-fold
Fluorogenic Peptide Substrate20S Proteasome (Caspase-like)EC50: 4.7 µM~3-fold
20S Proteasome (Chymotrypsin-like)EC200: 1.5 µMNot Reported
Betulinic Acid Fluorogenic Peptide Substrate20S Proteasome (Chymotrypsin-like)EC50: ~2.5 µg/mL (~5.5 µM)Not Reported
Ursolic Acid Not Reported20S Proteasome (Chymotrypsin-like)Not ReportedNot Reported
Oleuropein Not Reported20S Proteasome (All activities)Not ReportedStronger than other known chemical activators

Table 2: Cellular and In Vivo Efficacy

CompoundModel SystemEfficacy MetricResultsSource
This compound RPMI-8226 Multiple Myeloma CellsCC50 (72h)0.9 - 1.0 µM
L363 Multiple Myeloma CellsCC50 (72h)5.0 µM
NCI-H929 Multiple Myeloma CellsCC50 (72h)4.3 µM
Refractory MM Patient CellsCC508.1 µM
RPMI-8226 Xenograft (Mouse)Tumor Growth Inhibition76% reduction at 100 mg/kg twice daily
Betulinic Acid Colon Cancer Xenograft (Mouse)Tumor Growth InhibitionSignificant inhibition
Ursolic Acid C. elegans model of Aβ toxicityReduction of Aβ aggregatesSignificant reduction
Oleuropein Human Embryonic FibroblastsLifespan Extension~15% increase

Experimental Protocols

Proteasome Activity Assay (Fluorogenic Substrate)

This protocol is a generalized procedure for measuring the chymotrypsin-like activity of the proteasome in vitro.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.

    • Substrate Stock Solution: 10 mM Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin) in DMSO.

    • Working Substrate Solution: Dilute the stock solution to 100 µM in Assay Buffer.

    • Purified 20S proteasome.

    • Test compounds (this compound or natural activators) at various concentrations.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of the test compound dilution to each well.

    • Add 25 µL of purified 20S proteasome (final concentration ~5 nM) to each well.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the Working Substrate Solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve).

    • Plot the rate of reaction against the concentration of the test compound to determine EC50/EC200 values.

The following diagram outlines the workflow for the proteasome activity assay.

Proteasome_Assay_Workflow start Start reagent_prep Prepare Assay Buffer, Substrate, and Test Compounds start->reagent_prep plate_setup Add Test Compounds and Purified 20S Proteasome to 96-well Plate reagent_prep->plate_setup incubation Incubate at 37°C for 15 min plate_setup->incubation reaction_start Add Fluorogenic Substrate (Suc-LLVY-AMC) incubation->reaction_start measurement Measure Fluorescence Kinetics (Ex: 380 nm, Em: 460 nm) reaction_start->measurement analysis Calculate Reaction Rate and Determine EC50/EC200 measurement->analysis end End analysis->end

Workflow for in vitro proteasome activity assay.

In Vivo Xenograft Model (RPMI-8226)

This protocol describes a general procedure for assessing the in vivo efficacy of proteasome activators against multiple myeloma.

  • Cell Culture:

    • Culture RPMI-8226 human multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model:

    • Use immunodeficient mice (e.g., SCID or NOD/SCID).

    • Subcutaneously inject 5 x 10^6 RPMI-8226 cells in a mixture with Matrigel into the flank of each mouse.

  • Treatment:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., this compound at 100 mg/kg, twice daily via oral gavage) or vehicle control for a specified duration.

    • A positive control group (e.g., bortezomib) can be included.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

    • Perform statistical analysis to determine the significance of the observed effects.

Conclusion

This compound emerges as a potent and specific activator of the 20S proteasome with demonstrated in vitro and in vivo efficacy against multiple myeloma. Its well-defined mechanism of action, centered on opening the 20S proteasome gate, provides a clear rationale for its therapeutic potential in diseases driven by the accumulation of intrinsically disordered proteins.

Natural proteasome activators, such as betulinic acid, ursolic acid, and oleuropein, represent a valuable area of research and may offer therapeutic benefits. However, the available data suggest that their mechanisms can be less specific, and their potency may be lower compared to a rationally designed synthetic molecule like this compound. Further research, including direct comparative studies and the elucidation of more precise efficacy metrics, is needed to fully understand the therapeutic potential of these natural compounds relative to synthetic activators. This guide provides a foundational comparison to aid researchers in navigating the selection and development of proteasome-activating therapeutics.

References

TCH-165: A Specific Activator of the 20S Proteasome Evaluated Against Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TCH-165 is a novel small molecule modulator that has garnered significant interest for its unique ability to enhance the activity of the 20S proteasome. This guide provides a comprehensive evaluation of the specificity of this compound for the 20S proteasome, comparing its performance with its effects on other proteases. The information presented herein is supported by available experimental data and detailed methodologies to assist researchers in their understanding and potential application of this compound.

The 20S proteasome is a critical component of the cellular machinery responsible for the degradation of intrinsically disordered proteins (IDPs), which are often implicated in various diseases, including cancer and neurodegenerative disorders. This compound acts by modulating the assembly of the proteasome complex, favoring the formation and activation of the 20S catalytic core. This mechanism enhances the degradation of specific protein substrates, making this compound a valuable tool for studying proteasome function and a potential therapeutic agent.

Mechanism of Action of this compound

This compound enhances the proteolytic activity of the 20S proteasome by inducing an "open-gate" conformation.[1] This allosteric modulation allows for increased substrate access to the catalytic chamber within the 20S core particle. The compound shifts the dynamic equilibrium between the 26S and 20S proteasome complexes, leading to an increase in the levels of free, active 20S proteasome.[1][2] This targeted activation leads to the enhanced degradation of IDPs such as α-synuclein, tau, and c-Fos, while not affecting the degradation of structured proteins like GAPDH.[1]

TCH165_Mechanism cluster_equilibrium Proteasome Equilibrium Proteasome_26S 26S Proteasome (Inactive State for IDPs) Proteasome_20S_closed 20S Proteasome (Closed Gate) Proteasome_26S->Proteasome_20S_closed Dissociation Proteasome_20S_open 20S Proteasome (Open Gate - Active) Proteasome_20S_closed->Proteasome_20S_open Conformational Change TCH165 This compound TCH165->Proteasome_20S_closed Binds to α-ring Degraded_peptides Degraded Peptides Proteasome_20S_open->Degraded_peptides Degradation IDP Intrinsically Disordered Proteins (e.g., α-synuclein, tau) IDP->Proteasome_20S_open Enters Catalytic Core

Figure 1: Mechanism of this compound action on the 20S proteasome.

Quantitative Analysis of this compound Activity on the 20S Proteasome

This compound has been shown to enhance all three major catalytic activities of the 20S proteasome. The table below summarizes the half-maximal effective concentrations (EC50) for these activities.

Proteolytic ActivitySubstrateEC50 (µM)
Chymotrypsin-like (CT-L)Suc-LLVY-AMC4.2[2]
Trypsin-like (Tryp-L)Boc-LRR-AMC3.2
Caspase-like (Casp-L)Z-LLE-AMC4.7

Table 1: EC50 values of this compound for the catalytic activities of the 20S proteasome.

Specificity of this compound for the 20S Proteasome

A critical aspect of any molecular probe or potential therapeutic is its specificity. The available evidence strongly suggests that this compound is highly specific for the 20S proteasome.

  • No Effect on 26S Proteasome: Studies have shown that this compound does not enhance the proteolytic activity of the fully assembled 26S proteasome.

  • Reversal by Proteasome Inhibitors: The enhanced degradation of substrates induced by this compound is blocked by known proteasome inhibitors such as bortezomib and epoxomicin, directly implicating the proteasome as the target.

  • Substrate Specificity: this compound specifically enhances the degradation of intrinsically disordered proteins, with no observed effect on the degradation of structured proteins.

  • Indirect Evidence Against Off-Target Protease Activity: The degradation of c-MYC, a known IDP, is enhanced by this compound. This effect is abrogated by bortezomib, which eliminates the possibility that other proteases, such as calpains, are responsible for this degradation.

While these findings provide strong evidence for the specificity of this compound, direct quantitative data from a broad-spectrum protease panel screening is not yet available in the public domain. To definitively establish the specificity of this compound, a comprehensive screening against a panel of representative proteases from different classes is recommended.

Experimental Protocols

Protocol 1: Determining the EC50 of this compound on 20S Proteasome Activities

This protocol outlines the methodology to determine the concentration of this compound required to enhance the catalytic activities of the 20S proteasome by 50%.

EC50_Protocol cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Purified 20S Proteasome - this compound Serial Dilutions - Fluorogenic Substrates  (Suc-LLVY-AMC, Boc-LRR-AMC, Z-LLE-AMC) - Assay Buffer plate_prep Plate Preparation: Add 20S proteasome and This compound dilutions to a 96-well plate reagents->plate_prep incubation Incubate at 37°C plate_prep->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure_fluorescence Measure Fluorescence Over Time (Excitation: ~380 nm, Emission: ~460 nm) add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate plot_data Plot % Activity vs. [this compound] calculate_rate->plot_data determine_ec50 Determine EC50 using a dose-response curve plot_data->determine_ec50

Figure 2: Workflow for determining the EC50 of this compound.

Materials:

  • Purified human 20S proteasome

  • This compound

  • Fluorogenic substrates: Suc-LLVY-AMC (chymotrypsin-like), Boc-LRR-AMC (trypsin-like), Z-LLE-AMC (caspase-like)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of purified 20S proteasome to each well.

  • Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for 15-30 minutes to allow for this compound to interact with the proteasome.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the increase in fluorescence intensity over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of activation against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Screening this compound Specificity Against a Panel of Proteases

To definitively assess the specificity of this compound, it is recommended to screen it against a panel of proteases from different catalytic classes. This protocol provides a general framework for such a screen.

Specificity_Screening cluster_setup Screening Setup cluster_execution Assay Execution cluster_data_analysis Data Analysis select_proteases Select a Panel of Proteases: - Serine (Trypsin, Chymotrypsin) - Cysteine (Caspase-3, Papain) - Aspartic (Pepsin) - Metalloproteases select_substrates Select Appropriate Fluorogenic or Chromogenic Substrates for Each Protease select_proteases->select_substrates plate_layout Prepare 96-well plates with each protease, its substrate, and a range of this compound concentrations select_substrates->plate_layout controls Include Positive (Known Inhibitor) and Negative (Vehicle) Controls plate_layout->controls incubation_measurement Incubate and Measure Signal (Fluorescence or Absorbance) controls->incubation_measurement calculate_inhibition Calculate % Inhibition for Each Protease at Each this compound Concentration incubation_measurement->calculate_inhibition determine_ic50 Determine IC50 values if inhibition is observed calculate_inhibition->determine_ic50 compare_activities Compare Activity of this compound Across the Protease Panel determine_ic50->compare_activities

Figure 3: Workflow for protease specificity screening of this compound.

Materials:

  • This compound

  • A panel of purified proteases (e.g., Trypsin, Chymotrypsin, Caspase-3, Papain, Pepsin, a metalloprotease)

  • Specific fluorogenic or chromogenic substrates for each protease

  • Appropriate assay buffers for each protease

  • Known inhibitors for each protease (positive controls)

  • 96-well plates (clear or black, depending on the assay)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • For each protease, optimize the assay conditions (enzyme and substrate concentrations, buffer pH) to ensure a linear reaction rate.

  • Prepare a serial dilution of this compound.

  • In separate wells of a 96-well plate, add the assay buffer, the specific protease, and the this compound dilution.

  • Include wells with a known inhibitor for each protease as a positive control and wells with vehicle as a negative control.

  • Pre-incubate the plate to allow this compound to interact with the proteases.

  • Initiate the reaction by adding the corresponding substrate.

  • Measure the change in absorbance or fluorescence over time.

  • Calculate the percentage of inhibition for each this compound concentration against each protease.

  • If significant inhibition is observed, determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

  • Compare the activity of this compound across the entire panel of proteases to evaluate its specificity.

Conclusion

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of TCH-165 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for TCH-165, a small molecule modulator of proteasome assembly.

This compound is utilized in research to regulate the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring 20S-mediated protein degradation.[1] Adherence to the following protocols will minimize risks associated with its disposal and the decontamination of related laboratory equipment.

Immediate Safety and Handling Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling proteasome inhibitors and modulators should be strictly followed. These compounds can be irritants, and their biological activity warrants careful handling to avoid unintended exposure.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

Engineering Controls: Handle solid this compound and concentrated stock solutions within a certified chemical fume hood to prevent inhalation of any aerosols or dust.

Spill Response: In the event of a spill, isolate the area and follow established laboratory protocols for chemical spills. For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

Quantitative Data Summary

For ease of reference, key quantitative data related to the handling and use of this compound are summarized in the table below.

ParameterValueSource
Storage Temperature Solid: -20°C (long-term), 4°C (short-term) In Solvent: -80°C or -20°C[2]
Typical Solvents Dimethyl sulfoxide (DMSO), Ethanol[2]
Common Stock Conc. 10 mM in DMSO[2]
Working Concentrations Varies by experiment (e.g., 0.01-10 µM for cell growth inhibition assays)
Thermal Stability Imidazoline derivatives are generally stable at room temperature, with thermal decomposition occurring at elevated temperatures.

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated waste is critical. The following step-by-step guide outlines the procedures for different types of waste generated during research activities involving this compound.

1. Unused or Expired Solid this compound:

  • Containerization: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

2. This compound Stock Solutions (e.g., in DMSO):

  • Waste Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent (e.g., "in DMSO"), and the estimated concentration.

  • Disposal: Follow your institution's procedures for the disposal of chemical waste. This typically involves collection by the EHS office for incineration or other approved disposal methods.

3. Contaminated Labware and Consumables:

  • Solid Waste: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste bag or container.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.

  • Labeling: All containers for contaminated solid waste must be clearly labeled as "Hazardous Waste" and indicate the contaminant (this compound).

  • Disposal: Dispose of these containers through your institution's hazardous waste management program.

4. Decontamination of Reusable Lab Equipment:

  • Initial Cleaning: For non-porous surfaces like glassware and stainless steel, first rinse with a suitable solvent (one in which this compound is soluble, like ethanol) to remove the bulk of the chemical. Collect this rinsate as hazardous waste.

  • Washing: Wash the equipment thoroughly with a laboratory detergent and water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

  • Verification: For critical applications, a validated cleaning verification method may be necessary to ensure no residual compound remains.

Emergency Exposure Protocols

In the event of accidental exposure to this compound, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical team with as much information as possible about the compound.

Workflow for Safe Handling and Disposal of this compound

TCH165_Disposal_Workflow cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Disposal cluster_final Final Disposition A Wear Appropriate PPE B Handle in Fume Hood A->B C Conduct Experiment B->C D Unused Solid this compound C->D E Liquid Waste (in Solvent) C->E F Contaminated Consumables C->F G Reusable Equipment C->G H Label & Store for EHS Pickup D->H E->H F->H I Decontaminate G->I I->C Reuse

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling TCH-165

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This document provides crucial safety and logistical information for handling the small molecule proteasome assembly modulator, T-165. All personnel must review and understand this guide before working with this compound.

Hazard Identification and Risk Assessment

T-165 is a bioactive small molecule designed to modulate proteasome activity.[1] While a specific Safety Data Sheet (SDS) for T-165 is not publicly available, compounds of this nature should be handled with care, assuming they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] A thorough risk assessment should be conducted by the principal investigator or laboratory supervisor before any handling of T-165.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling T-165 to minimize exposure and ensure personal safety. These recommendations are based on general best practices for handling bioactive small molecules in a laboratory setting.[3][4]

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile, double-glovedProvides a barrier against skin contact. Double-gloving is recommended for added protection.[5]
Eye Protection Safety GogglesANSI Z87.1 certified, with side shieldsProtects eyes from splashes or aerosols of the compound.
Body Protection Laboratory CoatFull-length, buttonedPrevents contamination of personal clothing and skin.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powdered form of T-165 or when there is a risk of aerosolization.

Operational Plan for Handling T-165

This section provides a step-by-step guide for the safe handling of T-165, from preparation to disposal.

Pre-Handling Procedures
  • Designated Area: All work with T-165 must be conducted in a designated area within a certified chemical fume hood.

  • Gather Materials: Ensure all necessary equipment and supplies are within the fume hood before starting, including:

    • T-165 compound

    • Appropriate solvents (e.g., DMSO, ethanol)

    • Pipettes and tips

    • Vials and caps

    • Waste containers

    • Decontamination solution (e.g., 70% ethanol)

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling and Experimental Procedures
  • Weighing: If working with the solid form of T-165, carefully weigh the desired amount in the chemical fume hood. Use anti-static weigh paper or a weighing boat.

  • Dissolving: Add the appropriate solvent to the solid T-165 to create a stock solution. Cap the vial securely and vortex or sonicate until fully dissolved.

  • Dilutions: Perform all serial dilutions and additions to experimental setups within the chemical fume hood.

  • Incubation: If experiments require incubation outside the fume hood, ensure all containers are securely sealed to prevent leaks or aerosolization.

Post-Handling and Decontamination
  • Decontaminate Surfaces: Wipe down all surfaces within the chemical fume hood that may have come into contact with T-165 with a suitable decontamination solution.

  • Clean Equipment: Thoroughly clean all non-disposable equipment used for handling T-165 according to standard laboratory procedures.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves, goggles, lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of T-165 and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with T-165 (e.g., pipette tips, weighing paper, gloves) must be placed in a designated hazardous waste container.

  • Liquid Waste: All liquid waste containing T-165 must be collected in a clearly labeled hazardous waste container.

  • Disposal Compliance: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocols

Detailed methodologies for experiments involving T-165 can be found in the following publications:

  • Inhibition of the human proteasome by imidazoline scaffolds: Azevedo, et al. (2013) J.Med.Chem.

  • Small molecule modulation of proteasome assembly: Njomen, et al. (2018) Biochemistry

  • Enhancing c-MYC degradation via 20S proteasome activation induces in vivo anti-tumor efficacy: Njomen, et al. (2020) BioRxiv

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of the operational and disposal plan for T-165.

TCH165_Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal pre_handling_start Start designated_area Work in Designated Area (Chemical Fume Hood) pre_handling_start->designated_area gather_materials Gather All Materials designated_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_compound Weigh Solid TCH-165 don_ppe->weigh_compound dissolve_compound Dissolve in Solvent weigh_compound->dissolve_compound perform_dilutions Perform Dilutions dissolve_compound->perform_dilutions conduct_experiment Conduct Experiment perform_dilutions->conduct_experiment decontaminate_surfaces Decontaminate Surfaces conduct_experiment->decontaminate_surfaces clean_equipment Clean Equipment decontaminate_surfaces->clean_equipment collect_solid_waste Collect Contaminated Solid Waste decontaminate_surfaces->collect_solid_waste doff_ppe Doff PPE clean_equipment->doff_ppe collect_liquid_waste Collect Contaminated Liquid Waste clean_equipment->collect_liquid_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands handling_complete handling_complete wash_hands->handling_complete Handling Complete dispose_waste Dispose via EHS collect_solid_waste->dispose_waste collect_liquid_waste->dispose_waste disposal_complete disposal_complete dispose_waste->disposal_complete Disposal Complete

Caption: Workflow for safe handling and disposal of T-165.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TCH-165
Reactant of Route 2
Reactant of Route 2
TCH-165

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.